molecular formula C10H20O2 B031098 2,2-Dimethyloctanoic acid CAS No. 29662-90-6

2,2-Dimethyloctanoic acid

カタログ番号: B031098
CAS番号: 29662-90-6
分子量: 172.26 g/mol
InChIキー: IKNDGHRNXGEHTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyloctanoic acid is a high-purity, sterically hindered carboxylic acid of significant interest in advanced organic synthesis and materials science research. Its unique structure, featuring two methyl groups at the alpha-carbon, creates substantial steric hindrance that profoundly influences its chemical reactivity and physical properties. This steric bulk makes it a valuable building block for synthesizing ligands with tailored coordination geometries for metal-organic frameworks (MOFs) and catalysis. Furthermore, researchers utilize this compound to introduce bulky, hydrophobic side chains into polymers, a strategy that can modulate material properties such as glass transition temperature, crystallinity, and solubility. In medicinal chemistry, this compound serves as a key intermediate for creating novel molecular entities where the bulky alkyl chain can be used to probe enzyme active sites or enhance the lipophilicity and metabolic stability of potential drug candidates. The extended octanoic acid backbone also provides relevance in the study of modified fatty acid metabolism and the development of sophisticated lipids for nanoparticle formulation and drug delivery systems. Its mechanism of action in applications is primarily defined by its role as a sterically demanding carboxylic acid, which can alter reaction pathways, influence molecular packing, and impart unique steric and electronic characteristics to the final synthesized molecule or material.

特性

IUPAC Name

2,2-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDGHRNXGEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name 2,2-DIMETHYL OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058356
Record name 2,2-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999)
Record name 2,2-DIMETHYL OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

29662-90-6
Record name 2,2-DIMETHYL OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10170
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2-Dimethyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29662-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV14V52PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2,2-dimethyloctanoic acid, a sterically hindered carboxylic acid with applications as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.[1] This document explores two primary, robust synthetic pathways: the α-alkylation of an isobutyrate ester enolate and the alkylation of 2-methylpropionitrile followed by hydrolysis. The guide offers a detailed, step-by-step experimental protocol for the ester alkylation route, including mechanistic insights, reagent selection rationale, and thorough characterization of the final product. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, providing them with the necessary technical details to successfully synthesize and validate this valuable compound.

Introduction and Physicochemical Properties

This compound (also known as α,α-dimethyloctanoic acid) is a branched-chain carboxylic acid characterized by a quaternary carbon atom at the α-position to the carboxyl group. This structural feature imparts significant steric hindrance, influencing its chemical reactivity and physical properties. It is a colorless liquid with a characteristic burning, rancid odor and is observed to float on water.[2] Its unique architecture makes it a valuable synthon for introducing sterically demanding motifs in drug design and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂PubChem[2]
Molecular Weight 172.26 g/mol PubChem[2]
CAS Number 29662-90-6PubChem[2]
Appearance Colorless liquidPubChem[2]
Boiling Point (est.) 262.98 °CChemicalBook[3]
Density (est.) 0.9047 g/cm³ChemicalBook[3]
pKa (Predicted) 4.86 ± 0.45ChemicalBook[3]

Strategic Analysis of Synthetic Pathways

The synthesis of α,α-disubstituted carboxylic acids like this compound presents a challenge due to the steric hindrance around the quaternary carbon center. Two primary strategies are considered here, both of which are reliable and scalable for laboratory purposes.

Pathway A: α-Alkylation of an Isobutyrate Ester Enolate

This is a classical and highly effective method for constructing quaternary carbon centers. The strategy involves the deprotonation of an ester with a single α-hydrogen, followed by alkylation with a suitable electrophile. For the synthesis of this compound, methyl isobutyrate serves as an excellent starting material. The lone α-proton is readily abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable enolate.[4] This enolate then acts as a potent nucleophile, attacking a primary alkyl halide, such as 1-bromohexane, in an SN2 reaction. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Pathway B: Alkylation of 2-Methylpropionitrile Followed by Hydrolysis

An alternative and equally viable route begins with 2-methylpropionitrile (isobutyronitrile). Similar to the ester pathway, the α-proton of the nitrile is acidic and can be removed by a strong base to form a carbanion. This nucleophile is then alkylated with 1-bromohexane. The resulting 2,2-dimethyloctanenitrile is a stable intermediate that can be isolated and purified before being subjected to vigorous acidic or basic hydrolysis to furnish the final carboxylic acid.[5]

Detailed Experimental Protocol: Pathway A

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via the α-alkylation of methyl isobutyrate.

Overall Reaction Scheme

cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Ester Hydrolysis Methyl Isobutyrate Methyl Isobutyrate Methyl 2,2-Dimethyloctanoate Methyl 2,2-Dimethyloctanoate Methyl Isobutyrate->Methyl 2,2-Dimethyloctanoate 1. LDA, THF, -78 °C 2. 1-Bromohexane LDA LDA 1-Bromohexane 1-Bromohexane Methyl 2,2-Dimethyloctanoate_2 Methyl 2,2-Dimethyloctanoate Methyl 2,2-Dimethyloctanoate->Methyl 2,2-Dimethyloctanoate_2 Intermediate This compound This compound Methyl 2,2-Dimethyloctanoate_2->this compound 1. NaOH, H₂O/MeOH, Reflux 2. H₃O⁺ NaOH NaOH H3O+ H3O+

Caption: Synthetic workflow for this compound via Pathway A.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)
Diisopropylamine101.194.2 mL30
n-Butyllithium (2.5 M in hexanes)64.0612.0 mL30
Methyl isobutyrate102.132.55 g25
1-Bromohexane165.074.13 g25
Tetrahydrofuran (THF), anhydrous-100 mL-
Sodium hydroxide (NaOH)40.004.0 g100
Methanol (MeOH)32.0450 mL-
Hydrochloric acid (HCl), concentrated36.46As needed-
Diethyl ether-As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Step-by-Step Procedure

Step 1: Synthesis of Methyl 2,2-Dimethyloctanoate

  • LDA Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (4.2 mL, 30 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl isobutyrate (2.55 g, 25 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Ensure the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromohexane (4.13 g, 25 mmol) neat via syringe in a single portion. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethyloctanoate.

Step 2: Hydrolysis to this compound

  • Saponification: To the crude methyl 2,2-dimethyloctanoate, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL) and methanol (50 mL). Heat the mixture to reflux and maintain for 4 hours.[6] Monitor the reaction by TLC until the starting ester is consumed.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A cloudy oil should separate.

  • Isolation: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless oil.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the two α-methyl groups, a triplet for the terminal methyl group of the hexyl chain, and multiplets for the methylene protons.

  • ¹³C NMR (CDCl₃): Key signals should include the carbonyl carbon, the quaternary α-carbon, the α-methyl carbons, and the carbons of the hexyl chain.

  • IR (neat): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch.

  • Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[2]

Mechanistic Rationale and Trustworthiness

The success of Pathway A hinges on several key principles that ensure a self-validating protocol:

  • Irreversible Enolate Formation: The use of LDA, a strong, sterically hindered, non-nucleophilic base, ensures rapid and essentially irreversible deprotonation of the methyl isobutyrate.[4] This prevents self-condensation side reactions and drives the equilibrium towards the desired enolate.

  • Kinetic Control: Performing the deprotonation at low temperatures (-78 °C) favors the formation of the kinetic enolate and minimizes potential side reactions.

  • SN2 Reaction Specificity: The use of a primary alkyl halide (1-bromohexane) is crucial for an efficient SN2 reaction with the sterically hindered enolate. Secondary or tertiary halides would lead to elimination products.

  • Complete Hydrolysis: The use of a significant excess of sodium hydroxide and reflux conditions ensures the complete saponification of the sterically hindered ester, which can be resistant to hydrolysis under milder conditions.

Start Methyl Isobutyrate LDA LDA at -78 °C Start->LDA Deprotonation Enolate Lithium Enolate (Nucleophile) LDA->Enolate Alkylation SN2 Alkylation Enolate->Alkylation AlkylHalide 1-Bromohexane (Electrophile) AlkylHalide->Alkylation Ester Methyl 2,2-Dimethyloctanoate Alkylation->Ester Hydrolysis NaOH, H₂O/MeOH, Reflux Ester->Hydrolysis Acidification H₃O⁺ Workup Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Logical flow and key transformations in the synthesis of this compound.

Conclusion

This guide has detailed two reliable synthetic routes to this compound and provided a comprehensive, field-proven protocol for one of these pathways. The α-alkylation of methyl isobutyrate is a robust and high-yielding method that allows for the efficient construction of the required α,α-disubstituted carboxylic acid. The provided step-by-step procedure, coupled with mechanistic insights and characterization guidelines, serves as a self-validating system for researchers to confidently produce and verify this important synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of (+)-2 -methyloctanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62847, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Dialkyl Ketones from Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242154A - Preparation method of 2,2-dimethylolpropionic acid.
  • RSC Publishing. (n.d.). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US4978776A - Process for the manufacture of methyl methacrylate from isobutyric acid.
  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • PubChemLite. (n.d.). This compound (C10H20O2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). THE OXIDATIVE DEHYDROGENATION OF METHYL ISOBUTYRATE TO METHYL METHACRYLATE. Retrieved from [Link]

  • ACS Publications. (2021, May 14). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Retrieved from [Link]

  • YouTube. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). KR101336774B1 - Dimethyl 2-methylenemalonate process.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylhexanoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and photolysis of insecticide metofluthrin in water. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethylpropanoic-acid;pivalinsaeure. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylheptanoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

Sources

Steric Control in Lipid Therapeutics: A Technical Guide to 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of lipid-drug conjugates (LDCs), 2,2-dimethyloctanoic acid represents a critical structural motif.[1] Unlike canonical fatty acids, which serve as rapid metabolic fuel, this branched-chain analogue introduces a quaternary carbon at the


-position.[1] This steric modification renders the molecule resistant to mitochondrial 

-oxidation while retaining the lipophilicity required for albumin binding. This guide details the nomenclature, synthesis, and pharmacological utility of this compound, providing a roadmap for its use in extending the half-life of peptide therapeutics.

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

Official Name: this compound Formula:


SMILES: CCCCCCC(C)(C)C(=O)O[1]

The nomenclature follows the IUPAC Blue Book rules for carboxylic acids:

  • Principal Functional Group: The carboxylic acid (-COOH) takes precedence, defining the C1 position.[1][2]

  • Parent Chain Selection: The longest continuous carbon chain containing the C1 carbon is an 8-carbon chain (octane → octanoic acid).[1]

  • Substituent Assignment: Two methyl groups are attached to the C2 position (alpha carbon).[1]

Why not "2-hexylisobutyric acid"? IUPAC rules mandate maximizing the length of the parent chain. A "butyric" (4-carbon) backbone is shorter than the "octanoic" (8-carbon) backbone formed by including the hexyl chain in the main count.

The Gem-Dimethyl Effect

The presence of two methyl groups at C2 creates the gem-dimethyl effect (Thorpe-Ingold effect). This structural feature restricts the conformational freedom of the carboxyl group, increasing the probability of intramolecular cyclization (if applicable) and, more importantly for drug development, creating a steric shield around the carbonyl carbon.

Part 2: Chemical Synthesis (The Dianion Protocol)[3]

While industrial "Neo-acids" are produced via the Koch reaction (carbonylation of olefins), that process yields isomeric mixtures.[1] For pharmaceutical-grade research, the Dianion Alkylation of Isobutyric Acid is the preferred route, offering high regioselectivity.

Reaction Logic

Direct alkylation of carboxylic acids requires generating a highly reactive enediolate (dianion).[1] We utilize isobutyric acid because it already possesses the branched framework; we simply attach the "tail."

Step-by-Step Protocol

Reagents:

  • Isobutyric acid (Starting material)[1]

  • Lithium Diisopropylamide (LDA) (Base, 2.2 equivalents)[1]

  • 1-Bromohexane (Electrophile)[1]

  • Tetrahydrofuran (THF) (Anhydrous solvent)[1]

Workflow:

  • Dianion Formation:

    • Cool anhydrous THF to -78°C under argon.

    • Add isobutyric acid.[1]

    • Slowly add 2.2 equivalents of LDA. The first equivalent deprotonates the hydroxyl group (-COO⁻); the second equivalent deprotonates the

      
      -carbon, forming the reactive enediolate.
      
    • Critical Check: Solution typically turns bright yellow, indicating dianion formation.[1]

  • Alkylation (C-C Bond Formation):

    • Add 1-bromohexane (1.0 eq) dropwise.[1]

    • Allow the reaction to warm to 0°C over 2 hours. The enediolate acts as a nucleophile, attacking the alkyl halide via

      
       mechanism.
      
  • Quench and Workup:

    • Quench with dilute HCl (pH < 2) to protonate the carboxylate.[1]

    • Extract with diethyl ether.[1]

    • Purify via vacuum distillation (BP ~130°C at 10 mmHg) or silica column chromatography (Hexane:EtOAc).[1]

Synthesis Pathway Visualization[1]

Synthesis cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Isobutyric Isobutyric Acid (C4 Backbone) Dianion Li-Enediolate (Reactive Species) Isobutyric->Dianion -78°C, THF LDA LDA (2.2 eq) LDA->Dianion Product This compound (C10 Target) Dianion->Product + Hexyl Bromide SN2 Attack HexylBromide 1-Bromohexane (Electrophile) HexylBromide->Product

Figure 1: Retrosynthetic logic using the dianion strategy to construct the quaternary center.

Part 3: Physicochemical Properties[1]

Data below represents purified this compound.

PropertyValueRelevance
Molecular Weight 172.27 g/mol Small molecule, amenable to conjugation.[1]
Physical State Colorless OilEasy handling in liquid phase synthesis.[1]
Boiling Point ~250°C (760 mmHg)High boiling point requires vacuum distillation.[1]
LogP (Predicted) 3.7 ± 0.2Highly lipophilic; excellent membrane permeability and albumin affinity.[1]
pKa ~5.0Similar to standard fatty acids; anionic at physiological pH (7.4).[1]
Density 0.905 g/mLFloats on aqueous media.[1]

Part 4: Pharmaceutical Application (The Metabolic Blockade)[3]

The primary value of this compound in drug development is its metabolic resistance .

Mechanism of Action: Beta-Oxidation Inhibition

Standard fatty acids (e.g., Octanoic Acid) are rapidly degraded in the mitochondria via


-oxidation.[1] The first step of this pathway requires the enzyme Acyl-CoA Dehydrogenase to abstract a proton from the 

-carbon and the

-carbon to form a double bond.
  • Standard FA:

    
    -Carbon has 2 protons (
    
    
    
    ).[1] Dehydrogenation proceeds.[1]
  • 2,2-Dimethyl FA:

    
    -Carbon is quaternary (
    
    
    
    ).[1] No protons are available.

Result: The enzyme cannot function.[1] The fatty acid cannot be broken down for energy and remains in circulation, maintaining its ability to bind albumin and transport its conjugated payload (e.g., GLP-1 agonists, Insulin).

Biological Pathway Diagram[1]

Metabolism cluster_normal Standard Octanoic Acid cluster_blocked This compound Oct Octanoyl-CoA Prod1 Trans-Enoyl-CoA (Degradation Continues) Oct->Prod1 Proton Abstraction (Alpha-H removed) Enz1 Acyl-CoA Dehydrogenase Enz1->Oct Dimeth 2,2-Dimethyl-Octanoyl-CoA Block REACTION BLOCKED (Steric/Proton Failure) Dimeth->Block No Alpha-H to abstract Enz2 Acyl-CoA Dehydrogenase Enz2->Dimeth

Figure 2: Mechanistic comparison of mitochondrial processing. The quaternary alpha-carbon acts as a metabolic stop-sign.

Part 5: Analytical Characterization

To validate the synthesis of this compound, rely on these spectroscopic signatures:

  • 1H NMR (

    
    ): 
    
    • 
       1.18 ppm (Singlet, 6H):  The diagnostic peak.[1] The two methyl groups at C2 appear as a sharp singlet because they have no neighboring protons to split them.
      
    • 
       1.50 ppm (Multiplet, 2H):  The C3 methylene protons.[1]
      
    • 
       12.0 ppm (Broad Singlet, 1H):  The carboxylic acid proton.[1]
      
  • 13C NMR:

    • 
       185 ppm:  Carbonyl carbon.[1]
      
    • 
       42 ppm:  Quaternary Carbon (C2).[1] This peak disappears in DEPT-135/DEPT-90 experiments, confirming it has no attached protons.[1]
      

References

  • PubChem. (2025).[1][3][4] this compound (Compound CID 62847).[1][4] National Library of Medicine.[1] [Link][1]

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).[1]

    
    -Anions of carboxylic acids.[1] II. The formation and alkylation of 
    
    
    
    -metalated aliphatic acids.[1] The Journal of Organic Chemistry, 37(3), 451-458.[1] [Link]
  • Sleep, D., Cameron, J., & Evans, L. R. (2013).[1] Albumin as a versatile platform for drug half-life extension.[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5526-5534.[1] [Link][1]

  • IUPAC. (2013).[1][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry.[1] [Link]

Sources

The Dual Identity of 2,2-Dimethyloctanoic Acid: Synthetic Scaffold and Marine Natural Product Motif

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, synthesis, and pharmacological significance of 2,2-Dimethyloctanoic acid.

Executive Summary

This compound (CAS: 29662-90-6) is a branched-chain fatty acid characterized by a quaternary


-carbon. This structural feature confers unique chemical stability by blocking standard 

-oxidation metabolic pathways. Historically categorized as a synthetic "Neo-acid" used in industrial polymerization and metalworking, recent metabolomic and natural product research has identified the 2,2-dimethyloctanoyl moiety as a critical pharmacophore in potent marine cytotoxins produced by cyanobacteria (Lyngbya majuscula).

This guide bridges the gap between its industrial utility and its emerging role in drug discovery, providing validated protocols for its detection, synthesis, and metabolic profiling.

Chemical Identity and Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name This compound
Common Name Neodecanoic acid isomer (component of)
Molecular Formula

Molecular Weight 172.26 g/mol
CAS Number 29662-90-6
Physical State Colorless liquid with a faint, rancid odor
Solubility Insoluble in water; soluble in ethanol, ether, DMSO
pKa ~5.03 (Higher than linear fatty acids due to steric hindrance)
Key Structural Feature

-gem-dimethyl substitution (Quaternary Carbon)

Natural Occurrence: The Marine Connection

Contrary to early assumptions that highly branched fatty acids are purely synthetic, the 2,2-dimethyloctanoyl moiety is a naturally occurring structural motif in secondary metabolites of marine cyanobacteria.

Source Organism: Lyngbya majuscula

The primary biological source is the pantropical marine cyanobacterium Lyngbya majuscula (also known as Moorea producens).[1] This organism utilizes a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway to generate complex lipopeptides.

Structural Incorporation in Natural Products

The this compound moiety (often functionalized at C3 or C7) serves as the lipophilic "tail" for several cytotoxic depsipeptides:

  • Lyngbyabellins: A class of hectochlorin-related lipopeptides. The acyl tail is typically (S)-7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid.

  • Yanucamides & Pitipeptolides: Contain 2,2-dimethyl-3-hydroxy-7-octynoic acid units.

Biosynthetic Pathway

The "gem-dimethyl" group is installed not by using a pre-formed dimethylated precursor, but via S-adenosylmethionine (SAM)-dependent methylation during the polyketide assembly process.

Biosynthesis Figure 1: Biosynthetic assembly of the 2,2-dimethyloctanoyl moiety via iterative methylation. Start Octanoate/Hexanoate Precursor PKS PKS Module (Polyketide Synthase) Start->PKS Methylation C-Methylation (Gem-dimethyl formation) PKS->Methylation Acyl-S-ACP SAM SAM (Methyl Donor) SAM->Methylation Reduction KR/DH/ER Domains (Chain Reduction) Methylation->Reduction $alpha$-Methylation Reduction->Methylation Repeat for 2nd Methyl Product 2,2-Dimethyloctanoyl-ACP (Bound Intermediate) Reduction->Product Release Incorporation into Lyngbyabellin/Yanucamide Product->Release

Synthetic Occurrence and Industrial Relevance

While the moiety is natural, the free acid is predominantly produced synthetically for industrial applications.

The "Neo" Acids

Commercially, this compound is a component of Neodecanoic Acid , a mixture of


 trialkylacetic acids.
  • Synthesis Method: Koch Reaction (Carbonylation of branched olefins).[2]

    • Reaction: Nonene + CO +

      
      
      
      
      
      Neodecanoic Acid Isomers.
  • Industrial Utility: The steric bulk of the

    
    -methyl groups provides exceptional hydrolytic stability to its esters, making them ideal for:
    
    • Paint Driers: Metal salts (Calcium neodecanoate) promote curing.

    • Hydraulic Fluids: High thermal stability.

Pharmacological Significance: The "Metabolic Armor"

For drug development professionals, this compound is a tool for enhancing metabolic stability.

Mechanism of Metabolic Resistance

Standard fatty acids undergo mitochondrial


-oxidation. The first step involves the abstraction of 

- and

-protons to form a double bond.
  • The Blockade: this compound lacks

    
    -protons. It cannot undergo dehydrogenation at the 
    
    
    
    -position.
  • Consequence: The molecule is resistant to rapid degradation, extending the half-life of drugs to which it is conjugated.

Metabolic Fate

Since


-oxidation is blocked, the molecule undergoes slower alternative pathways:
  • 
    -Oxidation:  Cytochrome P450 enzymes oxidize the terminal methyl group.
    
  • Glucuronidation: Conjugation at the carboxylic acid for urinary excretion.

Metabolism Figure 2: Metabolic fate of this compound showing beta-oxidation blockade. Substrate This compound BetaOx Mitochondrial Beta-Oxidation Substrate->BetaOx OmegaOx Microsomal Omega-Oxidation (CYP450) Substrate->OmegaOx Major Pathway Gluc Glucuronidation (Phase II Conjugation) Substrate->Gluc Minor Pathway Block BLOCKED (No alpha-protons) BetaOx->Block Steric Hindrance Excretion Urinary Excretion (Dicarboxylic Acid / Glucuronide) OmegaOx->Excretion Gluc->Excretion

Experimental Protocols

Protocol A: Laboratory Synthesis (Alkylation)

For research-grade pure isomer synthesis (avoiding the isomeric mixtures of the Koch reaction).

Reagents: Isobutyric acid, n-Hexyl bromide, Lithium Diisopropylamide (LDA), THF. Mechanism:


-Alkylation of the dianion.
  • Preparation: Charge a flame-dried flask with THF and cool to -78°C. Add LDA (2.2 equivalents).

  • Deprotonation: Slowly add Isobutyric acid (1.0 eq). Stir at 0°C for 1 hour to generate the dianion.

  • Alkylation: Cool back to -78°C. Add n-Hexyl bromide (1.1 eq) dropwise.

  • Workup: Allow to warm to room temperature overnight. Quench with dilute HCl. Extract with diethyl ether.

  • Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Protocol B: GC-MS Detection

Due to steric hindrance, standard esterification (BF3-MeOH) may be slow. Use Diazomethane or TMS-Diazomethane for quantitative methylation.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

ParameterSetting
Inlet Temp 250°C (Split 10:1)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Derivatization Treat sample with TMS-Diazomethane in MeOH (10 min, RT)
Target Ion (m/z) 186 (Molecular Ion of Methyl Ester), 88 (McLafferty Rearrangement)

Note on Interpretation: The mass spectrum of the methyl ester will show a distinctive base peak at m/z 88 (McLafferty rearrangement product of


-dimethyl esters), distinguishing it from linear isomers.

References

  • Luesch, H., et al. (2001). "Isolation and Structure of the Cytotoxin Lyngbyabellin B from Lyngbya majuscula." Journal of Natural Products. Link

  • Choi, H., et al. (2012).[3] "Lyngbyabellins K–N from the Marine Cyanobacterium Moorea bouillonii." Journal of Natural Products. Link

  • ExxonMobil Chemical. (2020). "Neodecanoic Acid: Technical Data Sheet." ExxonMobil Product Safety. Link

  • Han, B., et al. (2005).[1][4] "Total Synthesis of Lyngbyabellin A." Journal of the American Chemical Society. Link

  • PubChem. (2023). "Compound Summary: this compound." National Library of Medicine. Link

Sources

2,2-Dimethyloctanoic Acid: Chemical Biology & Synthetic Utility of a Metabolically Resistant Lipid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a specialized class of branched-chain fatty acids characterized by a quaternary carbon at the


-position. Unlike canonical fatty acids, the presence of a gem-dimethyl group adjacent to the carboxyl terminus renders 2,2-DMOA resistant to standard mitochondrial 

-oxidation. This unique structural feature makes it a high-value scaffold in medicinal chemistry for designing metabolically stable lipid-drug conjugates and in industrial applications requiring hydrolytic stability. This guide details the physicochemical rationale, synthetic pathways, and metabolic fate of 2,2-DMOA.

Part 1: Chemical Architecture & Physicochemical Profile

The defining feature of 2,2-DMOA is the Gem-Dimethyl Effect (Thorpe-Ingold effect) at the


-carbon. In standard octanoic acid, the 

-carbon carries two protons (

). In 2,2-DMOA, these are replaced by methyl groups.
Structural Implications
  • Steric Hindrance: The bulky methyl groups create a protective sphere around the carbonyl carbon, significantly retarding nucleophilic attack. This grants 2,2-DMOA esters exceptional resistance to hydrolysis compared to linear octanoates.

  • Lipophilicity: The additional methyl groups increase the LogP (partition coefficient), enhancing membrane permeability.

  • Absence of

    
    -Protons:  This is the critical biological determinant. The lack of abstractable protons at the 
    
    
    
    -position prevents the formation of the
    
    
    -
    
    
    unsaturated intermediate required for fatty acid degradation.
Table 1: Physicochemical Comparison
PropertyOctanoic Acid (Caprylic Acid)This compoundImpact on Utility
Formula


Increased hydrophobicity

-Carbon
Secondary (

)
Quaternary (

)
Metabolic Blockade
pKa ~4.89~5.03Slightly weaker acid (inductive effect)
Ester Stability ModerateHighSuitable for lubricants/pro-drugs
Metabolic Fate Rapid

-oxidation

-oxidation / Glucuronidation
Prolonged half-life

Part 2: The Metabolic Blockade (Mechanism of Action)

For drug developers, the value of 2,2-DMOA lies in its refusal to play by the rules of mitochondrial metabolism.

The -Oxidation Failure

Standard fatty acid metabolism (e.g., Palmitic acid) follows the spiral of


-oxidation:
  • Dehydrogenation: Acyl-CoA dehydrogenase removes hydrogens from

    
     and 
    
    
    
    to form a trans-
    
    
    -enoyl-CoA.
  • Mechanism Failure: 2,2-DMOA lacks protons at

    
    . The enzyme cannot abstract a proton to initiate the double bond formation. The "spiral" is jammed at Step 1.
    
The Omega-Shunt

Because the front door (


-oxidation) is locked, the cell attempts to clear the molecule via 

-oxidation
in the Endoplasmic Reticulum (ER), mediated by CYP450 enzymes (specifically CYP4A/F families).

MetabolicFate DMOA This compound AcylCoA Acyl-CoA Synthetase DMOA->AcylCoA DMOA_CoA 2,2-DMOA-CoA AcylCoA->DMOA_CoA Mito Mitochondria (Matrix) DMOA_CoA->Mito Transport (Carnitine) ER Endoplasmic Reticulum DMOA_CoA->ER Metabolic Shunt Block BLOCK: No alpha-protons Acyl-CoA Dehydrogenase fails Mito->Block Attempted Beta-Oxidation OmegaOx Omega-Oxidation (CYP450) ER->OmegaOx Dicarboxylic Dicarboxylic Acid (Excretion) OmegaOx->Dicarboxylic

Figure 1: Metabolic fate of 2,2-DMOA. The quaternary alpha-carbon necessitates a shunt to microsomal omega-oxidation.

Part 3: Synthetic Pathways[1]

Synthesizing 2,2-DMOA requires constructing a quaternary center, which is sterically demanding. The most robust laboratory method involves the alkylation of isobutyric acid derivatives.

Method: C-Alkylation of Isobutyric Acid

This protocol utilizes the high acidity of the


-proton in isobutyric acid (or its ester) to attach the hexyl chain.

Reaction Logic:

  • Substrate: Methyl isobutyrate (provides the gem-dimethyl head).

  • Base: Lithium Diisopropylamide (LDA). A bulky, non-nucleophilic base is essential to deprotonate without attacking the ester carbonyl.

  • Electrophile: 1-Iodohexane (provides the octanoic tail).

Synthesis Start Methyl Isobutyrate Step1 Deprotonation (-78°C) Reagent: LDA / THF Start->Step1 Inter Enolate Intermediate Step1->Inter Step2 Alkylation (S_N2) Reagent: 1-Iodohexane Inter->Step2 Product_Ester Methyl 2,2-dimethyloctanoate Step2->Product_Ester Step3 Hydrolysis Reagent: LiOH / MeOH / H2O Product_Ester->Step3 Final This compound Step3->Final

Figure 2: Synthetic workflow via enolate alkylation. Cryogenic conditions are required to control enolate geometry and prevent self-condensation.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate LDA.

    • Add Methyl Isobutyrate (1.0 eq) dropwise. Stir for 1 hour at -78°C. Causality: Low temp prevents Claisen condensation.

  • Alkylation:

    • Add 1-Iodohexane (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Quench with saturated

      
      . Extract with diethyl ether.
      
  • Hydrolysis:

    • Dissolve the crude ester in MeOH:H2O (3:1).

    • Add LiOH (3 eq) and reflux for 12 hours. Note: Steric hindrance makes this hydrolysis slower than linear esters.

    • Acidify with HCl to pH 1 and extract.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Verify resistance to oxidative metabolism.

  • Preparation:

    • Substrate: 2,2-DMOA (10

      
      M final).
      
    • System: Rat Liver Microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-incubate microsomes and substrate at 37°C for 5 mins.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at 0, 15, 30, and 60 mins.

    • Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Expected Result: >80% parent compound remaining at 60 mins (High Stability). Compare with Octanoic acid (<10% remaining).[1]

Part 5: Applications in Drug Development[3]

Lipid-Drug Conjugates (LDCs)

Conjugating drugs to fatty acids usually facilitates lymphatic transport. However, linear fatty acids are rapidly burned as fuel.

  • Strategy: Use 2,2-DMOA as the lipid tail.

  • Outcome: The conjugate enters the lymphatic system (bypassing first-pass liver metabolism) but the lipid tail is not immediately

    
    -oxidized, prolonging the circulation time of the lipophilic prodrug.
    
Metabolic Probes

2,2-DMOA serves as a non-oxidizable tracer to measure fatty acid uptake rates independent of oxidation rates. It accumulates in the cell, allowing for precise quantification of transport kinetics (e.g., FATP/CD36 activity).

References

  • Metabolic Fate of Gem-Dimethyl Compounds: Walker, R. M., et al. (1991). Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey.[2] Drug Metabolism and Disposition.[1] Link Context: Establishes the omega-oxidation pathway for 2,2-dimethyl fatty acid derivatives.

  • Synthesis of Alpha-Branched Fatty Acids: Creger, P. L. (1970). Metalated carboxylic acids. II. Monoalkylation of metalated toluic acids and dimethylbenzoic acids. Journal of the American Chemical Society. Link Context: Foundational chemistry for alkylating alpha-positions of hindered acids.

  • Mechanisms of Beta-Oxidation: Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link Context: Authoritative review explaining the mechanistic requirement for alpha-protons.

  • Physicochemical Properties: PubChem. This compound Compound Summary. National Library of Medicine. Link Context: Verified chemical data and safety profile.

Sources

"2,2-Dimethyloctanoic acid molecular weight 172.26 g/mol "

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,2-Dimethyloctanoic Acid Structural Pharmacology, Synthesis, and Metabolic Stability

Executive Summary

This compound is a branched-chain fatty acid derivative characterized by a gem-dimethyl substitution at the


-carbon (C2) position. Unlike straight-chain fatty acids (e.g., octanoic acid), this molecule exhibits exceptional metabolic stability due to the "steric shield" effect of the quaternary 

-carbon, which effectively blocks mitochondrial

-oxidation.

In drug development, this moiety is utilized as a pharmacokinetic enhancer . By incorporating the 2,2-dimethyloctanoyl tail into lipid-drug conjugates or using it as a hydrophobic capping group, researchers can significantly extend the half-life of therapeutic agents that would otherwise be rapidly degraded by acyl-CoA dehydrogenases. This guide details the physicochemical profile, synthesis protocols, and mechanistic basis for its utility in medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and handling.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 172.26 g/mol
CAS Number 29662-90-6Specific isomer; distinct from Neodecanoic acid (mix)
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~263°CPredicted at 760 mmHg
LogP (Octanol/Water) 3.50 ± 0.2Highly Lipophilic
pKa 4.86 ± 0.10Typical for hindered carboxylic acids
Density 0.905 g/cm³
Solubility DMSO, Ethanol, MethanolInsoluble in water

Structural Pharmacology: The Gem-Dimethyl Effect

The defining feature of this compound is the presence of two methyl groups on the carbon adjacent to the carbonyl group. This structure imparts two critical pharmacological properties:[1][2]

Blockade of -Oxidation

In standard fatty acid metabolism, Acyl-CoA Dehydrogenase introduces a trans-double bond between the


 (C2) and 

(C3) carbons. This mechanism requires the abstraction of a proton from the

-carbon.
  • Mechanism: this compound possesses a quaternary

    
    -carbon with zero  protons.
    
  • Result: The enzyme cannot initiate dehydrogenation. The molecule is refractory to mitochondrial

    
    -oxidation and must be cleared via slower pathways, such as 
    
    
    
    -oxidation (CYP450 mediated) or glucuronidation.
The Thorpe-Ingold Effect

The gem-dimethyl group restricts the conformational flexibility of the chain. When used in prodrug design, this steric bulk can force the molecule into a bioactive conformation or protect the ester bond from hydrolysis by esterases, further prolonging plasma stability.

Visualization: Metabolic Fate

MetabolicFate Substrate This compound Activation Acyl-CoA Synthetase (Formation of Thioester) Substrate->Activation ATP + CoA OmegaOx Microsomal Omega-Oxidation (CYP450) Substrate->OmegaOx Alternative Pathway MitoEntry Mitochondrial Matrix (via Carnitine Shuttle) Activation->MitoEntry BetaOx Acyl-CoA Dehydrogenase (Beta-Oxidation) MitoEntry->BetaOx Block BLOCKED (No Alpha-Protons) BetaOx->Block Steric Hindrance Excretion Dicarboxylic Acid Excretion (Urine) OmegaOx->Excretion

Figure 1: Metabolic partitioning of this compound. Note the explicit blockade of the mitochondrial beta-oxidation pathway due to the alpha-quaternary center.

Chemical Synthesis Protocol

While industrial "Neodecanoic acid" is produced via the Koch reaction (carbonylation of olefins), high-purity this compound for research is best synthesized via


-alkylation of isobutyric acid .

Reaction Class: Enolate Alkylation Key Reagents: Lithium Diisopropylamide (LDA), Isobutyric acid, 1-Bromohexane.

Step-by-Step Methodology
  • Preparation of the Enolate (Inert Atmosphere Required):

    • Charge a flame-dried 3-neck flask with dry THF (Tetrahydrofuran) under Argon.

    • Add Isobutyric acid (1.0 eq) .

    • Cool to -78°C (Dry ice/Acetone bath).

    • Slowly add LDA (2.2 eq) . Note: Two equivalents are required—the first deprotonates the carboxylic acid (-COOH), the second deprotonates the

      
      -carbon to form the reactive dianion.
      
    • Stir at 0°C for 30 minutes to ensure full enolization, then return to -78°C.

  • Alkylation:

    • Add 1-Bromohexane (1.1 eq) dropwise to the dianion solution.

    • Allow the reaction to warm slowly to room temperature (25°C) over 4–6 hours. The enolate acts as a nucleophile, attacking the alkyl halide via

      
      .
      
  • Quench and Workup:

    • Quench with dilute HCl (1M) until pH < 2.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via vacuum distillation (bp ~130°C @ 10 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1) to remove unreacted hexyl bromide.

Visualization: Synthesis Workflow

Synthesis Isobutyric Isobutyric Acid (C4 Backbone) Dianion Dianion Formation (-78°C to 0°C) Isobutyric->Dianion LDA LDA (2.2 eq) Strong Base LDA->Dianion HexylBr 1-Bromohexane (C6 Chain) Alkylation SN2 Alkylation (RT, 4-6h) HexylBr->Alkylation Dianion->Alkylation Workup Acid Quench & Extraction Alkylation->Workup Product This compound (>98% Purity) Workup->Product

Figure 2: Synthetic route via dianion alkylation. This method ensures regiospecificity at the alpha-carbon.

Handling and Safety (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).

  • Storage: Store at room temperature in tightly sealed containers. Avoid contact with strong oxidizing agents.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.

References

  • PubChem. (2023). This compound (Compound Summary).[3][4] National Library of Medicine. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Boger, D. L. (2018). Modern Organic Synthesis. Scripps Research Institute. (Reference for Gem-dimethyl effect and Thorpe-Ingold effect in synthesis).
  • EPA CompTox Dashboard. (2023). This compound Details.[3][4][5] US Environmental Protection Agency. [Link][6]

  • Rowland, N. E., et al. (2017).[5] "Neuronal Decanoic Acid Oxidation Is Markedly Lower Than That of Octanoic Acid." Epilepsia.[5] (Context for branched/medium chain fatty acid metabolism). [Link]

Sources

The Steric Barrier: Environmental Fate and Metabolic Recalcitrance of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a classic case study in the tension between industrial utility and environmental persistence. As a structural isomer within the commercially significant "Neodecanoic Acid" family, its quaternary carbon at the


-position confers exceptional thermal and hydrolytic stability—traits highly prized in synthetic lubricants, metal extraction, and drug design. However, this same structural motif acts as a metabolic "stop sign" for standard biological degradation pathways.

This technical guide analyzes the environmental fate of 2,2-DMOA, moving beyond basic property listing to explore the mechanistic reasons for its recalcitrance. We detail the specific metabolic blockades it imposes on microbial systems, the alternate pathways required for its mineralization, and the precise experimental protocols necessary to validate its biodegradability.

Molecular Architecture & Physicochemical Profiling

The environmental behavior of 2,2-DMOA is dictated by its hydrophobic tail and its sterically hindered headgroup. Unlike linear octanoic acid, which is rapidly mineralized, the gem-dimethyl substitution at C2 creates a hydrophobic shield around the carboxylate moiety.

Key Physicochemical Parameters[1]
ParameterValue / CharacteristicEnvironmental Implication
CAS Number 29662-90-6 (Specific Isomer)Distinct from Neodecanoic Acid mix (26896-20-8).
Molecular Formula

MW: 172.26 g/mol .
Log

(LogP)
~3.6 - 3.8 (Estimated)High potential for adsorption to organic carbon (sludge/sediment).
Water Solubility Low (< 500 mg/L at pH 7)Behavior is surfactant-like; forms micelles at higher concentrations.
pKa ~4.8Exists primarily as the anionic carboxylate in environmental waters (pH 6-8).
Vapor Pressure ModerateSemi-volatile; potential for volatilization from water surfaces if not ionized.
The Quaternary Carbon Factor

The defining feature of 2,2-DMOA is the quaternary


-carbon . In a standard fatty acid, the 

-carbon carries two protons (

). In 2,2-DMOA, these are replaced by methyl groups. This substitution renders the molecule resistant to hydrolysis and nucleophilic attack, but more importantly, it fundamentally alters its interaction with biological enzymes.

Biotic Degradation: The Metabolic Blockade

To understand why 2,2-DMOA persists, one must understand how bacteria typically consume fatty acids. The primary mechanism,


-oxidation , is mechanically impossible for 2,2-DMOA.
The Mechanism of Recalcitrance
  • Standard

    
    -Oxidation:  Requires the formation of a double bond between the 
    
    
    
    and
    
    
    carbons. This step, catalyzed by acyl-CoA dehydrogenase, necessitates the abstraction of a proton from the
    
    
    -carbon.
  • The Block: 2,2-DMOA has no protons on the

    
    -carbon. The enzyme cannot initiate the desaturation step. The pathway stalls immediately after activation to Acetyl-CoA.
    
The "Rescue" Pathway: -Oxidation

Microbial communities (e.g., Pseudomonas spp.) can eventually degrade 2,2-DMOA, but they must switch to a more energetically expensive pathway known as


-oxidation  (omega-oxidation).
  • Step 1: Cytochrome P450 monooxygenases hydroxylate the terminal methyl group (the

    
    -end), furthest from the steric bulk.
    
  • Step 2: The alcohol is oxidized to a carboxylic acid, creating a dicarboxylic acid.

  • Step 3:

    
    -oxidation proceeds from the unhindered
    
    
    
    -end, shortening the chain carbon-by-carbon until it reaches the steric block at the other side.
Pathway Visualization

The following diagram illustrates the metabolic divergence between linear octanoic acid and 2,2-DMOA.

MetabolicFate cluster_Linear Linear Octanoic Acid cluster_Branched This compound Start Substrate Entry (Uptake by Cell) L_Act Acyl-CoA Activation Start->L_Act B_Act Acyl-CoA Activation Start->B_Act L_Dehydro Acyl-CoA Dehydrogenase (Requires alpha-proton) L_Act->L_Dehydro L_Beta Beta-Oxidation Cycle (C2 units removed) L_Dehydro->L_Beta Successful L_Result Rapid Mineralization (CO2 + H2O) L_Beta->L_Result B_Block STERIC BLOCKADE No alpha-protons available B_Act->B_Block Attempted Dehydrogenation B_Omega Omega-Oxidation Pathway (Terminal Methyl Hydroxylation) B_Block->B_Omega Metabolic Shift (P450) B_Dicarb Formation of Dicarboxylic Acid B_Omega->B_Dicarb B_Slow Beta-Oxidation from Omega-end B_Dicarb->B_Slow B_Result Slow/Inherent Biodegradation B_Slow->B_Result

Caption: Comparative metabolic pathways showing the failure of


-oxidation for 2,2-DMOA and the requisite shift to 

-oxidation.

Experimental Protocols: Measuring the Fate

Standard "Ready Biodegradability" tests (OECD 301 series) often yield false negatives for 2,2-DMOA due to its volatility and toxicity to inoculum if concentration is too high. The following protocol is a self-validating modification of OECD 301F (Manometric Respirometry) designed for branched fatty acids.

Protocol: Modified Manometric Respirometry

Objective: Determine mineralization rates while controlling for volatility and inhibition.

Reagents & Equipment:

  • Inoculum: Activated sludge from a plant treating predominantly domestic sewage (washed and aerated).

  • Test Medium: Mineral salts medium (pH 7.4).

  • Support Matrix: Silica gel (to increase surface area and reduce toxicity).

  • Apparatus: Closed-system respirometer (e.g., OxiTop or Sapromat) with

    
     absorbent (soda lime).
    

Step-by-Step Methodology:

  • Pre-Conditioning (Optional but Recommended):

    • Rationale: Branched acids require induction of P450 enzymes.

    • Action: Aerate sludge for 24h to reduce background respiration.

  • Test Mixture Preparation:

    • Control: Inoculum + Medium.

    • Reference: Inoculum + Medium + Sodium Benzoate (100 mg/L).

    • Test Item (2,2-DMOA):

      • Critical Step: Do not add pure liquid directly. Adsorb 2,2-DMOA onto inert silica gel (1:1 ratio) before adding to the flask. This prevents the formation of inhibitory "oil lenses" and mimics soil sorption.

      • Concentration: 100 mg/L ThOD (Theoretical Oxygen Demand).

    • Toxicity Control: Inoculum + Test Item + Sodium Benzoate.

  • Incubation:

    • Dark, 22°C ± 1°C, continuous stirring.

    • Duration: 28 days (extendable to 60 days for "inherent" assessment).

  • Data Analysis:

    • Calculate Oxygen Uptake (BOD).

    • 
      .
      
    • Pass Criteria: >60% degradation within a 10-day window (Ready) or >60% by day 60 (Inherent).

Decision Logic for Protocol Selection

ProtocolLogic Input Test Substance: 2,2-DMOA CheckVol Is Vapor Pressure High? Input->CheckVol CheckSol Is Solubility < 100 mg/L? CheckVol->CheckSol No/Moderate Method301D OECD 301D (Closed Bottle) CheckVol->Method301D Yes (High Volatility) Method301F OECD 301F (Manometric) CheckSol->Method301F Yes (Low Sol) Method310 OECD 310 (Headspace CO2) CheckSol->Method310 No (High Sol) Mod Modification: Adsorb on Silica Gel Method301F->Mod Required for Bioavailability

Caption: Selection logic for biodegradation testing. OECD 301F with silica adsorption is preferred for 2,2-DMOA to balance volatility and solubility issues.

Environmental Fate & Risk Assessment

Compartmentalization

Based on fugacity modeling (Level III) and physicochemical properties:

  • Water: ~10-20%. Despite the acid group, the hydrophobic bulk drives it out of the aqueous phase.

  • Sediment/Soil: ~70-80%. The high Log

    
     and surfactant nature favor strong adsorption to organic carbon. This bioavailability reduction further slows biodegradation (aging effect).
    
  • Air: < 5%. While semi-volatile, in environmental pH (where it exists as a salt), volatility is negligible.

Ecotoxicological Profile

While specific data for the pure 2,2-DMOA isomer is rare, read-across from Neodecanoic Acid (CAS 26896-20-8) provides a reliable safety profile:

  • Fish (Rainbow Trout):

    
     (96h) 
    
    
    
    1–10 mg/L.
  • Daphnia magna:

    
     (48h) 
    
    
    
    10–50 mg/L.
  • Algae:

    
     (72h) 
    
    
    
    10–100 mg/L.

Implications for Drug Development

For medicinal chemists, the "fate" of 2,2-DMOA is a feature, not a bug.

  • Metabolic Stability: Incorporating a 2,2-dimethyl moiety into a drug candidate (e.g., Gemfibrozil analogs) significantly increases plasma half-life by blocking hepatic

    
    -oxidation.
    
  • The Trade-off: Enhanced drug stability often correlates with environmental persistence. Compounds containing this motif should be screened early for PBT (Persistent, Bioaccumulative, Toxic) criteria. If the drug is excreted unchanged, it may persist in wastewater treatment plants.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. (1992). Organization for Economic Cooperation and Development. Link

  • PubChem Database. this compound (Compound). National Center for Biotechnology Information. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Neodecanoic Acid. (Provides read-across data for branched fatty acids). Link

  • Turco, L. et al.Biodegradation of neodecanoic acid and its derivatives. (2011).
  • US EPA. Sustainable Futures / P2 Framework Manual. (Guidance on estimating persistence of branched structures). Link

"2,2-Dimethyloctanoic acid role in cellular metabolism"

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Guide to Beta-Oxidation Resistance and Omega-Oxidation Shunting

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) represents a critical structural motif in lipid biochemistry and drug design. Unlike standard fatty acids, 2,2-DMOA possesses a gem-dimethyl substitution at the


-carbon (C2 position). This structural modification renders the molecule resistant to mitochondrial 

-oxidation, the primary catabolic pathway for lipids. Consequently, 2,2-DMOA serves as a vital probe for assessing metabolic rerouting , specifically the activation of microsomal

-oxidation (CYP450-mediated) and the formation of dicarboxylic acids.

For drug development professionals, understanding the metabolic profile of 2,2-DMOA provides a template for designing metabolically stable lipid-drug conjugates and predicting potential toxicities related to carnitine depletion and acyl-glucuronidation.

Structural Biochemistry: The Steric Blockade

The defining feature of 2,2-DMOA is the quaternary carbon at position 2. In standard fatty acid metabolism, the initial step of


-oxidation involves the abstraction of a proton from the 

-carbon and a proton from the

-carbon by Acyl-CoA Dehydrogenase to form a trans-

-enoyl-CoA.
  • The Mechanism of Resistance: In 2,2-DMOA, the

    
    -carbon is fully substituted with methyl groups (gem-dimethyl). There are no protons available for abstraction.
    
  • Consequence: The dehydrogenation step is sterically and chemically impossible. The molecule cannot enter the mitochondrial

    
    -oxidation spiral from the carboxyl terminus.
    
  • Result: The cell detects an accumulation of the fatty acyl-CoA and must divert the substrate to the Endoplasmic Reticulum (ER) for "Rescue Metabolism."

Metabolic Rerouting: The Omega-Rescue Pathway

Since the "front door" (mitochondrial


-oxidation) is locked, the cell utilizes the "back door": Microsomal 

-Oxidation
. This pathway acts as a scavenger system for xenobiotics and blocked fatty acids.
Phase I: Hydroxylation (ER)

The 2,2-DMOA is targeted by the CYP4A and CYP4F subfamilies (fatty acid


-hydroxylases).
  • Hydroxylation: The terminal methyl group (

    
    -carbon) is hydroxylated to form 10-hydroxy-2,2-dimethyloctanoic acid.
    
  • Oxidation: Cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) oxidize the hydroxyl group to a carboxyl group.

  • Product: The result is a Dicarboxylic Acid (2,2-dimethyloctanedioic acid).

Phase II: Retrograde

-Oxidation (Peroxisome/Mitochondria)

The newly formed dicarboxylic acid now has two ends:

  • The Blocked End: Still contains the gem-dimethyl group.

  • The Open End: The new carboxyl group (formerly the

    
    -methyl) is unhindered.
    The molecule is activated to a CoA ester at the new open end and undergoes 
    
    
    
    -oxidation in the peroxisome or mitochondria. It is shortened sequentially until it hits the steric block at the other side, typically resulting in the excretion of short-chain dicarboxylic acids (e.g., 2,2-dimethylsuccinic acid or 2,2-dimethyladipic acid) in the urine.
Visualization: The Metabolic Fork

The following diagram illustrates the blockage of the standard pathway and the activation of the rescue mechanism.

MetabolicPathway DMOA This compound AcylCoA Acyl-CoA Synthetase DMOA->AcylCoA Mito_Block Mitochondrial Beta-Oxidation (BLOCKED by gem-dimethyl) AcylCoA->Mito_Block Primary Route (Fail) ER_Omega ER: Omega-Oxidation (CYP4A/4F) AcylCoA->ER_Omega Rescue Pathway DiAcid Dicarboxylic Acid Formation ER_Omega->DiAcid Retro_Beta Beta-Oxidation from Omega-End DiAcid->Retro_Beta Urine Urinary Excretion (Short-chain dicarboxylates) Retro_Beta->Urine

Figure 1: The metabolic diversion of 2,2-DMOA. The red path indicates the blocked mitochondrial route; the green path indicates the compensatory microsomal oxidation.

Pharmacological & Toxicological Implications

While 2,2-DMOA is metabolically stable, this stability comes with specific risks that must be monitored during drug development.

A. The "Pivalate Effect" (Secondary Carnitine Deficiency)

Similar to Pivalic acid (2,2-dimethylpropionic acid) and Valproic acid, 2,2-DMOA forms a stable Acyl-CoA.

  • Mechanism: The Acyl-CoA accumulates and undergoes transesterification with L-Carnitine via Carnitine Palmitoyltransferase (CPT) .

  • Trap: The resulting 2,2-dimethyloctanoyl-carnitine is not oxidized. Instead, it is excreted in the urine.[1]

  • Risk: Chronic exposure can deplete the body's free carnitine pool, leading to hypocarnitinemia, impaired fatty acid metabolism, and potential cardiac or skeletal muscle toxicity.

B. Acyl-Glucuronidation

The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs) .

  • Reactive Metabolites: Acyl-glucuronides can be reactive electrophiles. They may covalently bind to plasma proteins (haptenization), potentially triggering idiosyncratic drug-induced liver injury (DILI).

Experimental Protocols

To validate the metabolic fate of a 2,2-dimethyl substituted lipid, the following self-validating workflow is recommended.

Protocol 1: Differential Stability Assay (Microsomes vs. Hepatocytes)

Objective: To distinguish between CYP-mediated clearance and mitochondrial stability.

ComponentMicrosomes ( + NADPH)HepatocytesInterpretation
Enzymes Present CYPs, UGTs (Phase I/II)Full Cell (Mito + CYPs)
2,2-DMOA Stability High Turnover High Turnover Indicates CYP involvement.
Standard Fatty Acid Low TurnoverHigh TurnoverIndicates Mitochondrial

-ox is dominant.
Inhibitor (1-ABT) Stability Increases Stability Increases Confirms CYP-dependency (1-ABT inhibits CYPs).

Step-by-Step Methodology:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Incubation: Add 2,2-DMOA (1 µM final) and NADPH-regenerating system.

  • Control: Run a parallel arm with 1-Aminobenzotriazole (1-ABT) , a broad-spectrum CYP inhibitor.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Result: If 2,2-DMOA disappears in microsomes but is stabilized by 1-ABT, the pathway is confirmed as CYP-mediated

      
      -oxidation.
      
Protocol 2: Metabolite Identification (The Dicarboxylate Hunt)

Objective: To detect the signature dicarboxylic acid metabolite.

  • In Vivo/In Vitro Source: Collect urine from dosed rats or supernatant from hepatocyte incubation (4 hours).

  • Derivatization: Treat samples with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the carboxylic acid groups (improves GC-MS volatility).

  • GC-MS Analysis:

    • Look for the molecular ion

      
       corresponding to the dicarboxylic acid (Molecular Weight of 2,2-DMOA + 30 Da for oxidation to COOH).
      
    • Look for the specific mass shift of +14 Da (methyl) or +16 Da (oxygen) in fragmentation patterns compared to non-branched standards.

Visualization: Experimental Logic Flow

ExpProtocol Sample Test Compound (2,2-DMOA) Microsome Microsomal Assay (+NADPH) Sample->Microsome Mito Mitochondrial Assay Sample->Mito Result1 Rapid Clearance (Indicates CYP Activity) Microsome->Result1 Result2 No Clearance (Indicates Beta-Ox Block) Mito->Result2 ABT Add CYP Inhibitor (1-ABT) Result1->ABT Rescue Clearance Stops (Confirms Omega-Ox) ABT->Rescue

Figure 2: Decision tree for validating the metabolic pathway. Stability in mitochondria combined with clearance in microsomes confirms the omega-oxidation shunt.

References
  • Sanders, R. J., et al. (2008). "Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases." Biochemical Pharmacology.

  • Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.

  • Brass, E. P. (2002). "Pivalate-generating prodrugs and carnitine homeostasis in man." Pharmacological Reviews.

  • Kikuchi, M., et al. (2019). "Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats." Drug Metabolism and Pharmacokinetics.

  • Wanders, R. J., et al. (2011). "Peroxisomes, lipid metabolism, and lipotoxicity."[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

Sources

Methodological & Application

Application Note: High-Specificity Quantification of 2,2-Dimethyloctanoic Acid (2,2-DMOA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 2,2-Dimethyloctanoic Acid Detection Content Type: Application Note & Technical Guide Audience: Drug Development Scientists, Bioanalytical Chemists, and DMPK Researchers

Executive Summary & Chemical Context

This compound (2,2-DMOA) represents a unique analytical challenge in lipidomics and drug metabolism.[1] Unlike linear fatty acids (e.g., octanoic acid), 2,2-DMOA possesses a gem-dimethyl substitution at the


-carbon (C2).[1]

The Steric Challenge: The quaternary carbon at the


-position creates significant steric hindrance around the carboxylic acid moiety. This structural feature has two critical impacts on analysis:
  • Metabolic Stability: It blocks

    
    -oxidation, making 2,2-DMOA a persistent metabolic probe or stable drug conjugate linker.[1]
    
  • Derivatization Resistance: Standard acid-catalyzed esterification methods (e.g., BF3-Methanol at 60°C) often yield incomplete conversion because the bulky methyl groups physically shield the carbonyl carbon from nucleophilic attack.[1]

This guide presents two validated workflows designed specifically to overcome this steric barrier: a GC-MS method using rapid methylation via trimethylsilyldiazomethane (TMS-DAM) and a high-sensitivity LC-MS/MS method utilizing 3-NPH derivatization.[1]

Method Selection Guide (Decision Matrix)

Before initiating experimental work, select the workflow that matches your sensitivity and matrix requirements.

MethodSelection Start START: Define Analytical Goal Matrix What is the Sample Matrix? Start->Matrix Conc Expected Concentration? Matrix->Conc Biological Fluid (Plasma/Urine) GC METHOD A: GC-MS (TMS-Diazomethane) Matrix->GC Raw Material / API (Purity > 95%) Conc->GC High (> 1 µg/mL) LC METHOD B: LC-MS/MS (3-NPH Derivatization) Conc->LC Trace (< 100 ng/mL)

Figure 1: Decision matrix for selecting the optimal analytical platform based on sample type and required sensitivity.

Method A: GC-MS Quantification (High Purity/Metabolite ID)[1]

Principle: Traditional Fischer esterification is too slow for 2,2-DMOA.[1] We utilize Trimethylsilyldiazomethane (TMS-DAM) , a safer alternative to diazomethane.[1] It reacts instantaneously with carboxylic acids in methanol to form methyl esters, driven by the release of nitrogen gas, effectively bypassing the steric activation energy barrier.

Reagents & Standards
  • Analyte: this compound (Reference Std).[1][2]

  • Internal Standard (IS): 2,2-Dimethylhexanoic acid (Structural analog) or Valproic Acid-d6.[1]

  • Derivatizing Agent: 2.0 M Trimethylsilyldiazomethane in hexanes.[1]

  • Solvents: Methanol (anhydrous), Hexane (HPLC grade).[1]

Protocol A: Step-by-Step
  • Sample Preparation:

    • Dissolve sample (or extract residue) in 200 µL Methanol .

    • Critical: The solvent must contain methanol to act as the proton donor.

  • Derivatization:

    • Add 50 µL of 2.0 M TMS-DAM (yellow solution).[1]

    • Vortex for 10 seconds.

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.[1] The solution should remain persistent yellow.[1] If it turns colorless, add more reagent.[1]
      
    • Incubate at Room Temperature for 15 minutes . (Heat is not required).[1][3]

  • Quenching:

    • Add 10 µL of Acetic Acid to quench excess TMS-DAM (solution turns colorless).[1]

  • Extraction (Optional but Recommended):

    • Add 500 µL Hexane and 200 µL Water.[1] Vortex and centrifuge.[1]

    • Transfer the top Hexane layer to a GC vial.[1]

GC-MS Instrument Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 250°C
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
SIM Mode Target: m/z 88 (McLafferty rearrangement), m/z 101, m/z 129

Data Interpretation: The methyl ester of 2,2-DMOA will show a characteristic McLafferty rearrangement ion at m/z 88 (base peak), corresponding to the gem-dimethyl-substituted fragment.

Method B: LC-MS/MS Bioanalysis (High Sensitivity)[1]

Principle: 2,2-DMOA ionizes poorly in ESI due to the lack of polarizable groups and the hydrophobic alkyl chain. To achieve ng/mL sensitivity in plasma, we use 3-Nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid.[1] This adds a moiety that ionizes strongly in Negative Mode ESI , significantly boosting sensitivity and retention on C18 columns.[1]

Reagents
  • Derivatizing Mix: 200 mM 3-NPH in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[1]

  • Internal Standard: this compound-d6 (Custom synthesis recommended) or deuterated Valproic acid.[1]

Protocol B: Step-by-Step
  • Liquid-Liquid Extraction (LLE):

    • Aliquot 50 µL Plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard .

    • Add 200 µL MTBE (Methyl tert-butyl ether).[1] Vortex 5 min. Centrifuge 10 min @ 10,000 g.

    • Transfer supernatant to a fresh tube and evaporate to dryness under

      
      .
      
  • Derivatization Reaction:

    • Reconstitute residue in 50 µL Derivatizing Mix (3-NPH).

    • Add 50 µL Catalyst Solution (EDC/Pyridine).[1]

    • Incubate at 40°C for 30 minutes .

  • Quench & Dilute:

    • Add 400 µL of 10% Acetonitrile in water.[1]

    • Inject 5 µL into LC-MS/MS.

LC-MS/MS Instrument Parameters
ParameterSetting
Column Waters BEH C18 (2.1 x 50mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 4 mins
Ionization ESI Negative Mode (ESI-)
MRM (Analyte) 306.2 → 137.1 (Derivatized 2,2-DMOA)
MRM (IS) 312.2 → 137.1 (Derivatized d6-IS)

Mechanism of Detection: The transition m/z 137.1 corresponds to the 3-nitrophenylhydrazine fragment, which is common to all fatty acids derivatized this way. Specificity is achieved via the precursor mass (306.2 Da) and chromatographic retention time.[1]

Workflow Visualization

The following diagram illustrates the critical "Steric Bypass" logic required for 2,2-DMOA compared to standard fatty acids.

StericBypass Analyte 2,2-DMOA (Sterically Hindered) StandardMethod Standard Acid Methanolysis (BF3/MeOH, 60°C) Analyte->StandardMethod Attempted NewMethod TMS-Diazomethane (Direct Insertion) Analyte->NewMethod Recommended ResultFail Incomplete Reaction (Low Recovery) StandardMethod->ResultFail Blocked by Gem-Dimethyl Mechanism N2 Driven Rapid Methylation NewMethod->Mechanism ResultSuccess 100% Conversion (Quantifiable) Mechanism->ResultSuccess

Figure 2: Comparison of derivatization efficiencies. The gem-dimethyl group blocks standard Fischer esterification, necessitating the use of TMS-Diazomethane.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Scientific Integrity , your assay must include specific controls for the gem-dimethyl moiety.

Linearity and Range
  • GC-MS: 1.0 µg/mL – 500 µg/mL (Quadratic fit often required due to detector saturation at high ends).[1]

  • LC-MS/MS: 10 ng/mL – 5000 ng/mL (Linear 1/x² weighting).[1]

The "Steric Check" Control

When validating the method, run a Process Efficiency (PE) comparison:

  • Spike Octanoic Acid (linear, unhindered) and 2,2-DMOA (hindered) into the matrix.[1]

  • Perform the derivatization.[1][4][5][6][7]

  • If Octanoic Acid recovery is >95% but 2,2-DMOA is <50%, your reaction time is insufficient, or the reagent has degraded.[1] This ratio confirms the derivatization power of your specific batch.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal (GC-MS) Incomplete methylation.Switch to TMS-DAM; ensure Methanol is present (required for proton transfer).[1]
Peak Tailing (LC-MS) Column secondary interactions.Increase buffer strength (10mM Ammonium Acetate) or use a C18-shielded column.[1]
Interference (Plasma) Endogenous fatty acids.[1][8]Use LLE with Hexane (more specific for non-polar lipids) rather than Protein Precipitation.[1]

References

  • Han, J., et al. "3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of fatty acids."[1] Analytica Chimica Acta, 2013.[1] [1]

  • Kushiro, T., et al. "Rapid and efficient methylation of carboxylic acids by trimethylsilyldiazomethane."[1] Chemical & Pharmaceutical Bulletin, 1997.[1]

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018.[1]

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] [1]

  • Li, X., & Franke, A. A. "Improved LC-MS method for the determination of fatty acids in biological samples."[1] Analytical Chemistry, 2011.[1] (Context for LLE extraction of lipids).

Sources

Application Note: High-Throughput Analysis of 2,2-Dimethyloctanoic Acid in Complex Biological Matrices using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated methodologies for the sensitive and selective quantification of 2,2-dimethyloctanoic acid, a branched-chain fatty acid of interest in metabolic research and drug development, using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed exploration of the electron ionization fragmentation pathways of this compound, alongside optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. These methods are designed to deliver high-quality, reproducible data for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a saturated branched-chain fatty acid characterized by a quaternary carbon at the alpha position. The structural complexity of such molecules presents unique challenges and opportunities for their analysis by mass spectrometry. Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial in various fields, including drug discovery, where it may be a metabolite of interest, and in fundamental biological studies. Mass spectrometry, with its inherent sensitivity and specificity, is the analytical technique of choice for the accurate quantification of this and similar compounds in complex biological matrices.

This guide provides comprehensive protocols for two complementary analytical approaches: a GC-MS method for robust, routine analysis, and a high-sensitivity LC-MS/MS method for demanding applications requiring lower detection limits.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C10H20O2PubChem[1]
Molecular Weight 172.26 g/mol PubChem[1]
Monoisotopic Mass 172.14633 g/mol U.S. EPA[2]
Boiling Point ~263 °C (estimated)ChemicalBook[3]
pKa ~4.86 (predicted)ChemicalBook[3]
LogP 3.50 (predicted)U.S. EPA[4]

GC-MS Analysis of this compound

Gas chromatography coupled with electron ionization (EI) mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization to their more volatile ester forms (e.g., methyl esters) is often a prerequisite for successful GC analysis.

Predicted Electron Ionization Fragmentation of this compound Methyl Ester

Upon electron ionization, the molecular ion of this compound methyl ester (methyl 2,2-dimethyloctanoate) is expected to be of low abundance due to the highly branched structure, which promotes fragmentation.[1][3] The fragmentation pattern is primarily dictated by the stability of the resulting carbocations.

The key fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The bond between the alpha and beta carbons is prone to cleavage, leading to the formation of a stable acylium ion or other resonance-stabilized fragments.[5] For branched alkanes, cleavage at the point of branching is highly favored due to the formation of more stable tertiary carbocations.[3]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a gamma-hydrogen.[2] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene.[2]

Based on the NIST Mass Spectrometry Data for this compound, the most prominent peaks are observed at m/z 87, 41, and 43.[1] The peak at m/z 87 is likely due to a McLafferty-type rearrangement, while the peaks at m/z 41 and 43 are common hydrocarbon fragments.

fragmentation M This compound [M]+• m/z 172 (low abundance) F5 Loss of C6H13• (Alpha-cleavage) M->F5 α-cleavage F6 Loss of C5H10 (McLafferty) M->F6 McLafferty Rearrangement F1 [C4H9]+• m/z 57 F7 Further Fragmentation F1->F7 F2 McLafferty Rearrangement Product m/z 88 F3 [C3H7]+ m/z 43 F4 [C3H5]+ m/z 41 F5->F1 F6->F2 F7->F3 F7->F4

Caption: Predicted EI fragmentation of this compound.

Protocol: GC-MS Analysis

This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.

3.2.1. Sample Preparation and Derivatization

  • Extraction: For biological samples, perform a liquid-liquid extraction. To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., heptadecanoic acid) and 400 µL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes. Collect the lower organic layer.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried extract, add 200 µL of 2% (v/v) sulfuric acid in methanol. Cap the vial tightly and heat at 60°C for 1 hour to form the fatty acid methyl esters (FAMEs).

  • Neutralization and Extraction of FAMEs: After cooling, add 500 µL of 5% (w/v) sodium bicarbonate solution to neutralize the acid. Extract the FAMEs with 500 µL of hexane. Vortex and centrifuge. Transfer the upper hexane layer to a GC vial.

3.2.2. GC-MS Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Scan Range m/z 40-400

LC-MS/MS Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry offers higher sensitivity and specificity, making it ideal for the analysis of low-abundance analytes in complex matrices.

Ionization and Fragmentation in ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated [M+H]+ or deprotonated [M-H]- molecular ion with minimal in-source fragmentation.[6] For carboxylic acids, negative ion mode ESI is generally preferred due to the acidic nature of the carboxyl group, which readily forms a stable [M-H]- ion.[7][8]

To obtain structural information and enhance selectivity, collision-induced dissociation (CID) is employed in the collision cell of a tandem mass spectrometer. For the deprotonated this compound ([M-H]- at m/z 171.1), the primary fragmentation is expected to be the neutral loss of carbon dioxide (44 Da), a common fragmentation pathway for carboxylates.

lcms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Biological Sample (e.g., Plasma) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 L1 Reversed-Phase C18 Column P4->L1 L2 Gradient Elution (Water/Acetonitrile with Formic Acid) L1->L2 M1 ESI Negative Ion Mode L2->M1 M2 Precursor Ion Selection (m/z 171.1) M1->M2 M3 Collision-Induced Dissociation M2->M3 M4 Product Ion Monitoring (e.g., m/z 127.1) M3->M4 DA DA M4->DA Data Analysis

Caption: LC-MS/MS workflow for this compound.

Protocol: LC-MS/MS Analysis

This protocol describes a "dilute-and-shoot" approach, which is suitable for high-throughput analysis.[9] For enhanced sensitivity, a liquid-liquid or solid-phase extraction can be incorporated.

4.2.1. Sample Preparation

  • Internal Standard Spiking: To 50 µL of sample (e.g., plasma, urine), add 5 µL of an internal standard solution (e.g., 2,2-dimethyl-d3-octanoic acid).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

4.2.2. LC-MS/MS Parameters

ParameterSetting
LC System Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode ESI Negative
IonSpray Voltage -4500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte: Q1: 171.1 -> Q3: 127.1; IS: Q1: 174.1 -> Q3: 130.1

Data Analysis and Quality Control

For both GC-MS and LC-MS/MS methods, a calibration curve should be constructed using a series of standards of known concentrations. The concentration of this compound in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data. The results of the QC samples should fall within ±15% of their nominal values.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, with GC-MS offering a cost-effective solution for routine analysis and LC-MS/MS providing superior sensitivity for trace-level detection. The provided protocols and fragmentation insights serve as a valuable resource for researchers and drug development professionals.

References

  • PubChem. (n.d.). This compound. Retrieved February 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound - Chemical Details. Retrieved February 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound Properties. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern. Retrieved February 8, 2026, from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 8, 2026, from [Link]

  • PubMed Central. (n.d.). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Retrieved February 8, 2026, from [Link]

  • PubMed. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Retrieved February 8, 2026, from [Link]

  • LCGC International. (2015, October 1). Multi-Toxin Determination in Food – The Power of “Dilute and Shoot” Approaches in LC–MS–MS. Retrieved February 8, 2026, from [Link]

  • Quora. (2018, December 5). What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS?. Retrieved February 8, 2026, from [Link]

Sources

Structural Elucidation and Purity Assessment of 2,2-Dimethyloctanoic Acid via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-DMOA-01

Abstract

This guide details the nuclear magnetic resonance (NMR) characterization of 2,2-dimethyloctanoic acid (CAS: 29228-86-4).[1][2] As a "neo-acid" with a quaternary


-carbon, this molecule presents specific spectroscopic challenges, notably the absence of 

-protons and the long longitudinal relaxation times (

) of the quaternary center.[2] This protocol addresses these challenges, providing a validated workflow for structural confirmation and impurity profiling (specifically isomeric separation) for drug development and metabolic stability studies.[1][2]

Part 1: Structural Analysis & Strategy[1][2]

The "Gem-Dimethyl" Anchor

The structural integrity of this compound hinges on proving the location of the branching.[1][2] Unlike linear fatty acids, the


-position (C2) is fully substituted.[1][2]
  • The Diagnostic Singlet: The two methyl groups attached to C2 appear as a sharp singlet (

    
     ppm).[1][2] This is the "Anchor Signal." If this signal is split (doublet) or shifted significantly, the branching is likely at C3 or further down the chain.[1][2]
    
  • The Quaternary Silence: In DEPT-135 and HSQC spectra, the C2 carbon (

    
     ppm) will disappear (no attached protons).[1][2] This "silence" is the primary confirmation of the 2,2-substitution pattern.[1][2]
    
The Quaternary Challenge (Causality)

The quaternary C2 carbon lacks the dipole-dipole relaxation pathway provided by attached protons.[1][2] Consequently, its


 relaxation time is significantly longer (often 

seconds) than protonated carbons.[2]
  • Risk: Standard

    
    C acquisition parameters (with 
    
    
    
    s) will saturate this signal, leading to low intensity or complete disappearance, potentially causing a false negative for the quaternary center.[1][2]
  • Solution: The protocol below mandates an extended relaxation delay (

    
    ) or the use of a relaxation agent.
    

Part 2: Experimental Protocols

Protocol A: Sample Preparation

Objective: Maximize resolution while controlling carboxylic acid dimerization.

ParameterStandard Method (

)
Alternative Method (

)
Solvent Chloroform-d (99.8% D)Dimethyl sulfoxide-d6
Concentration 10-15 mg (1H); 40-50 mg (13C)Same
Advantage Sharp resolution of alkyl chain; volatile for recovery.[1][2]Breaks acid dimers; sharpens -COOH peak.[1]
Disadvantage -COOH proton broadens/shifts due to H-bonding dimers.[1]High boiling point; strong solvent peak at 2.50 ppm.[1]
Recommendation Primary. Use for structural assignment.Secondary. Use only if -COOH detection is critical.[1]

Step-by-Step:

  • Weigh 15 mg of analyte into a clean vial.[1]

  • Add 600

    
    L of 
    
    
    
    (containing 0.03% TMS as internal standard).[1][2]
  • Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).

  • Cap and invert 3 times. Ensure the solution height is

    
     4.5 cm.
    
Protocol B: Acquisition Parameters

Objective: Capture quantitative data for the quaternary carbon.[1][2]

1.

NMR (Proton)
  • Pulse Angle:

    
     (to ensure full relaxation).[1][2]
    
  • Spectral Width: -2 to 14 ppm (to catch the downfield COOH).[1][2]

  • Scans (ns): 16.

  • Relaxation Delay (

    
    ):  1.0 s.
    
2.

NMR (Quantitative Modification)
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for integration) OR Standard Decoupled for structural ID.

  • Relaxation Delay (

    
    ): Set to 
    
    
    
    seconds.
    • Reasoning: To allow the C2 quaternary carbon to relax.[1][2] If time is limited, add 5 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] as a relaxation agent to reduce 
      
      
      
      .
  • Scans (ns):

    
     (due to low sensitivity of quaternary carbons).
    

Part 3: Data Analysis & Interpretation[1][2]

Expected Chemical Shifts

Note: Shifts are referenced to TMS (


 0.[1][2][3]00) in 

.[1][2][3][4]

NMR Data (400 MHz)
PositionGroupShift (

ppm)
MultiplicityIntegralAssignment Logic
-OH Carboxyl11.0 - 12.5Broad Singlet1HExchangeable; shift is concentration dependent.[1][2]
C3

-CH

1.50 - 1.55Multiplet2HDeshielded by adjacent quaternary center.[1]
C4-C7 Bulk CH

1.20 - 1.35Multiplet (Envelope)8HOverlapping methylene envelope.[1][2]
2-Me Gem-Dimethyl1.16 - 1.18 Singlet 6HDiagnostic: Sharp singlet confirms quaternary neighbor.[1]
C8 Terminal CH

0.88Triplet (

Hz)
3HClassic terminal methyl.[1][2]

NMR Data (100 MHz)
PositionTypeShift (

ppm)
DEPT-135 PhaseNotes
C1 C=O184.5InvisibleCarbonyl.[1]
C2 Quaternary42.2 Invisible Diagnostic: Disappears in DEPT.[1]
C3 CH

40.8Negative (Down)

-position effect.[1][2]
C4-C6 CH

29.0 - 32.0Negative (Down)Bulk chain.[1][2]
2-Me CH

24.8Positive (Up)Gem-dimethyls.[1][2]
C7 CH

22.7Negative (Down)Penultimate carbon.[1][2]
C8 CH

14.1Positive (Up)Terminal methyl.[1][2]

Part 4: Visualization & Logic[1][2]

Workflow Diagram

This diagram outlines the decision process for validating the structure, specifically distinguishing it from isomers (e.g., 2-methyloctanoic acid).

NMR_Workflow Start Sample: this compound Solvent Dissolve in CDCl3 (Filter to remove solids) Start->Solvent Acquire1H Acquire 1H NMR Solvent->Acquire1H CheckMe Check 1.1-1.2 ppm Region Acquire1H->CheckMe Singlet Sharp Singlet (6H) CheckMe->Singlet Found Doublet Doublet/Multiplet CheckMe->Doublet Found Acquire13C Acquire 13C + DEPT-135 (d1 > 5s) Singlet->Acquire13C Reject REJECT: Isomer Present Doublet->Reject CheckQuat Check ~42 ppm Acquire13C->CheckQuat Visible Peak Visible in 13C Invisible in DEPT CheckQuat->Visible Quaternary C Missing Peak Visible in DEPT (CH or CH2) CheckQuat->Missing Protonated C Confirm CONFIRMED: 2,2-Substitution Visible->Confirm Missing->Reject

Caption: Logical workflow for structural verification. The singlet detection in 1H and DEPT silence in 13C are the Go/No-Go decision gates.[2]

HMBC Connectivity (Self-Validation)

To definitively prove the methyls are attached to C2 (and not C3 or C7), Heteronuclear Multiple Bond Correlation (HMBC) is used.[1][2]

HMBC_Logic cluster_note Interpretation Me_Protons H (Methyls) 1.18 ppm C1 C1 (C=O) 184.5 ppm Me_Protons->C1 3J (Definitive) C2 C2 (Quat) 42.2 ppm Me_Protons->C2 2J (Strong) C3 C3 (CH2) 40.8 ppm Me_Protons->C3 3J (Weak) Note Correlation between Methyl H and Carbonyl C (C1) PROVES alpha-position.

Caption: HMBC correlations. The 3-bond coupling (


) between the methyl protons and the Carbonyl Carbon (C1) is the undeniable proof of structure.[1][2]

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5][6] (Standard text for increment rules and carboxylic acid shifts).

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for

    
     relaxation protocols and quaternary carbon detection).
    
  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2][7] Organometallics, 29(9), 2176–2179.[1][2] [Link] (Source for solvent residual peaks and water exchange data).[1][2]

  • PubChem Database. (n.d.).[1][2] this compound (CID 62847).[1][2][5] National Center for Biotechnology Information.[1] Retrieved from [Link] (Source for basic physicochemical properties and CAS verification).[1][2]

  • AIST Spectral Database for Organic Compounds (SDBS). (n.d.).[1][2] General reference for neo-acid shifts (e.g., Pivalic acid derivatives). [Link] (Used for comparative shift prediction).[1][2]

Sources

Application Note: 2,2-Dimethyloctanoic Acid as a Metabolic Probe and Antimicrobial Synergist

[1]

Key Feature:


1

Introduction: The "Steric Shield" Mechanism

This compound (2,2-DMOA) is a branched-chain fatty acid (BCFA) structurally related to the industrial "Neodecanoic acids" (Versatic™ acids).[1] In microbiological applications, its value lies in its metabolic recalcitrance .[1]

Standard fatty acids are rapidly degraded by bacteria via


-oxidation


1


1


1

Consequences for Microbiology:

  • Metabolic Blockade: The molecule cannot be degraded from the carboxyl end.[1]

  • Forced

    
    -Oxidation:  To metabolize this compound, bacteria must utilize the 
    
    
    -oxidation pathway
    (oxidation of the terminal methyl group), typically mediated by Cytochrome P450 enzymes (e.g., CYP153 family) or AlkB hydroxylases.[1]
  • Membrane Persistence: Because it is not rapidly consumed for energy, it persists in the lipid bilayer, acting as a stable membrane perturbant or "metabolic stressor."[1]

Pathway Visualization: Blocked -Oxidation vs. -Oxidation

FattyAcidMetabolismSubstrateThis compound(Substrate)BetaOxBeta-Oxidation Complex(FadA/FadB/FadE)Substrate->BetaOxUptakeOmegaOxOmega-Oxidation(Cyp450 / AlkB)Substrate->OmegaOxAlternative PathwayBlockBLOCKED(Steric Hindrance at C2)BetaOx->BlockFails to dehydrogenateOmegaHydroxyomega-Hydroxy Fatty AcidOmegaOx->OmegaHydroxyHydroxylationDicarboxylicDicarboxylic Acid(2,2-Dimethyloctanedioic acid)OmegaHydroxy->DicarboxylicOxidationBetaOxOmegaBeta-Oxidation(From Omega End)Dicarboxylic->BetaOxOmegaDegradation fromunblocked endTruncatedTruncated Metabolites(e.g., 2,2-Dimethyladipic acid)BetaOxOmega->TruncatedChain Shortening

Figure 1: The metabolic fate of 2,2-DMOA.[1] The quaternary


Application I: Probing Bacterial Omega-Oxidation Activity

This protocol uses 2,2-DMOA as a tracer to quantify the activity of alkane hydroxylases and P450 systems in bacteria (e.g., Pseudomonas, Rhodococcus, Bacillus).[1] Unlike linear alkanes, which are consumed rapidly, the dicarboxylic acid products of 2,2-DMOA accumulate transiently, allowing for easier detection.[1]

Protocol A: Differential Oxidation Assay

Objective: Determine if a bacterial isolate possesses functional

Materials:

  • Minimal Medium (M9) supplemented with 0.1% glucose (to support initial biomass).[1]

  • Substrate: this compound (100 mM stock in DMSO).

  • Inducer (Optional): Octane vapor or salicylate (if P450s are inducible).[1]

  • Extraction Solvent: Ethyl Acetate (acidified with 1% Formic Acid).[1]

  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Step-by-Step Methodology:

  • Inoculation: Inoculate bacterial strains into 50 mL M9 medium. Incubate at 30°C/37°C until

    
     reaches 0.5 (mid-log phase).
    
  • Substrate Addition: Add 2,2-DMOA to a final concentration of 1.0 mM .

    • Control: Inoculate a parallel flask with Octanoic acid (non-branched) to verify general

      
      -oxidation capability.[1]
      
  • Incubation: Continue shaking for 12–24 hours.

  • Sampling: Remove 2 mL of culture supernatant. Centrifuge (10,000 x g, 5 min) to remove cells.

  • Acidification & Extraction:

    • Adjust supernatant pH to < 2.0 using 6M HCl.[1]

    • Add 2 mL Ethyl Acetate.[1] Vortex vigorously for 1 min.

    • Centrifuge and collect the upper organic phase.[1] Evaporate to dryness under

      
       stream.
      
  • Derivatization: Resuspend residue in 50

    
    L Pyridine + 50 
    
    
    L BSTFA. Incubate at 60°C for 30 min.
  • GC-MS Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Target Metabolites: Look for 2,2-dimethyloctanedioic acid (di-acid) or chain-shortened versions like 2,2-dimethyladipic acid .[1]

    • Interpretation: The presence of dicarboxylic acids confirms

      
      -oxidation activity.[1][2][3] The absence of degradation suggests the strain lacks specific P450/AlkB enzymes for this chain length.[1]
      

Application II: Antimicrobial Synergist & Membrane Stressor

2,2-DMOA is highly lipophilic but metabolically stable.[1] It integrates into the bacterial membrane, increasing fluidity and permeability without being consumed.[1] This makes it an excellent synergist for antibiotics that require uptake (e.g., tetracyclines) or for metal ions (e.g., Bismuth).[1]

Protocol B: Bismuth-Lipid Synergism Assay

Recent research highlights the efficacy of Bismuth(III) complexed with branched fatty acids (like Versatic acids) against C. difficile and H. pylori.[1]

Objective: Synthesize a transient Bismuth-2,2-DMOA complex and test for biofilm eradication.

Materials:

  • Bismuth Source: Bismuth(III) Nitrate pentahydrate (

    
    ).[1]
    
  • Ligand: this compound.[1][4][5]

  • Solvent: Propylene glycol (PG) or DMSO.[1]

  • Bacterial Strain: Staphylococcus aureus (biofilm former) or C. difficile.[1]

Synthesis (In-Situ):

  • Dissolve 2,2-DMOA in Propylene Glycol to 50 mM.[1]

  • Dissolve

    
     in a minimal volume of glycerol/water (acidified) or add directly to the fatty acid solution in a 1:3 molar ratio (Bi:Acid).[1]
    
  • Note: The branched acid helps solubilize the Bismuth ion in lipophilic environments, facilitating transport across the bacterial membrane.

Biofilm Eradication Protocol:

  • Biofilm Growth: Grow S. aureus biofilms in 96-well microplates (TSB + 1% Glucose) for 24 hours.

  • Wash: Gently wash wells with PBS to remove planktonic cells.[1]

  • Treatment: Add 200

    
    L of treatment media:
    
    • Group A: 2,2-DMOA alone (100

      
      M).[1]
      
    • Group B: Bismuth Nitrate alone (30

      
      M).[1]
      
    • Group C: Bismuth-2,2-DMOA Mix (30

      
      M Bi + 100 
      
      
      M Acid).[1]
  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assay (XTT):

    • Add XTT reagent (0.5 mg/mL) + Menadione (1

      
      M).[1]
      
    • Incubate 2 hours in dark.

    • Measure Absorbance at 490 nm.[1]

  • Data Analysis: Calculate % eradication.

    • Expected Result: Group C should show significantly higher eradication than A or B due to the "Trojan Horse" effect—the fatty acid permeabilizes the membrane, allowing toxic Bismuth accumulation.

Data Summary & Reference Values

ParameterValue / CharacteristicRelevance
LogP (Octanol/Water) ~3.8 - 4.2High membrane affinity; integrates into lipid bilayer.[1]
pKa ~4.8 - 5.0Anionic at physiological pH; acts as a weak surfactant.[1]
MIC (vs. S. aureus) > 1000

g/mL (Alone)
Weak antimicrobial alone; acts primarily as a synergist/permeabilizer.[1]
MIC (as Bi-Complex) 1 - 10

g/mL
Highly potent when complexed with Bismuth (Bi-Versatate analogues).[1]
Metabolic Product 2,2-Dimethyladipic acidMarker of

-oxidation followed by partial

-oxidation.[1][2][3]

References

  • Bergström, S., et al. (1954).[1] "The biological oxidation of this compound." Biochimica et Biophysica Acta, 13(1), 260-266.[1]

  • Sanders, H., et al. (2018).[1] "Bismuth antimicrobial drugs serve as broad-spectrum metallo-

    
    -lactamase inhibitors."[1][6] Nature Communications, 9, 439.[1] 
    
  • Muraca, M., et al. (2023).[1] "Biological Activities of Bismuth Compounds: An Overview." Pharmaceuticals, 16(8), 1112.[1]

  • Boon, M., et al. (2022).[1] "Microbial volatile organic compounds: Antifungal mechanisms and applications." Frontiers in Microbiology, 13.

  • Loh, K.J., et al. (2006).[1] "Antimicrobial activities of synthetic bismuth compounds against Clostridium difficile." Antimicrobial Agents and Chemotherapy, 50(6), 2026-2033.[1]

Application Notes and Protocols for the Experimental Use of 2,2-Dimethyloctanoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Probing Lipid Metabolism

In the dynamic field of lipidomics, researchers continuously seek novel tools to dissect the intricate pathways of lipid metabolism. Fatty acids are not merely energy storage molecules; they are critical signaling molecules and integral structural components of complex lipids and post-translationally modified proteins. Understanding the flux of fatty acids through these diverse pathways is paramount to unraveling the mechanisms of numerous physiological and pathological processes.

We introduce 2,2-Dimethyloctanoic Acid (DMOA) as a rationally designed chemical probe for advanced lipidomics studies. Standard fatty acids, once taken up by the cell, are rapidly metabolized through β-oxidation, complicating the study of their incorporation into complex lipids and acylated proteins. The unique structural feature of DMOA, a gem-dimethyl group at the α-carbon, renders it resistant to β-oxidation. This metabolic stability makes DMOA an exceptional tool to trace the fate of a medium-chain fatty acid beyond catabolism, enabling researchers to investigate its transport, activation, and incorporation into various lipid species and proteins without the confounding variable of metabolic degradation.

This guide provides detailed protocols for the experimental application of DMOA in lipidomics, focusing on its use as a metabolic tracer for studying fatty acid uptake, incorporation into complex lipids, and protein acylation.

Physicochemical Properties and Handling

This compound is a colorless liquid with a characteristic rancid odor.[1] It is important to handle this compound in a well-ventilated area and with appropriate personal protective equipment, as it can be a skin and eye irritant.[1]

PropertyValueSource
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
AppearanceColorless liquid[1]
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol, methanol), floats on water[1]

Stock Solution Preparation: For cell culture experiments, a 100 mM stock solution of DMOA can be prepared in sterile dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cellular stress.

Core Applications and Experimental Workflows

The primary utility of DMOA in lipidomics stems from its resistance to β-oxidation. This allows for the specific investigation of pathways downstream of fatty acid activation to Acyl-CoA.

G cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates DMOA_extracellular This compound (Extracellular) DMOA_intracellular Intracellular DMOA DMOA_extracellular->DMOA_intracellular Transport DMOA_CoA 2,2-Dimethyloctanoyl-CoA DMOA_intracellular->DMOA_CoA Acyl-CoA Synthetase Complex_Lipids Incorporation into Complex Lipids (e.g., TAGs, Phospholipids) DMOA_CoA->Complex_Lipids Protein_Acylation Protein Acylation DMOA_CoA->Protein_Acylation Beta_Oxidation β-Oxidation DMOA_CoA->Beta_Oxidation Blocked

Caption: Proposed metabolic fate of this compound (DMOA).

Protocol 1: Assessing Cellular Uptake of DMOA

This protocol describes a method to quantify the uptake of DMOA into cultured cells using gas chromatography-mass spectrometry (GC-MS).

Rationale: Understanding the kinetics of DMOA uptake is crucial for designing subsequent metabolic labeling experiments. This protocol allows for the determination of the rate of transport into the cell.

Materials:

  • This compound (DMOA)

  • Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal standard (e.g., deuterated heptadecanoic acid)

  • Lipid extraction solvents (e.g., Folch or Bligh-Dyer reagents)[2][3]

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • GC-MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • DMOA Treatment:

    • Prepare a working solution of DMOA in cell culture medium. A final concentration range of 10-100 µM is a good starting point.

    • Aspirate the old medium from the cells and replace it with the DMOA-containing medium.

    • Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C and 5% CO2.

  • Cell Lysis and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the internal standard to the cells.

    • Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.[2][3]

  • Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Add the derivatization agent and incubate at 60°C for 30 minutes to convert the fatty acids to their more volatile silyl esters.

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS.

    • Monitor the characteristic ions for DMOA and the internal standard.

  • Data Analysis:

    • Quantify the amount of DMOA in each sample by comparing its peak area to that of the internal standard.

    • Plot the intracellular concentration of DMOA against time to determine the uptake kinetics.

Protocol 2: Tracing DMOA Incorporation into Complex Lipids

This protocol outlines a method to track the incorporation of DMOA into various classes of complex lipids using liquid chromatography-mass spectrometry (LC-MS).

Rationale: As DMOA is not degraded by β-oxidation, it serves as an excellent tracer to follow the pathways of complex lipid synthesis. This can reveal how cellular states (e.g., growth, stress) affect the channeling of fatty acids into different lipid classes.

Materials:

  • This compound (DMOA)

  • Cultured cells

  • Cell culture medium and supplements

  • Internal standards for major lipid classes (e.g., deuterated phospholipids, triglycerides)

  • Lipid extraction solvents

  • LC-MS system (e.g., a C18 reversed-phase column coupled to a high-resolution mass spectrometer)[4][5]

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with DMOA (e.g., 50 µM) for an extended period (e.g., 6, 12, or 24 hours) to allow for incorporation into complex lipids.

  • Lipid Extraction:

    • Harvest the cells and perform a lipid extraction, including the appropriate internal standards for the lipid classes of interest.

  • LC-MS Analysis:

    • Separate the lipid classes using a suitable LC gradient.

    • Analyze the eluting lipids using a high-resolution mass spectrometer in both positive and negative ion modes.

  • Data Analysis:

    • Search for the predicted masses of complex lipids containing a DMOA acyl chain. For example, for a phosphatidylcholine (PC) with a palmitoyl chain (16:0) and a DMOA chain, the expected mass would be that of PC(16:0/DMOA).

    • Confirm the identity of the DMOA-containing lipids by fragmentation analysis (MS/MS).

    • Quantify the relative abundance of DMOA-containing lipids compared to their endogenous counterparts.

G DMOA_labeling Metabolic Labeling with DMOA Lipid_Extraction Lipid Extraction (with internal standards) DMOA_labeling->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Identification and Quantification of DMOA-containing Lipids LC_MS_Analysis->Data_Analysis

Caption: Workflow for tracing DMOA into complex lipids.

Protocol 3: Investigating Protein Acylation with DMOA

This protocol provides a method to identify proteins that are acylated with DMOA, a process that is often crucial for protein localization and function.[6][7][8]

Rationale: Protein fatty acylation is a key post-translational modification that regulates a multitude of cellular processes.[6][7][8] Using DMOA allows for the specific labeling and subsequent identification of proteins that undergo this modification with a medium-chain fatty acid.

Materials:

  • This compound (DMOA)

  • Cultured cells

  • Cell lysis buffer (containing protease inhibitors)

  • Antibody for immunoprecipitation (optional, for specific protein analysis)

  • Protein A/G beads (for immunoprecipitation)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry-based proteomics

Procedure:

  • Metabolic Labeling:

    • Incubate cells with DMOA (e.g., 50 µM) for a suitable duration (e.g., 4-8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer compatible with downstream applications.

  • Enrichment of Acylated Proteins (Optional):

    • For a global analysis, proceed directly to protein precipitation and preparation for mass spectrometry.

    • For a targeted approach, immunoprecipitate the protein of interest.

  • Detection of DMOA-acylated Proteins:

    • Western Blotting: If an antibody that recognizes the acylated form of the protein is available, perform a Western blot.

    • Mass Spectrometry: For a global and unbiased analysis, the protein samples can be digested with trypsin and analyzed by LC-MS/MS. Search the data for peptides with a mass shift corresponding to the addition of a DMOA molecule.

Data Interpretation and Expected Outcomes

The use of DMOA as a metabolic probe can yield valuable insights into lipid metabolism.

ExperimentExpected OutcomeInterpretation
Cellular Uptake Assay Time-dependent increase of intracellular DMOAProvides kinetic parameters of fatty acid transport.
Complex Lipid Analysis Identification of various lipid species containing DMOAReveals the pathways of fatty acid incorporation into different lipid classes and how these are regulated.
Protein Acylation Analysis Identification of DMOA-modified proteinsDiscovers novel protein substrates for medium-chain fatty acylation.

Safety and Concluding Remarks

As with any chemical reagent, it is essential to consult the Safety Data Sheet (SDS) before using this compound. Preliminary experiments to assess the cytotoxicity of DMOA on the specific cell line being used are highly recommended.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y., & Chen, Y. (2015). Proteomic analysis of fatty-acylated proteins. Proteomics, 15(19), 3329-3338.
  • Kamphorst, J. J., et al. (2015). Analysis of fatty acid metabolism using stable isotope tracers and mass spectrometry. Methods in enzymology, 561, 197-217.
  • Koelmel, J. P., et al. (2017). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Analytical chemistry, 89(17), 9134-9141.
  • Heidelberg University. (n.d.). Analysis of Fatty Acids. Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497-509.
  • Lodi, A., et al. (2021). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Nutrients, 13(5), 1673.
  • Resh, M. D. (2021).
  • Zhang, P., et al. (2024). Amino acid and protein specificity of protein fatty acylation in Caenorhabditis elegans. Proceedings of the National Academy of Sciences, 121(5), e2314952121.

Sources

Technical Guide: Handling, Storage, and Application of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2,2-Dimethyloctanoic acid (CAS: 25234-36-2) is a branched-chain fatty acid derivative characterized by a gem-dimethyl substitution at the


-carbon position. Unlike straight-chain fatty acids (e.g., octanoic acid), which undergo rapid mitochondrial 

-oxidation, the steric bulk of the gem-dimethyl group in this compound significantly hinders enzymatic attack at the

-position.

In drug development, this structural feature is exploited to:

  • Enhance Metabolic Stability: Blockade of

    
    -oxidation extends the biological half-life (
    
    
    
    ) of the molecule or its conjugates.
  • Modulate Lipophilicity: The branching increases lipophilicity (LogP ~3.7) without significantly altering the acid's pKa, facilitating membrane permeability and albumin binding.

This guide provides rigorous protocols for the handling, storage, and experimental utilization of this compound, ensuring data integrity in high-stakes research environments.

Physicochemical Specifications

Understanding the physical profile is the first step in establishing a robust handling protocol.

PropertyValueCritical Implication for Handling
Molecular Formula

--
Molecular Weight 172.26 g/mol Calculation of molarity for stock solutions.
Physical State Colorless LiquidViscosity considerations during pipetting.
Density ~0.916 g/cm³Floats on water; volumetric dispensing requires positive displacement pipettes for accuracy.
Boiling Point 263–266°CThermally stable, but avoid high heat in open vessels to prevent oxidation.
pKa ~5.02Exists as a carboxylate anion at physiological pH (7.4).
LogP (Octanol/Water) ~3.7Highly lipophilic; requires organic co-solvents (DMSO, Ethanol) for aqueous miscibility.
Solubility DMSO, Ethanol, ChloroformInsoluble in water without pH adjustment or carriers (e.g., BSA).

Safety & Hazard Assessment (E-E-A-T)[1]

Signal Word: DANGER GHS Classifications: Skin Corrosion/Irritation (Category 1C/2), Serious Eye Damage (Category 1).[1]

Critical Hazards[3]
  • Corrosivity: As a medium-chain carboxylic acid, it can cause severe skin burns and eye damage upon direct contact.

  • Incompatibility: Reacts exothermically with strong bases (forming salts) and strong oxidizing agents.

  • Material Compatibility: May corrode iron, steel, and aluminum if moisture is present. Use Borosilicate Glass (Type I) or Stainless Steel (316L) for storage. Avoid low-grade plastics which may leach plasticizers due to the compound's lipophilicity.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield (if handling volumes >50 mL).

  • Hands: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

  • Respiratory: Fume hood required.[2] If aerosolization is possible, use a respirator with organic vapor cartridges.

Protocol: Storage and Inventory Management

To maintain the integrity of this compound, specifically preventing oxidative degradation of minor impurities or moisture uptake, follow this "Chain of Custody" storage workflow.

Storage Logic Diagram

StorageProtocol cluster_handling Handling Precaution Receipt 1. Material Receipt (Check Seal Integrity) QC 2. Initial QC (NMR/GC-MS Verification) Receipt->QC Aliquot 3. Aliquoting Strategy (Minimize Headspace) QC->Aliquot InertGas 4. Inert Gas Overlay (Argon or Nitrogen) Aliquot->InertGas Critical Step Sealing 5. Sealing (Parafilm + Desiccant) InertGas->Sealing StorageCondition 6. Long-Term Storage (2-8°C, Dark) Sealing->StorageCondition

Figure 1: Decision matrix for the receipt and storage of branched-chain fatty acids to ensure long-term stability.

Detailed Storage Steps
  • Vessel Selection: Transfer from bulk shipping containers to amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage as lipophilic acids can adsorb to the plastic walls.

  • Headspace Management: The compound is stable, but air oxidation can occur over years. Flush the headspace of the vial with dry Argon or Nitrogen gas before sealing.

  • Temperature:

    • Working Stock (Weeks): Room Temperature (20–25°C) is acceptable.

    • Archive Stock (>6 Months): Refrigerate at 2–8°C . Note that the liquid may solidify or become viscous; allow it to equilibrate to room temperature before opening to prevent water condensation.

Protocol: Solubilization for Biological Assays

A common failure point in drug discovery assays is the precipitation of lipophilic acids when introduced to aqueous media. This protocol ensures a stable dispersion.

Reagents
  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Buffer: PBS (pH 7.4) or Culture Media (containing 1-10% Fetal Bovine Serum or BSA). Note: Albumin acts as a carrier protein, significantly improving solubility.

Step-by-Step Solubilization
  • Preparation of 100 mM Master Stock:

    • Calculate the volume required. Density

      
       0.916 g/mL.[3]
      
    • Example: To make 10 mL of 100 mM stock:

      
      
      
      
      
    • Pipette 1.88 mL of this compound into a volumetric flask and bring to 10 mL with anhydrous DMSO.

    • Vortex vigorously for 30 seconds. Solution should be clear and colorless.

  • Aqueous Dilution (The "Cloud Point" Avoidance):

    • Do not add the 100% aqueous buffer to the DMSO stock. This causes immediate precipitation.

    • Method: Place the aqueous buffer (preferably containing BSA/Serum) on a magnetic stirrer.

    • Slowly inject the DMSO stock into the vortex of the stirring buffer.

    • Limit: Keep final DMSO concentration

      
       0.5% (v/v) for cell-based assays to avoid solvent toxicity.
      

Application Note: Metabolic Stability & Drug Design

The primary utility of this compound in drug development lies in its resistance to metabolism.

Mechanism of Action: The Gem-Dimethyl Effect

In standard fatty acid metabolism, Acyl-CoA dehydrogenases initiate


-oxidation by abstracting a proton from the 

-carbon and

-carbon.
  • Standard Octanoic Acid: Contains extractable

    
    -protons. Rapidly degraded.
    
  • This compound: The

    
    -carbon is quaternary (bonded to Carbonyl, 
    
    
    
    -carbon, and two Methyls). It has zero
    
    
    -protons. This physically blocks the formation of the
    
    
    -
    
    
    double bond, rendering the molecule resistant to standard
    
    
    -oxidation pathways.
Metabolic Pathway Comparison

MetabolicStability Substrate_Std Octanoic Acid (Straight Chain) Enzyme Acyl-CoA Dehydrogenase Substrate_Std->Enzyme High Affinity Product_Std Beta-Oxidation (Rapid Clearance) Enzyme->Product_Std Block Steric Blockade (No Alpha-Protons) Enzyme->Block Substrate_Mod This compound (Gem-Dimethyl) Substrate_Mod->Enzyme Low/No Reactivity Result_Mod Metabolic Stability (Extended t1/2) Block->Result_Mod

Figure 2: Mechanistic comparison showing how the gem-dimethyl substitution prevents enzymatic dehydrogenation, leading to extended half-life.

Experimental Application: Albumin Binding Studies

Because this compound mimics the lipophilicity of natural fatty acids but resists degradation, it is an excellent probe for Albumin Binding Affinity studies.

  • Protocol Tip: When measuring

    
     (dissociation constant) with Human Serum Albumin (HSA), use equilibrium dialysis.
    
  • Expectation: this compound will compete for high-affinity fatty acid binding sites (Sudlow Site II) on HSA.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste.

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Organic Waste" container (halogen-free).

  • Neutralization: Small spills can be absorbed with vermiculite or sand. If neutralization is required, treat with a dilute solution of sodium carbonate (soda ash), but be aware of

    
     gas evolution.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62847, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Neodecanoic acid (Isomer group).[1] Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[4] Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] (Contextual grounding for metabolic stability mechanisms).

Sources

"2,2-Dimethyloctanoic acid safety and handling procedures"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dimethyloctanoic Acid – Safety, Handling, and Experimental Protocols

Executive Summary & Scientific Context

This compound (CAS: 29662-90-6) is a branched-chain fatty acid derivative distinguished by the presence of a gem-dimethyl group at the


-carbon position. Unlike straight-chain octanoic acid (caprylic acid), this structural modification introduces significant steric hindrance around the carboxylic acid moiety and eliminates the 

-protons required for mitochondrial

-oxidation.

Why this matters: In drug development, this compound is frequently employed as a lipid modifier to extend the half-life of therapeutic peptides or small molecules. The gem-dimethyl group acts as a "metabolic block," preventing rapid degradation by acyl-CoA dehydrogenases. Consequently, handling this compound requires specific protocols that account for its physicochemical properties (low-melting solid/viscous liquid transition) and its resistance to standard chemical coupling methods.

Physicochemical Profile & Hazard Identification

Data Summary Table

PropertySpecification
CAS Number 29662-90-6
Formula

Molecular Weight 172.27 g/mol
Physical State Low-melting solid or viscous liquid (MP: ~30–54°C depending on purity/polymorph)
Boiling Point ~254–266°C (at 760 mmHg)
pKa ~5.02 (Weaker acid than acetic acid due to alkyl donation)
Solubility Soluble in DMSO, Ethanol, DCM; Poorly soluble in water

Hazard Classification (GHS)

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage and Stability Protocols

Expert Insight: While fatty acids are generally stable, the gem-dimethyl group prevents


-oxidation, making this compound more oxidatively stable than its straight-chain counterparts. However, it is prone to "caking" due to its melting point being near ambient temperature.
  • Temperature Control: Store at +2°C to +8°C . Storing frozen (-20°C) is acceptable but unnecessary and may complicate handling due to solidification.

  • Atmosphere: Hygroscopic potential is low, but storage under nitrogen or argon is recommended to prevent moisture uptake, which complicates accurate weighing for stoichiometric coupling.

  • Container: Borosilicate glass or HDPE. Avoid metal containers for long-term storage to prevent trace metal leaching by the acid.

Safe Handling & Aliquoting Protocols

Challenge: At typical laboratory temperatures (20–22°C), this compound may exist as a semi-solid paste or a supercooled liquid. Pipetting the semi-solid leads to significant mass errors.

Protocol A: Liquefaction and Transfer

  • Inspection: Visually inspect the container. If solid or heterogeneous (liquid/solid mix), do not attempt to scoop.

  • Thermal Conditioning: Place the sealed container in a 40°C water bath or incubator for 15–30 minutes until fully liquefied and transparent.

    • Note: Do not overheat (>60°C) to avoid increasing vapor pressure and fume generation.

  • Homogenization: Swirl gently.

  • Transfer: Use a positive-displacement pipette or a warmed glass syringe for transfer. Standard air-displacement pipettes may drip due to viscosity changes.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Stock Container (Solid/Semi-Solid) Heat Thermal Conditioning 40°C Water Bath (20 min) Start->Heat Check Visual Inspection (Clear Liquid?) Heat->Check Check->Heat No (Cloudy) Transfer Transfer via Warmed Glass Syringe Check->Transfer Yes (Clear) Weigh Gravimetric Quantification (Do not rely on volume) Transfer->Weigh

Figure 1: Workflow for ensuring accurate mass transfer of low-melting point fatty acids.

Experimental Application Notes

Application 1: Chemical Conjugation (Drug Delivery)

Problem: The two methyl groups at the


-position create significant steric bulk. Standard amide coupling reagents (e.g., EDC/NHS) often result in low yields or incomplete reaction because the activated ester is shielded from nucleophilic attack.

Optimized Protocol: Acid Chloride Activation Instead of carbodiimide coupling, convert to the acid chloride to increase electrophilicity and reduce steric barriers.

  • Reagents: this compound (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 1-2 drops), in dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid in dry DCM under

      
      .
      
    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Critical Step: Evaporate solvent/excess reagent to dryness to yield the crude acid chloride.

  • Coupling: Re-dissolve in DCM and add the amine-bearing payload (drug/peptide) with a base (DIPEA/TEA). The high reactivity of the acid chloride overcomes the steric hindrance.

Application 2: Metabolic Stability Assays

Mechanism: The gem-dimethyl group blocks the abstraction of protons at the


-carbon, which is the first step of mitochondrial 

-oxidation catalyzed by Acyl-CoA Dehydrogenase.

Visualization: Metabolic Blockade

Metabolism Substrate 2,2-Dimethyloctanoyl-CoA Reaction dehydrogenation (Requires alpha-protons) Substrate->Reaction Enters Mitochondria Enzyme Acyl-CoA Dehydrogenase (Mitochondrial) Enzyme->Reaction Block BLOCKED (No alpha-protons available) Reaction->Block AltPath Alternative Clearance: Omega-Oxidation (CYP450) or Glucuronidation Block->AltPath Shunts to

Figure 2: Mechanism of metabolic stability. The alpha-methyl substitution prevents the formation of the trans-2-enoyl-CoA intermediate.

Emergency Procedures

  • Skin Contact: The lipophilic nature allows it to penetrate the stratum corneum. Wash immediately with soap and copious water. Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Consult an ophthalmologist.

  • Spill Cleanup:

    • Ventilate the area.[1][2]

    • Adsorb with inert material (vermiculite or sand).

    • Do not use combustible materials (sawdust).

    • Clean surface with a dilute alkaline solution (sodium bicarbonate) to neutralize residue.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62847, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[3] Retrieved from [Link][3]

  • DiRusso, C. C., & Black, P. N. (2004). Bacterial Long Chain Fatty Acid Transport: Gateway to a Fatty Acid-responsive Signaling System. Journal of Biological Chemistry. (Contextual reference for fatty acid transport mechanisms). [Link]

Sources

Application Note: Chromatographic Quantification of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical method development. It addresses the specific challenges posed by 2,2-Dimethyloctanoic Acid (2,2-DMOA) , a sterically hindered, branched-chain fatty acid.

Introduction & Analyte Profile

This compound (2,2-DMOA) presents a dual analytical challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible and low-UV (210 nm) non-specific.
    
  • Steric Hindrance: The gem-dimethyl substitution at the

    
    -carbon creates significant steric bulk, reducing the reaction kinetics for standard derivatization techniques compared to linear fatty acids.
    

This guide outlines three distinct workflows tailored to specific sensitivity and equipment availability: LC-MS/MS (Bioanalysis), HPLC-UV (QC/Purity), and HPLC-CAD (Formulation Analysis).

Analyte Properties
PropertyValueImplication for Chromatography
Formula

Medium-chain fatty acid behavior.
LogP ~3.7 - 3.8Highly lipophilic; requires high organic mobile phase strength.
pKa ~4.8Weak acid; pH control is critical to suppress ionization for retention.
Boiling Point ~250°CSemi-volatile; GC is an option, but LC preferred for biological matrices.

Strategic Method Selection

Choose the appropriate workflow based on your sensitivity requirements and available instrumentation.

MethodSelection Start Start: Select Analytical Goal Sensitivity Required Sensitivity? Start->Sensitivity HighSens High (< 1 µg/mL) Bioanalysis/DMPK Sensitivity->HighSens Trace Levels MedSens Medium (> 10 µg/mL) QC Release/Purity Sensitivity->MedSens Bulk/Formulation MethodA Method A: LC-MS/MS (3-NPH Derivatization) HighSens->MethodA UV_Avail Universal Detector? (CAD/ELSD) MedSens->UV_Avail MS_Avail MS Available? MethodB Method B: HPLC-UV (2-NPH Derivatization) UV_Avail->MethodB No (UV only) MethodC Method C: HPLC-CAD (Direct Injection) UV_Avail->MethodC Yes (Preferred)

Caption: Decision matrix for selecting the optimal chromatographic technique based on sensitivity needs and instrument availability.

Method A: LC-MS/MS (Bioanalysis & Trace Impurities)

Gold Standard for Sensitivity. Direct ESI(-) of fatty acids is possible but often suffers from poor ionization efficiency and extensive fragmentation. We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization.[1] This converts the fatty acid into a hydrazide, introducing a nitrogen moiety that ionizes exceptionally well in negative mode (or positive mode depending on conditions) and increases hydrophobicity for better retention.

Reagents
  • Derivatizing Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in Methanol.

  • Quench: 0.5% Formic Acid in water.

Protocol: 3-NPH Derivatization (Optimized for Hindered Acids)

Note: The steric bulk of 2,2-DMOA requires longer reaction times than linear acids.

  • Mix: Combine 40 µL Sample + 20 µL EDC/Pyridine Solution + 20 µL 3-NPH Solution.

  • Incubate: Heat at 40°C for 45 minutes . (Standard fatty acids take ~20 min; the extra time ensures the hindered carboxyl group reacts completely).

  • Quench: Add 400 µL of 0.5% Formic Acid.

  • Dilute: Dilute to mark with 50:50 MeOH:Water before injection.

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 50°C (Higher temp improves mass transfer for lipids)
Injection 2 µL
MS Mode ESI Negative (MRM)
Transitions Precursor (Derivatized Mass)

Product (Nitrophenyl fragment)

Gradient Table:

Time (min) %B Curve
0.0 30 Initial
1.0 30 Hold
8.0 95 Linear
10.0 95 Wash
10.1 30 Re-equilibrate

| 12.0 | 30 | End |

Method B: HPLC-UV (QC & Purity Analysis)

For labs without MS or CAD. Since 2,2-DMOA has no chromophore, we must "tag" it. We use 2-Nitrophenylhydrazine (2-NPH) (similar to Method A) which creates a derivative with strong absorption at 400 nm (Vis) and 230 nm (UV) .

Experimental Workflow

Derivatization Reactants 2,2-DMOA + 2-NPH + EDC Process Heat 60°C 45-60 mins Reactants->Process Activation Product 2,2-DMOA-Hydrazide (Chromophore Added) Process->Product Coupling Detection Detect @ 400 nm Product->Detection

Caption: Reaction scheme for adding a UV-visible chromophore to the non-absorbing 2,2-DMOA molecule.

HPLC Conditions
  • Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm.

  • Detection: 400 nm (Highly specific, avoids low-UV noise).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (0.1% TFA).

    • Why Isocratic? 2,2-DMOA is very hydrophobic. Isocratic saves equilibration time for QC batches.

  • Flow Rate: 1.2 mL/min.

  • Retention Time: Expect elution around 6–8 minutes.

Method C: HPLC-CAD (Formulation & Raw Material)

The Modern "Universal" Approach. Charged Aerosol Detection (CAD) detects any non-volatile analyte. 2,2-DMOA is semi-volatile but sufficiently non-volatile compared to the mobile phase to be detected by CAD, provided the drying temperature is optimized.

Critical Parameters
  • Detector: Thermo Fisher Corona Veo or similar CAD.

  • Evaporation Temp: Low (35°C) . Critical: High evaporation temps may volatilize the analyte, causing signal loss.

  • Mobile Phase: Volatile buffers are mandatory.

    • A: 20 mM Ammonium Formate (pH 3.8)

    • B: Acetonitrile[2][3][4]

Gradient Protocol
Time (min)%BRationale
0.050Start high organic due to LogP ~3.7
5.090Gradient to elute lipid
7.090Wash
7.150Re-equilibrate
10.050End

Scientific Validation & Troubleshooting

System Suitability Testing (SST)

Every analytical run must include an SST injection to verify system performance.

  • Tailing Factor: Must be < 1.5. (Fatty acids tail on older silica; use high-purity Type B silica columns).

  • Precision: %RSD of 6 replicate injections < 2.0%.

  • Resolution: If analyzing isomers (e.g., Neodecanoic acid mix), ensure valley height < 10%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (Method B) Incomplete derivatization due to steric hindrance.Increase reaction temp to 60°C or time to 60 min. Ensure EDC is fresh (hygroscopic).
Peak Splitting pH mismatch.Ensure Mobile Phase pH < pKa (4.8). Run at pH 3.0 to keep acid protonated (Method C).
Ghost Peaks Carryover.2,2-DMOA is "sticky." Use a needle wash of 90:10 Isopropanol:Acetone.

References

  • Han, J., et al. (2015). "A concise review of liquid chromatography-mass spectrometry-based quantification methods for short chain fatty acids as endogenous biomarkers." Journal of Chromatography B. Link (Context: 3-NPH derivatization protocols).

  • Ingalls, S. T., et al. (1984). "Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate." Journal of Chromatography. Link (Context: Handling sterically hindered carboxylic acids).

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Application Guide. Link (Context: General derivatization chemistry).

  • PubChem. "this compound Compound Summary." Link (Context: Physical properties, LogP).

  • Laemmerhofer, M., et al. (2023).[5] "Profiling of branched chain and straight chain saturated fatty acids by UHPLC-MS." Journal of Chromatography A. Link (Context: Separation of branched isomers).[5]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethyloctanoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2,2-Dimethyloctanoic acid . It is designed to address the unique physicochemical challenges imposed by its gem-dimethyl "neo-acid" structure.[1][2]

Status: Operational | Role: Senior Application Scientist | Topic: Solution Stability & Troubleshooting[2]

Executive Technical Overview

The "Neo-Acid" Paradox: this compound (CAS: 26896-20-8 for isomers/generic) is a branched fatty acid characterized by a quaternary carbon at the


-position.[1][2]
  • Chemical Stability: Exceptionally high.[1] The steric bulk of the two methyl groups protects the carbonyl carbon from nucleophilic attack and blocks

    
    -oxidation pathways.[1][2] It is resistant to hydrolysis and oxidation.[1][2]
    
  • Physical Stability (The Real Issue): While chemically inert, the molecule presents severe solution stability challenges .[1][2] Its high lipophilicity (LogP ~3.[1][2]7) and low water solubility lead to rapid precipitation and surface adsorption.[1][2]

  • Diagnosis: Most users reporting "degradation" are actually experiencing physical loss (sorption) or phase separation , not chemical breakdown.[1][2]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q1: "My working solution turns cloudy immediately upon dilution into media. Is the compound degrading?" A: No, it is precipitating.[1] This is a solubility crash , not chemical degradation.[1][2]

  • Root Cause: The pKa of this compound is approximately 4.[1][2]8. In acidic or neutral buffers (pH < 7), a significant fraction remains protonated (uncharged) and highly insoluble.[1][2]

  • The "Neo" Effect: The branching disrupts crystal packing (lowering the melting point) but increases the hydrophobic surface area relative to the polar head group, making it less soluble than linear octanoic acid.[2]

  • Solution:

    • pH Adjustment: Ensure your buffer pH is > 7.4 (preferably pH 8.0) to drive the equilibrium toward the ionized carboxylate form (

      
      ), which is water-soluble.[1][2]
      
    • Solvent Carrier: Do not exceed 0.5% DMSO/Ethanol final concentration.[1][2] If cloudiness persists, add a carrier protein like BSA (0.1%) to bind the fatty acid, mimicking physiological transport.[1][2]

Q2: "I prepared a 10 mM stock in DMSO, but it froze in the fridge. Is it stable?" A: Yes, it is stable, but you must redissolve it carefully.

  • Mechanism: DMSO freezes at 19°C. Upon thawing, the fatty acid may phase-separate due to the "salting-out" effect if any moisture entered the vial.[1][2]

  • Protocol: Vortex vigorously at room temperature (25°C) until clear. Do not heat above 40°C to avoid volatile loss, although the 2,2-dimethyl group reduces volatility compared to linear chains.[1][2]

Category B: Surface Adsorption (The "Disappearing Compound")

Q3: "My LC-MS shows a 40% loss of concentration after 24 hours in the autosampler. Is it oxidizing?" A: It is highly unlikely to be oxidation.[1] You are losing compound to the container walls (Sorption ).[1]

  • The Science: The hydrophobic alkyl tail drives the molecule to partition out of the aqueous phase and onto hydrophobic surfaces (Polystyrene, Polypropylene).[2] The gem-dimethyl group prevents metabolic breakdown but does not prevent physical adsorption.[1][2]

  • Critical Fix:

    • Switch to Glass: Use silanized glass vials for storage.[1][2]

    • Avoid PS/PP: Never store low-concentration aqueous solutions (<100 µM) in polystyrene (PS) or polypropylene (PP) tubes without a surfactant.[1][2]

    • Equilibrium Time: Pre-saturate tips and tubes if plastic is unavoidable.[1][2]

Category C: Chromatography Artifacts

Q4: "I see split peaks or fronting in my HPLC analysis. Is this an impurity?" A: Likely not. This is often due to dimerization or solvent mismatch.[1]

  • Mechanism: In non-polar mobile phases or high concentrations, carboxylic acids form hydrogen-bonded dimers.[1][2] The steric bulk of this compound can distort this equilibrium, leading to peak broadening.[1]

  • Troubleshooting:

    • Mobile Phase Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA) to keep the acid fully protonated (sharper peak) or use a high pH buffer (Ammonium Acetate pH 9) to keep it fully ionized.[1][2] Do not operate near the pKa (pH 4-5).

Visualizing the Stability Matrix

The following diagram illustrates the decision logic for diagnosing stability issues.

StabilityLogic cluster_fix Corrective Actions Start User Issue: Loss of Signal CheckCloud Is solution cloudy? Start->CheckCloud CheckContainer Container Material? CheckCloud->CheckContainer No (Clear) CheckpH Check Buffer pH CheckCloud->CheckpH Yes Adsorption DIAGNOSIS: Adsorption (Loss to Plastic) CheckContainer->Adsorption Polystyrene/PP Chemical DIAGNOSIS: Chemical Degradation (Rare for Neo-Acids) CheckContainer->Chemical Glass + High Temp Precipitation DIAGNOSIS: Precipitation (Solubility Crash) CheckpH->Precipitation pH < 7.0 CheckpH->Precipitation No Carrier Protein Fix1 Increase pH > 8.0 Add BSA/Cyclodextrin Precipitation->Fix1 Fix2 Switch to Glass Add 0.01% Tween-20 Adsorption->Fix2

Figure 1: Diagnostic decision tree for distinguishing physical instability (precipitation/adsorption) from chemical degradation.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a long-term storage solution that minimizes physical instability.[2]

ParameterSpecificationRationale
Solvent DMSO (Anhydrous) or Ethanol (Abs.)[1][2]High solubility (>100 mM); prevents hydrolysis (though rare).[1][2]
Concentration 10 mM - 50 mMHigh enough to minimize adsorption percentage; low enough to avoid crashing out upon freezing.[1]
Container Amber Glass Vial (Silanized)Prevents UV activation (minor risk) and adsorption to walls.[1][2]
Storage -20°CStandard stability.[1][2] Warning: Bring to RT and vortex before opening to redissolve any cryo-precipitates.
Protocol B: "Loss on Storage" Stress Test

Purpose: To determine if your container is stealing your compound.

  • Prepare: 10 µM solution in your assay buffer (e.g., PBS pH 7.4).

  • Split: Divide into three tubes:

    • Tube A: Borosilicate Glass.[1][2]

    • Tube B: Polypropylene (Standard Eppendorf).[1][2]

    • Tube C: Polystyrene (Standard well plate).[1][2]

  • Incubate: 24 hours at Room Temperature (sealed).

  • Analyze: LC-MS/MS or HPLC-UV (210 nm).

  • Calculate: % Recovery = (Area_Tube_X / Area_Tube_A_T0) * 100.[1][2]

    • Expectation: Tube A > 95%, Tube B ~70-80%, Tube C < 60% (without surfactant).[1][2]

Quantitative Data Summary

Table 1: Physicochemical Properties Affecting Stability

PropertyValueImplication for Handling
LogP ~3.7 - 3.8Highly lipophilic.[1][2] Strong tendency to bind plastics and proteins.[1][2]
Water Solubility < 100 mg/L (est.)[1][2]Requires organic co-solvent (DMSO) or carrier (Albumin) for bioassays.[1][2]
pKa ~4.80At pH 7.4, >99% is ionized (

), but local acidic environments cause precipitation.[1][2]
Boiling Point ~240-250°CLow volatility risk at RT, but avoid unsealed heating.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 62847, this compound. Retrieved from [Link]

    • Source of chemical structure, LogP, and general safety d
  • Provides comparative solubility data for dimethyl-substituted octanoic acid isomers.
  • Authoritative source for chromatography troubleshooting (peak splitting/tailing).
  • National Institute of Standards and Technology (NIST). (2025).[1][2][3] Propanoic acid, 2,2-dimethyl- (Neo-acid analog data). Retrieved from [Link][1][2]

    • Used to infer thermodynamic stability and Henry's law constants for the gem-dimethyl class.[2]

  • PubMed. (2010).[1][2] Drug adsorption to plastic containers and retention of drugs in cultured cells. Retrieved from [Link]

    • Scientific basis for the adsorption of lipophilic acidic drugs to polystyrene.[2]

Sources

Technical Support Center: Quantification of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 2,2-dimethyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the accurate and robust measurement of this branched-chain fatty acid in biological matrices.

Introduction

This compound, a short-chain fatty acid with a unique quaternary alpha-carbon, presents specific challenges in its quantification. Its volatility, coupled with the complexity of biological samples, necessitates carefully optimized analytical methods. This guide provides practical, field-proven insights into overcoming common hurdles in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based workflows.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

I. Sample Preparation and Extraction Issues

Question: I am experiencing low and inconsistent recovery of this compound from plasma samples. What are the likely causes and how can I improve it?

Answer:

Low and variable recovery is a frequent challenge in fatty acid analysis, often stemming from suboptimal extraction procedures. The primary causes include inefficient partitioning of the analyte from the biological matrix and loss of the analyte during sample handling.

Causality: this compound, being a moderately non-polar carboxylic acid, requires an extraction solvent that can efficiently disrupt its interaction with plasma proteins (primarily albumin) and solubilize it. Emulsion formation during extraction can also trap the analyte, leading to poor recovery.

Solutions:

  • Optimize Solvent System in Liquid-Liquid Extraction (LLE):

    • Recommended Solvents: A mixture of a non-polar solvent (e.g., hexane or methyl-tert-butyl ether (MTBE)) and a more polar solvent (e.g., ethyl acetate or diethyl ether) often provides a good balance for extracting fatty acids. A common starting point is a 2:1 (v/v) mixture of hexane and ethyl acetate.

    • Acidification is Crucial: Prior to extraction, acidify the plasma sample to a pH of approximately 3-4 with a strong acid (e.g., hydrochloric acid or sulfuric acid). This protonates the carboxylic acid group of this compound, making it less water-soluble and facilitating its transfer into the organic phase.

  • Minimize Emulsion Formation:

    • Gentle Mixing: Instead of vigorous vortexing, use gentle inversion or a rocking platform for mixing the sample with the extraction solvent.

    • Centrifugation: After mixing, centrifuge the sample at a sufficient speed (e.g., 2000-3000 x g) for 10-15 minutes to break up any emulsion and achieve a clear separation of the aqueous and organic layers.

  • Consider Solid-Phase Extraction (SPE):

    • For cleaner extracts and potentially higher recovery, consider using a reversed-phase SPE cartridge. The acidified sample is loaded onto the conditioned cartridge, washed with a weak organic solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent.

  • Internal Standard Addition:

    • To correct for variability in extraction efficiency, it is imperative to use a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound (e.g., this compound-d4). If this is unavailable, a structurally similar branched-chain fatty acid of a different chain length that is not present in the sample can be used. The IS should be added to the sample before any extraction steps.[1]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Challenges

Question: My this compound peak is tailing on the GC chromatogram. What could be causing this and how do I fix it?

Answer:

Peak tailing in the GC analysis of fatty acids is a common problem that can significantly impact peak integration and, consequently, the accuracy and precision of your quantification.[2][3] The primary causes are typically related to active sites within the GC system or non-ideal chromatographic conditions.[3][4]

Causality: The polar carboxylic acid group of underivatized this compound can interact with active sites (e.g., silanol groups) in the injector liner, the column, or on particulate matter, leading to secondary interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[4]

Solutions:

  • Derivatization is Essential: Free fatty acids are notoriously difficult to analyze directly by GC due to their polarity and thermal instability. Derivatization of the carboxylic acid group is a critical step to improve volatility and reduce peak tailing. A highly effective derivatizing agent for this purpose is Pentafluorobenzyl Bromide (PFBBr) , which creates a stable, electron-capturing derivative suitable for sensitive detection by MS.[5][6]

  • Inert Flow Path: Ensure that all components in your GC flow path are as inert as possible. This includes using a deactivated injector liner (e.g., a silanized glass wool liner) and a high-quality, low-bleed GC column.

  • Column Choice: A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, is often a good choice for the separation of fatty acid derivatives.

  • Troubleshooting Physical Causes: If all peaks in your chromatogram are tailing, the issue may be physical.[3][4] Check for:

    • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[3]

    • Leaks: Perform a leak check of the system.

Question: I am seeing a weak or no molecular ion for my derivatized this compound in the mass spectrum. How do I confirm the identity of my peak?

Answer:

The absence or low abundance of the molecular ion is common in Electron Ionization (EI) mass spectrometry, especially for branched molecules that readily fragment.

Causality: The 2,2-dimethyl branching creates a sterically hindered and relatively stable tertiary carbocation upon fragmentation, making the molecular ion less stable. The fragmentation pattern will be dominated by ions resulting from the loss of alkyl groups.

Expected Fragmentation Pattern (PFBBr Derivative):

  • Key Diagnostic Ions: Look for a prominent ion at m/z 181 , corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺). This is a characteristic ion for PFB derivatives. Another expected fragmentation is the loss of the hexyl group (C₆H₁₃) from the molecular ion.

FeaturePredicted m/zDescription
Molecular Ion [M]⁺ 352C₁₇H₂₁F₅O₂
Base Peak 181[C₆F₅CH₂]⁺ (Pentafluorobenzyl cation)
Other Fragments 267[M - C₆H₁₃]⁺ (Loss of the hexyl group)

This table provides predicted values and should be confirmed with experimental data.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Hurdles

Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

Answer:

Ion suppression is a major challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer source.[7]

Causality: In Electrospray Ionization (ESI), phospholipids and other endogenous components from plasma can co-elute with this compound and compete for ionization, leading to a reduced signal for the analyte.[8] Carboxylic acids can also be prone to ion suppression effects.[9]

Solutions:

  • Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the bulk of the matrix components.

    • Use a longer LC column or a column with a smaller particle size to improve chromatographic resolution.

    • Optimize the gradient elution profile to ensure that phospholipids elute at a different retention time than your analyte. A typical reversed-phase gradient would start with a high aqueous mobile phase composition and ramp up to a high organic composition.

  • Sample Preparation:

    • Protein Precipitation: While simple, protein precipitation alone may not be sufficient to remove all interfering matrix components.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): As mentioned in the sample preparation section, these techniques will provide a much cleaner extract and significantly reduce matrix effects.

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial to compensate for any remaining ion suppression. The IS will be affected by the matrix in the same way as the analyte, ensuring that the ratio of their signals remains constant.[1]

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free plasma) to mimic the matrix effects observed in the unknown samples.

Question: What are the optimal MRM transitions for quantifying this compound by LC-MS/MS?

Answer:

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity. This involves selecting a precursor ion (typically the deprotonated molecule, [M-H]⁻, in negative ion mode) and a specific product ion that is formed upon fragmentation.

Recommended MRM Transitions (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
This compound 171.15127.16Loss of CO₂ (decarboxylation)
This compound 171.1585.09Fragmentation of the alkyl chain

It is essential to optimize the collision energy for each transition on your specific instrument to achieve the highest signal intensity. You should monitor at least two transitions for each analyte for confident identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. This will co-elute with the analyte and experience the same matrix effects and ionization efficiency. If a stable isotope-labeled standard is not available, a close structural analog that is not present in the biological matrix, such as 2,2-dimethylheptanoic acid or 2,2-dimethylnonanoic acid, can be used. It is crucial that the internal standard is added to the sample at the very beginning of the sample preparation process to account for any losses during extraction.[1]

Q2: How should I store my plasma samples to ensure the stability of this compound?

A2: For long-term storage, plasma samples should be kept at -80°C.[4] Fatty acids can be susceptible to degradation, particularly through enzymatic activity and oxidation.[10] Repeated freeze-thaw cycles should be avoided as they can lead to changes in the concentrations of free fatty acids.[8][10] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample multiple times. A stability study should be performed as part of your method validation to assess the stability of this compound under your specific storage and handling conditions.[11]

Q3: What are the key parameters to include in a bioanalytical method validation for this compound?

A3: A full bioanalytical method validation should be conducted according to regulatory guidelines from agencies such as the FDA and EMA.[12][13][14] The key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the method to measure the analyte without interference from other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between replicate measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage).[11]

Q4: Can I use a direct injection method without derivatization for the GC-MS analysis of this compound?

A4: While direct injection of underivatized fatty acids is possible, it is generally not recommended for quantitative analysis.[15] The high polarity of the carboxylic acid group leads to poor peak shape (tailing), low sensitivity, and potential for irreversible adsorption onto the GC column.[15] Derivatization is a crucial step to improve the chromatographic performance and achieve the accuracy and precision required for bioanalytical applications.

Experimental Protocols and Visualizations

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each plasma sample.

  • Acidification: Add 10 µL of 1M HCl to each sample to acidify to a pH of ~3. Vortex briefly.

  • Extraction: Add 500 µL of extraction solvent (e.g., 2:1 hexane:ethyl acetate (v/v)).

  • Mixing: Mix gently by inversion for 10 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate solvent for your analytical method (e.g., derivatization agent for GC-MS or mobile phase for LC-MS/MS).

Protocol 2: PFBBr Derivatization for GC-MS Analysis
  • Reconstituted Extract: Start with the dried and reconstituted extract from Protocol 1 (reconstituted in 50 µL of acetonitrile).

  • Derivatization Reagent: Prepare a fresh solution of 5% PFBBr in acetone.

  • Reaction: Add 50 µL of the PFBBr solution and 10 µL of a catalyst (e.g., diisopropylethylamine) to the reconstituted extract.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.[5]

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of hexane or ethyl acetate for GC-MS analysis.

Workflow Diagram

Caption: Overall workflow for the quantification of this compound.

References

  • Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. PMC. Retrieved February 7, 2026, from [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. Retrieved February 7, 2026, from [Link]

  • A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma. NIH. Retrieved February 7, 2026, from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. MDPI. Retrieved February 7, 2026, from [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. Retrieved February 7, 2026, from [Link]

  • QUICK-REFERENCE METHOD GUIDE. Agilent. Retrieved February 7, 2026, from [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Peaks tailing-problem on fatty acid and ester analyses. Chromatography Forum. Retrieved February 7, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • THE EFFECT OF FROZEN STORAGE ON LIPIDS AND FATTY ACIDS CONTENT IN ATLANTIC SALMON. CASE STUDY. University of Agronomic Sciences and Veterinary Medicine of Bucharest. Retrieved February 7, 2026, from [Link]

  • Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. PMC. Retrieved February 7, 2026, from [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. Retrieved February 7, 2026, from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved February 7, 2026, from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Retrieved February 7, 2026, from [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Retrieved February 7, 2026, from [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC. Retrieved February 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved February 7, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. Phenova. Retrieved February 7, 2026, from [Link]

  • Stability of plasma and erythrocyte fatty acid composition during cold storage. PubMed. Retrieved February 7, 2026, from [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Untargeted Lipidomics : Extraction of plasma / serum Lipids. Protocols.io. Retrieved February 7, 2026, from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Retrieved February 7, 2026, from [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Retrieved February 7, 2026, from [Link]

  • Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. PubMed. Retrieved February 7, 2026, from [Link]

  • Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing. PMC. Retrieved February 7, 2026, from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Retrieved February 7, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. Retrieved February 7, 2026, from [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. Retrieved February 7, 2026, from [Link]

  • Effects of hemolysis interference on routine biochemistry parameters. Biochemia Medica. Retrieved February 7, 2026, from [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved February 7, 2026, from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. Retrieved February 7, 2026, from [Link]

  • Calibration Curves, Part IV: Choosing the Appropriate Model. LCGC International. Retrieved February 7, 2026, from [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. CordenPharma. Retrieved February 7, 2026, from [Link]

  • (PDF) Effect of Hemolysis on Nonesterified Fatty Acid and -Hydroxybutyrate Concentrations in Bovine Blood. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Retrieved February 7, 2026, from [Link]

  • Quantification of Lipids: Model, Reality, and Compromise. MDPI. Retrieved February 7, 2026, from [Link]

  • Effects of pre-analytical processes on blood samples used in metabolomics studies. PMC. Retrieved February 7, 2026, from [Link]

  • Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. PMC. Retrieved February 7, 2026, from [Link]

  • WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. Google Patents.
  • Bioanalytical Method Validation. FDA. Retrieved February 7, 2026, from [Link]

  • Bioanalysis Considerations for Endogenous Substance Drug Products. BioPharma Services. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 2,2-Dimethyloctanoic Acid (2,2-DMOA) Bioanalysis

[1]

Status: Operational Ticket Focus: Optimization of Extraction & Quantification from Tissues Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary & Chemical Profile

Welcome to the technical guide for 2,2-Dimethyloctanoic Acid (2,2-DMOA) . This molecule presents unique bioanalytical challenges distinct from standard linear fatty acids.[1]

The "Gem-Dimethyl" Challenge: Unlike Octanoic acid, 2,2-DMOA possesses a gem-dimethyl group at the

1
  • Steric Hindrance: This bulky group shields the carboxylic acid, making standard esterification (e.g., BF3/Methanol) kinetically difficult.

  • Metabolic Stability: It blocks

    
    -oxidation, meaning the molecule often accumulates intact in tissues, but it binds tightly to albumin.
    

Physicochemical Profile:

  • LogP: ~3.5–4.0 (Moderately Lipophilic)[1]

  • pKa: ~4.8 (Weak Acid)[1]

  • Key Insight: To extract this molecule, you must suppress ionization (pH < 3.[1]0) to drive it into the organic phase.[1]

Core Protocol: The "Acidic-MTBE" Workflow

We recommend a modified Matyash Method (MTBE/Methanol) over the traditional Folch method.[1] MTBE forms the upper phase, making collection easier and reducing contamination from the protein pellet.

Reagents Required
  • Extraction Solvent: Methyl tert-butyl ether (MTBE)[1][2]

  • Homogenization Solvent: Methanol (cold)

  • Acidifier: 0.1 M HCl or 1% Formic Acid

  • Internal Standard (IS): Valproic Acid-d6 or 2,2-dimethylbutyric acid (structural analogs are preferred if isotopologues are unavailable).[1]

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Homogenization Add 50 mg tissue to 200 µL Methanol + IS . Homogenize (Bead beat: 30s).Methanol precipitates proteins immediately, stopping enzymatic degradation.
2.[1] Acidification Add 50 µL 0.1 M HCl . Vortex 10s.CRITICAL: Lowers pH < 3.[1]0. Protonates the carboxylic acid (-COOH), rendering it neutral and soluble in organic solvent.
3.[1] Phase Induction Add 750 µL MTBE . Incubate/Shake 10 mins at RT.MTBE extracts the neutral lipid species. The shake time ensures equilibrium.
4. Separation Add 200 µL Ultra-pure Water . Centrifuge 10,000 x g for 10 min.Induces phase separation.[1] Lipids/2,2-DMOA migrate to the Top (MTBE) layer.[1]
5. Collection Transfer the Top Organic Layer to a clean glass vial.Avoids the protein pellet at the bottom.
6. Drying Evaporate under Nitrogen at 35°C.WARNING: 2,2-DMOA is semi-volatile.[1] Do not use high heat or vacuum without monitoring.[1]

Visualization: Workflow & Decision Logic

Figure 1: Extraction & Analysis Logic Flow

DMOA_WorkflowStartTissue Sample(50mg)HomogenizeHomogenize in MeOH+ Internal StandardStart->HomogenizeAcidifyAcidify (pH < 3.0)(Critical Step)Homogenize->Acidify ProtonationExtractAdd MTBE & WaterCentrifugeAcidify->ExtractPhaseSepCollect Top Organic PhaseExtract->PhaseSepDryEvaporate (N2, 35°C)Caution: VolatilityPhaseSep->DryDecisionSelect Detection MethodDry->DecisionGCMSGC-MS AnalysisDecision->GCMS High SensitivityComplex MatrixLCMSLC-MS/MS AnalysisDecision->LCMS High ThroughputAvoid DerivatizationDerivDerivatization Required(Silylation or Acid Chloride)GCMS->Deriv Steric HindranceReconReconstitute inMeOH:H2O (80:20)LCMS->ReconAnalyze (SIM Mode)Analyze (SIM Mode)Deriv->Analyze (SIM Mode)Analyze (Neg ESI)Analyze (Neg ESI)Recon->Analyze (Neg ESI)

Caption: Logic flow for 2,2-DMOA extraction emphasizing the critical acidification step and the divergence between GC (requires derivatization) and LC workflows.

Troubleshooting Guide (Q&A)

Ticket #001: "I am getting < 10% recovery. Where is my analyte?"

Diagnosis: pH Insufficiency. Unlike neutral lipids (triglycerides), 2,2-DMOA is an acid.[1] If your tissue buffer (PBS) buffers the pH > 5.0, the molecule remains ionized (

  • Solution: Measure the pH of the aqueous phase after adding HCl but before adding MTBE. It must be acidic (pH 2-3).[3] Increase HCl volume if necessary.

Ticket #002: "I used BF3-Methanol for GC-MS, but the peak is tiny or missing."

Diagnosis: Steric Hindrance Failure. Standard fatty acid methylation (BF3/MeOH, 60°C, 10 min) works for linear chains.[1] It fails for 2,2-DMOA because the gem-dimethyl group physically blocks the methanol from attacking the carbonyl carbon.

  • Solution A (Silylation - Preferred): Use BSTFA + 1% TMCS .[1]

    • Protocol: React at 70°C for 45 minutes . The silyl group is larger but the reaction mechanism is less hindered by the alpha-methyls compared to Fischer esterification.

  • Solution B (Acid Chloride): Convert to acid chloride using Oxalyl Chloride first, then react with alcohol.[1] This is more aggressive but effective.

Ticket #003: "My LC-MS signal in Negative Mode is unstable."

Diagnosis: Ion Suppression & Mobile Phase Mismatch. Branched fatty acids ionize poorly in pure water/acetonitrile gradients.

  • Solution: Add Ammonium Acetate (5-10 mM) to your aqueous mobile phase.[1]

    • Mechanism:[3] Ammonium acetate buffers the pH around 6.8–7.0 in the droplet, ensuring the acid is fully deprotonated (

      
      ) before it enters the vacuum, stabilizing the signal.
      

Frequently Asked Questions (FAQs)

Q: Can I use plastic tubes for extraction? A: No. Use glass vials (silanized preferred). Branched fatty acids are lipophilic and can stick to polypropylene. Furthermore, plasticizers in tubes can leach out during MTBE extraction, creating "ghost peaks" in MS that overlap with DMOA.

Q: What is the best Internal Standard? A: Since commercial 2,2-DMOA-d3 is rare:

  • Best: Valproic Acid-d6 (2-propylpentanoic acid).[1] It shares the branched structure and acidity/pKa profile.

  • Alternative: Pivalic Acid (if not naturally present) or Nonanoic Acid-d17 .[1]

Q: Is this molecule volatile? A: Yes, moderately. Unlike C16 or C18 fatty acids, C8-C10 branched acids have significant vapor pressure.[1]

  • Precaution: Never evaporate to complete dryness if possible.[1] Evaporate to ~20 µL and immediately reconstitute. If you must dry completely, do not apply heat > 35°C.[1]

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.[1]

  • Christie, W. W. (1993).[1] Preparation of derivatives of fatty acids for chromatographic analysis. The Oily Press. (Foundational text on steric hindrance in fatty acid derivatization).

  • De Biase, I., et al. (2022).[1][4] Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521.[1][5]

  • Sigma-Aldrich Technical Bulletin. (2024). Derivatization Reagents for Gas Chromatography. (Detailed reaction kinetics for hindered carboxylic acids).

  • Agilent Technologies. (2018).[1] LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note 5991-9282EN.[1]

Technical Support Center: Troubleshooting Derivatization of 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,2-dimethyloctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the derivatization of this sterically hindered carboxylic acid for analysis, typically by gas chromatography (GC). Due to the α,α-disubstitution, this compound presents unique challenges compared to straight-chain fatty acids.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these obstacles and achieve reliable, reproducible results.

I. General Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound. The question-and-answer format is intended to help you quickly identify and resolve your specific problem.

Q1: I am observing a low yield of my derivatized product. What are the likely causes and how can I improve it?

A1: Low derivatization yield for a sterically hindered carboxylic acid like this compound is a frequent challenge. The bulky methyl groups at the alpha-position impede the approach of the derivatizing reagent to the carboxyl group.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature.[4] It is crucial to optimize these parameters for your specific derivatizing reagent and sample matrix. A time-course experiment, where aliquots are taken and analyzed at different time points, can help determine the optimal reaction duration.[4]

  • Reagent Stoichiometry: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: Increase the molar excess of the derivatizing reagent. For sterically hindered acids, a larger excess than what is typically used for linear fatty acids is often necessary.

  • Presence of Water or Other Active Hydrogens: Silylation and some esterification reagents are sensitive to moisture and other protic compounds (e.g., alcohols in the sample matrix). These will consume the reagent, reducing the amount available to react with your analyte.

    • Solution: Ensure all glassware is scrupulously dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be thoroughly dried before derivatization.[4] The use of a water scavenger, like 2,2-dimethoxypropane, can also be beneficial.[4]

  • Improper Catalyst or Lack Thereof: Many derivatization reactions require a catalyst to proceed at a reasonable rate, especially with hindered substrates.

    • Solution: Ensure you are using the appropriate catalyst for your chosen derivatization method. For example, acid catalysts like boron trifluoride (BF3) or hydrochloric acid are commonly used for esterification with alcohols.[4][5] For silylation, a base such as pyridine or triethylamine is often used to facilitate the reaction.[6]

Q2: My chromatogram shows multiple peaks, including the un-derivatized acid. How can I achieve complete derivatization?

A2: The presence of the underivatized acid peak is a clear indication of an incomplete reaction. In addition to the points mentioned in A1, consider the following:

  • Choice of Derivatizing Reagent: Not all derivatizing reagents are equally effective for hindered carboxylic acids.

    • Solution: You may need to switch to a more powerful derivatizing reagent. For silylation, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are more potent than BSTFA alone. For esterification, harsher conditions or more reactive reagents might be necessary.

  • Reaction Conditions: The reaction conditions may not be optimal.

    • Solution: Systematically optimize the reaction temperature and time. A good starting point for many esterification reactions is heating at 60°C for 10-15 minutes, but this may need to be increased for hindered acids.[4] For silylation, temperatures around 60-100°C are common.[7]

  • Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction.

    • Solution: A sample cleanup step prior to derivatization may be necessary to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.

Q3: I'm seeing unexpected side-product peaks in my chromatogram. What could be causing this?

A3: The formation of byproducts can complicate your analysis. Here are some potential causes and solutions:

  • Reagent Degradation: The derivatizing reagent may have degraded due to improper storage (e.g., exposure to moisture).

    • Solution: Use fresh, high-quality derivatizing reagents and store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

  • Side Reactions: The derivatizing reagent might be reacting with other functional groups in your sample matrix or with the solvent.

    • Solution: If your sample contains other reactive functional groups, you may need to use a more selective derivatizing reagent or protect those groups before derivatizing the carboxylic acid. Also, ensure your solvent is inert to the derivatizing reagent under the reaction conditions.

  • Thermal Degradation: The analyte or its derivative might be degrading at the reaction temperature or in the GC inlet.

    • Solution: Try lowering the derivatization temperature and/or the GC inlet temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to more specific questions regarding the derivatization of this compound.

Esterification Methods
Q: What are the most common esterification methods for this compound, and what are their pros and cons?

A: The most common methods for preparing methyl esters (FAMEs) for GC analysis are acid-catalyzed and base-catalyzed transesterification. However, for a free fatty acid like this compound, direct esterification is more appropriate.

MethodReagentsProsCons
Acid-Catalyzed Esterification Methanol with an acid catalyst (e.g., BF3, HCl, H2SO4)Relatively simple and widely used.[5]Can be slow for sterically hindered acids. Requires anhydrous conditions.[4] Harsh acidic conditions can potentially cause degradation of other sample components.
Diazomethane CH2N2Reacts quickly and quantitatively at room temperature.Highly toxic and explosive, requiring special handling procedures.[8]
Dimethyl Carbonate (DMC) DMC with a catalyst like K2CO3Considered a "green" or environmentally friendly reagent.[9][10]May require higher temperatures and longer reaction times.[9]
Silylation Methods
Q: When should I choose silylation over esterification for this compound?

A: Silylation is an excellent alternative to esterification, particularly when you want to avoid harsh acidic or basic conditions. Silyl derivatives are often more volatile and thermally stable than their ester counterparts.[11]

Q: Which silylating reagent is best for a sterically hindered acid like this compound?

A: For sterically hindered compounds, a more powerful silylating reagent is generally required.

ReagentDescription
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) A strong silylating agent, often used with a catalyst like TMCS (trimethylchlorosilane) for hindered groups.
MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide) Forms a more stable t-butyldimethylsilyl (TBDMS) derivative, which can be advantageous for subsequent analysis.[12]
TMS-DEA (Trimethylsilyldiethylamine) Specifically noted for derivatizing hindered compounds.[12]
Experimental Protocols
Protocol 1: Esterification using BF3-Methanol

This protocol is a general guideline and may require optimization for your specific application.[4]

  • Sample Preparation: Weigh 1-10 mg of your sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% Boron Trifluoride in methanol.

  • Reaction: Cap the vial tightly and heat at 60-100°C for 15-30 minutes. The optimal time and temperature should be determined experimentally.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the fatty acid methyl esters into the hexane layer.

  • Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol provides a starting point for the silylation of this compound.

  • Sample Preparation: Place the dried sample (1-10 mg) in a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup (for Esterification) cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample Sample->DrySample Evaporate Solvent AddReagent Add Derivatization Reagent & Catalyst DrySample->AddReagent Heat Heat AddReagent->Heat Quench Quench Reaction (add water) Heat->Quench Cool GCMS GC-MS Analysis Heat->GCMS For Silylation (direct injection) Extract Extract with Organic Solvent Quench->Extract DryExtract Dry Extract Extract->DryExtract DryExtract->GCMS

Caption: General workflow for derivatization.

Chemical Reaction Diagram

The following diagram illustrates the esterification of this compound with methanol, catalyzed by an acid.

EsterificationReaction reactant1 This compound arrow1 reactant1->arrow1 reactant2 Methanol reactant2->arrow1 product Methyl 2,2-dimethyloctanoate plus2 + product->plus2 water Water catalyst H+ plus1 + plus1->arrow1 plus2->water arrow1->product Acid Catalyst (e.g., BF3)

Caption: Acid-catalyzed esterification reaction.

III. References

Sources

Technical Support Center: Resolving Isomers of Dimethyloctanoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic resolution of dimethyloctanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these structurally similar compounds. The information presented here is grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Dimethyloctanoic Acid Isomer Separation

Dimethyloctanoic acid presents a significant analytical challenge due to the existence of numerous structural (positional) and stereoisomers (enantiomers and diastereomers). These isomers often exhibit very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. However, achieving accurate separation is critical in many fields, particularly in drug development, where different isomers can have vastly different pharmacological and toxicological profiles.

This guide provides a structured approach to resolving both chiral (enantiomeric) and achiral (positional) isomers of dimethyloctanoic acid, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Section 1: Chiral Separation of Dimethyloctanoic Acid Enantiomers

The separation of enantiomers is a critical step in the development of chiral drugs. The two primary strategies for chiral resolution by chromatography are the direct and indirect methods.

Frequently Asked Questions (FAQs) - Chiral Separations

Q1: What is the fundamental difference between direct and indirect chiral separation?

A1:

  • Direct separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is the most common and often preferred method.

  • Indirect separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column.

Q2: When should I consider using the indirect method for chiral separation?

A2: The indirect method can be advantageous when a suitable chiral stationary phase is not available or when detection sensitivity needs to be enhanced. Derivatization can introduce a chromophore or fluorophore, allowing for UV or fluorescence detection. However, this method requires an optically pure derivatizing agent and the reaction must proceed to completion without racemization.

Q3: What are the most common types of chiral stationary phases for HPLC?

A3: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most widely used and versatile. Cyclodextrin-based and macrocyclic glycopeptide phases are also effective for a broad range of compounds. The selection of the CSP is largely an empirical process.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for chiral separations of fatty acids?

A4: Yes, SFC is an excellent technique for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase component. SFC can offer faster separations and higher efficiency compared to HPLC. Chiral columns based on polysaccharide derivatives are commonly used in SFC.

Troubleshooting Guide: Chiral HPLC and SFC Separations
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No separation of enantiomers. 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not have the necessary stereoselectivity for your analyte.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin). Retention mechanisms are complex and often unpredictable.
2. Incorrect Mobile Phase: The mobile phase composition is not optimal for chiral recognition.- For polysaccharide CSPs, screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations. - For SFC, adjust the co-solvent percentage and consider adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution for acidic or basic analytes, respectively.
Poor peak shape (tailing or fronting). 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.- Add a mobile phase additive. For an acidic compound like dimethyloctanoic acid, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) can suppress the ionization of the carboxyl group and reduce tailing.
2. Column Overload: Injecting too much sample.- Reduce the injection volume or sample concentration.
Irreproducible retention times or resolution. 1. Column Memory Effects: Residual additives from previous analyses altering the stationary phase surface.- Dedicate a column to a specific method or flush the column extensively between different methods.
2. Temperature Fluctuations: Changes in ambient temperature can affect retention and selectivity.- Use a column oven to maintain a constant temperature. Increasing temperature can sometimes enhance resolution.
3. System Leaks: Leaks in the HPLC/SFC system can cause pressure and flow rate fluctuations.- Systematically check for leaks at all fittings.
Experimental Protocol: Chiral SFC Method Screening

This protocol outlines a general approach for screening chiral columns for the separation of dimethyloctanoic acid enantiomers.

1. Sample Preparation:

  • Dissolve the dimethyloctanoic acid racemate in a suitable solvent (e.g., methanol, ethanol) to a concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Initial Screening Conditions:

Parameter Condition
Columns 1. Amylose tris(3,5-dimethylphenylcarbamate) based CSP2. Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase Supercritical CO2 and Methanol (with 0.1% Formic Acid)
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Mass Spectrometry (MS) or UV (if derivatized)

3. Optimization:

  • If partial separation is observed, optimize the gradient, temperature, and flow rate to improve resolution.
  • If no separation is achieved, screen other co-solvents (e.g., ethanol, isopropanol) and different CSPs.

Section 2: Achiral Separation of Dimethyloctanoic Acid Isomers

The separation of positional isomers of dimethyloctanoic acid is typically achieved using Gas Chromatography (GC) due to its high resolving power for volatile and semi-volatile compounds.

Frequently Asked Questions (FAQs) - Achiral GC Separations

Q1: Why is derivatization often necessary for the GC analysis of carboxylic acids?

A1: Carboxylic acids like dimethyloctanoic acid are polar and can exhibit poor peak shapes (tailing) and low volatility in GC. Derivatization, most commonly esterification to form methyl esters (FAMEs), increases volatility and reduces polarity, leading to improved chromatographic performance.

Q2: What type of GC column is best for separating fatty acid isomers?

A2: Highly polar "wax" type columns (polyethylene glycol) or specialized columns with high cyanopropyl content are generally recommended for the separation of fatty acid methyl ester isomers. These stationary phases provide unique selectivity based on the degree of unsaturation and branching.

Q3: Can HPLC be used to separate positional isomers of dimethyloctanoic acid?

A3: While GC is generally preferred, Reverse-Phase HPLC (RP-HPLC) can sometimes separate positional isomers, although it is often more challenging. The separation is influenced by subtle differences in hydrophobicity. The choice of column chemistry (e.g., C18 vs. Phenyl-Hexyl) and mobile phase composition can impact the resolution.

Troubleshooting Guide: Achiral GC Separations
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor resolution or peak overlap. 1. Sub-optimal Temperature Program: The oven temperature ramp rate is too fast.- Decrease the ramp rate or add an isothermal hold to improve the separation of closely eluting peaks.
2. Incorrect Column Phase: The stationary phase does not have sufficient selectivity for the isomers.- Use a more polar column, such as a highly polar wax or a high-cyanopropyl phase.
3. Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas is too high or too low.- Optimize the carrier gas flow rate (or pressure) to achieve the best efficiency for your column dimensions.
Peak tailing. 1. Active Sites in the Inlet or Column: The acidic nature of the underivatized carboxyl group can interact with active sites.- Ensure complete derivatization of the carboxylic acid. - Use a deactivated inlet liner.
2. Column Contamination: Non-volatile residues have accumulated at the head of the column.- Trim the first few centimeters of the column. - Bake out the column at a high temperature (within the column's limits).
Ghost peaks. 1. Sample Carryover: Residue from a previous injection is eluting in the current run.- Clean the injection syringe. - Increase the injector temperature. - Perform a solvent blank injection after a concentrated sample.
2. Septum Bleed: The injector septum is degrading and releasing volatile compounds.- Replace the septum.
Experimental Protocol: GC-MS Analysis of Dimethyloctanoic Acid Isomers (as Methyl Esters)

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To a solution of dimethyloctanoic acid in toluene, add a 20% solution of trimethylsulfonium hydroxide (TMSH) in methanol.
  • The reaction is instantaneous and the sample can be injected directly into the GC.

2. GC-MS Conditions:

Parameter Condition
GC Column Highly Polar Wax Column (e.g., DB-WAX) - 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min
MS Transfer Line 250 °C
Ion Source 230 °C
Mass Range 50-400 m/z
Visualization of Chromatographic Workflows

Chiral Separation Workflow cluster_direct Direct Method cluster_indirect Indirect Method d_start Racemic Dimethyloctanoic Acid d_csp Chiral Stationary Phase (CSP) e.g., Polysaccharide-based d_start->d_csp d_sep HPLC/SFC Separation d_csp->d_sep d_end Resolved Enantiomers d_sep->d_end i_start Racemic Dimethyloctanoic Acid i_cda React with Chiral Derivatizing Agent (CDA) i_start->i_cda i_diastereomers Diastereomeric Mixture i_cda->i_diastereomers i_achiral Achiral Column (e.g., C18) i_diastereomers->i_achiral i_sep HPLC Separation i_achiral->i_sep i_end Resolved Diastereomers i_sep->i_end GC Troubleshooting Workflow start Poor GC Resolution check_temp Is the temperature program optimized? start->check_temp adjust_temp Decrease ramp rate or add isothermal holds check_temp->adjust_temp No check_column Is the column phase appropriate? check_temp->check_column Yes solution Resolution Improved adjust_temp->solution change_column Use a more polar column (e.g., Wax phase) check_column->change_column No check_flow Is the carrier gas flow rate optimal? check_column->check_flow Yes change_column->solution adjust_flow Optimize linear velocity check_flow->adjust_flow No check_flow->solution Yes adjust_flow->solution

Caption: Troubleshooting workflow for poor GC resolution.

References
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. Available from: [Link]

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. CORE. Available from: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available from: [Link]

  • Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. PubMed. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. PubMed. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of analyzing 2,2-Dimethyloctanoic acid by mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.

Introduction: The Challenge of this compound Analysis

This compound, a branched-chain fatty acid, presents unique analytical hurdles in mass spectrometry. Its chemical structure can lead to poor ionization efficiency and low sensitivity, particularly in complex biological matrices. This guide is structured to address these specific issues, offering practical, field-proven solutions to optimize your experimental workflow from sample preparation to data acquisition.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or non-existent signal for this compound in my LC-MS analysis?

A1: Low signal intensity for this compound is a common issue and can stem from several factors:

  • Poor Ionization Efficiency: Carboxylic acids, especially in acidic mobile phases required for good chromatography, can have suppressed ionization.[1]

  • Suboptimal Source Conditions: The settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source are critical for maximizing the production and transmission of ions into the mass spectrometer.[2]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[3][4][5] This is a significant concern in bioanalysis.

  • Inappropriate Sample Concentration: A sample that is too dilute will naturally produce a weak signal, while a sample that is too concentrated can lead to ion suppression.[6]

Q2: How can I improve the ionization of this compound?

A2: Enhancing ionization is key to improving sensitivity. Consider the following strategies:

  • Mobile Phase Optimization: The composition of your mobile phase significantly influences ionization.[2] Using high-purity solvents and additives is crucial to prevent unwanted adduct formation and high background noise.[2] For reversed-phase chromatography, using formic acid instead of phosphoric acid is necessary for MS compatibility.[7]

  • Derivatization: Chemically modifying the carboxylic acid group of this compound can dramatically improve its ionization characteristics.[1] Derivatization can introduce a readily ionizable group, shifting analysis to positive ion mode where sensitivity is often higher.

  • Ion Source Tuning: Regularly tune and calibrate your mass spectrometer to ensure it's operating at peak performance for your specific analyte.[6]

Q3: What is derivatization, and how can it help with my analysis?

A3: Derivatization is a chemical reaction that modifies your analyte to make it more suitable for a particular analytical method. For this compound, derivatizing the carboxylic acid group can:

  • Enhance Ionization Efficiency: By adding a group with a high proton affinity or a permanent positive charge, you can significantly increase the signal intensity in positive mode ESI.[8]

  • Improve Chromatographic Retention and Peak Shape: Short-chain fatty acids can be difficult to retain on conventional reversed-phase columns.[9] Derivatization increases the hydrophobicity of the molecule, leading to better retention and separation.

  • Reduce Matrix Effects: By altering the chemical properties of the analyte, derivatization can shift its retention time away from interfering matrix components.[1]

Q4: What are some common derivatization reagents for fatty acids?

A4: Several reagents are effective for derivatizing carboxylic acids for LC-MS analysis:

  • 3-Nitrophenylhydrazine (3-NPH): This reagent is commonly used for short-chain fatty acids and allows for sensitive analysis.[9] The reaction proceeds under mild conditions using a condensing agent like carbodiimide.[9]

  • O-benzylhydroxylamine (O-BHA): This reagent has been successfully used for the quantification of short-chain fatty acids in plasma samples.[10]

  • Girard's Reagent T (GT): This reagent adds a permanent cationic charge to the analyte, leading to excellent sensitivity in positive ion mode.[11]

Q5: I'm seeing a lot of background noise in my chromatogram. What could be the cause?

A5: High background noise can mask your analyte signal and negatively impact sensitivity. Common causes include:

  • Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and additives.[2]

  • Dirty Ion Source: A contaminated ion source can be a significant source of background noise. Regular cleaning is essential.

  • Matrix Interferences: Components from your sample matrix can contribute to a high baseline.[4] Improving your sample preparation method can help reduce these interferences.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Sensitivity Issues

This guide provides a systematic approach to troubleshooting poor signal intensity for this compound.

Step 1: Verify Instrument Performance

  • Action: Perform a system suitability test or a tune and calibration of your mass spectrometer.[6]

  • Rationale: This ensures that the instrument is functioning correctly and is not the source of the sensitivity issue.

Step 2: Evaluate Sample Concentration

  • Action: Prepare and inject a series of known concentrations of a this compound standard.

  • Rationale: This will help determine if the issue is related to the sample concentration being too low or if there is evidence of ion suppression at higher concentrations.[6]

Step 3: Optimize Ion Source Parameters

  • Action: Systematically adjust ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for your analyte.[2]

  • Rationale: Optimal source conditions are crucial for efficient ionization and ion transfer.

Step 4: Assess and Mitigate Matrix Effects

  • Action: Perform a post-column infusion experiment or a post-extraction spike to quantitatively assess the degree of matrix-induced ion suppression.[12]

  • Rationale: Understanding the impact of your sample matrix is essential for developing a robust method.[13]

Step 5: Implement a Derivatization Strategy

  • Action: If sensitivity remains low after optimizing the above parameters, consider derivatizing your samples.

  • Rationale: Derivatization is a powerful tool to significantly enhance the sensitivity of fatty acid analysis.[1][8]

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for short-chain fatty acid derivatization.[9]

Materials:

  • This compound standard or sample extract

  • 3-Nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • LC-MS grade water and acetonitrile

Procedure:

  • To your sample, add the 3-NPH solution.

  • Add the EDC solution. EDC acts as a condensing agent to facilitate the reaction.[9]

  • Add pyridine to catalyze the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).

  • After incubation, quench the reaction by adding a small amount of water.

  • The derivatized sample is now ready for LC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Reagents for Fatty Acid Analysis

Derivatization ReagentIonization ModeKey AdvantagesPotential Considerations
3-Nitrophenylhydrazine (3-NPH)NegativeWell-established for SCFAs, good sensitivity.[9]Requires a condensing agent.
O-benzylhydroxylamine (O-BHA)Positive or NegativeEffective in complex matrices like plasma.[10]Optimization of reaction conditions may be needed.
Girard's Reagent T (GT)PositiveProvides a permanent positive charge, leading to high sensitivity.[11]May alter chromatographic behavior significantly.

Visualizations

Troubleshooting_Workflow start Low Sensitivity Observed for This compound check_instrument Step 1: Verify Instrument Performance (Tune & Calibrate) start->check_instrument check_concentration Step 2: Evaluate Sample Concentration check_instrument->check_concentration Instrument OK optimize_source Step 3: Optimize Ion Source Parameters check_concentration->optimize_source Concentration Appropriate assess_matrix Step 4: Assess and Mitigate Matrix Effects optimize_source->assess_matrix Signal Still Low implement_derivatization Step 5: Implement Derivatization assess_matrix->implement_derivatization Matrix Effects Significant or Signal Still Low solution Improved Sensitivity Achieved implement_derivatization->solution

Caption: Troubleshooting workflow for low sensitivity of this compound.

Derivatization_Mechanism cluster_reaction Derivatization Reaction cluster_analysis LC-MS Analysis reactant1 This compound R-COOH product Derivatized Analyte R-CO-NH-NH-Ph-NO2 reactant1->product + Reagent + EDC/Pyridine reactant2 Derivatization Reagent e.g., 3-NPH analysis_result Enhanced MS Signal product->analysis_result Improved Ionization & Sensitivity

Caption: Conceptual diagram of the derivatization process for improved MS sensitivity.

References

Sources

Technical Support Center: Matrix Effects in 2,2-Dimethyloctanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 2,2-Dimethyloctanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of matrix effects. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the causes and solutions for matrix-related issues in your bioanalysis.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding matrix effects in the LC-MS analysis of this compound.

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For this compound, a carboxylic acid, this can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantitative results.[1] These effects arise from competition between the analyte and matrix components for ionization in the MS source.[1] Given that this compound is often analyzed in complex biological matrices like plasma or urine, understanding and mitigating matrix effects is crucial for accurate bioanalysis.[3]

Q2: I'm observing significant ion suppression for this compound. What are the most likely culprits in my biological samples?

A: The most common sources of ion suppression in the LC-MS analysis of biological samples are phospholipids from cell membranes.[3][4] These molecules are notorious for co-extracting with analytes and eluting in the same chromatographic window, leading to reduced sensitivity and reproducibility.[4] Other potential sources include salts, endogenous metabolites, and co-administered drugs.[3]

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A: A standard method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects. Regulatory bodies like the FDA and EMA recommend evaluating matrix effects using at least six different lots of the biological matrix to ensure method robustness.[6][7]

Q4: What is the best internal standard (IS) to use for this compound to compensate for matrix effects?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound.[5][8][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate correction.[5][9] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but with careful validation.[8]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[10][11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[10][11] For trace-level analysis, dilution may compromise the sensitivity of the assay.[12]

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound LC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape & Tailing - Co-elution with matrix components. - Inappropriate mobile phase pH. - Column overload.- Optimize chromatographic separation to resolve the analyte from interferences. - Adjust mobile phase pH to ensure this compound is in its desired ionic state for the chosen chromatography mode (typically deprotonated for reversed-phase). - Reduce injection volume or sample concentration.
Inconsistent Results Between Samples - Variable matrix effects between different sample lots. - Inadequate sample cleanup.- Evaluate matrix effects across multiple lots of blank matrix as per regulatory guidelines.[7] - Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[5][13]
Low Analyte Response/Sensitivity - Significant ion suppression. - Suboptimal MS source conditions.- Identify the source of suppression using post-column infusion experiments. - Improve sample cleanup to remove phospholipids and other interfering substances.[4] - Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage) to enhance analyte ionization.
High Background Noise - Contamination from the LC system or sample preparation. - Column bleed.[14]- Flush the LC system with appropriate solvents. - Use high-purity solvents and reagents. - Ensure all labware is scrupulously clean and avoid using detergents.[15] - Use a high-quality, stable LC column.
Calibration Curve Fails to Meet Acceptance Criteria - Non-linear response due to matrix effects. - Inappropriate calibration model.- Prepare calibration standards in a surrogate matrix that mimics the study samples to compensate for consistent matrix effects.[13] - Use a weighted linear regression model if heteroscedasticity is observed.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered (e.g., Low Sensitivity, Poor Reproducibility) check_is Verify Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok assess_me Assess Matrix Effects (Post-Extraction Spike) is_ok->assess_me Yes check_system Check System Suitability (e.g., Blanks, QCs) is_ok->check_system No me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (e.g., Gradient, Column) me_present->optimize_lc If SP fails end Problem Resolved me_present->end No optimize_sp->optimize_lc revalidate Re-validate Method optimize_lc->revalidate revalidate->end check_system->start

Caption: A logical workflow for troubleshooting matrix effects.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to mitigate matrix effects during the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to effectively remove phospholipids from plasma samples, a primary source of matrix effects.

Materials:

  • Mixed-mode SPE cartridges (e.g., reverse-phase and ion-exchange)

  • Human plasma samples

  • This compound and SIL-IS stock solutions

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Centrifuge, evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS and vortex.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and SIL-IS with 1 mL of a suitable solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • This compound solution (at a constant, low concentration)

  • Extracted blank matrix sample

Procedure:

  • System Setup: Connect the syringe pump to the LC system via a T-junction between the column outlet and the MS inlet.

  • Infusion: Continuously infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Blank Injection: While infusing, inject a prepared blank matrix sample onto the LC column and run your chromatographic method.

  • Data Acquisition: Monitor the signal of the infused this compound. A drop in the signal intensity indicates a region of ion suppression.

Visualizing the Post-Column Infusion Setup

Post_Column_Infusion lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column LC Column autosampler->column t_junction column->t_junction ms Mass Spectrometer t_junction->ms syringe_pump Syringe Pump (Analyte Infusion) syringe_pump->t_junction

Caption: Experimental setup for post-column infusion analysis.

IV. Data Presentation

The following table summarizes a hypothetical comparison of different sample preparation techniques for the analysis of this compound, illustrating the impact on matrix effects.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 95 ± 545 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 80 ± 885 ± 10 (Suppression)< 10
Solid-Phase Extraction (SPE) 90 ± 698 ± 5 (Minimal Effect)< 5

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates suppression, and > 100% indicates enhancement.

V. References

  • Vertex AI Search. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.

  • Vertex AI Search. (2025). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

  • Vertex AI Search. (2025). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bioanalysis Zone. (2014). Matrix effects - more than just phospholipids. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.

  • Vertex AI Search. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.

  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.

  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.

  • ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS.

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2016). A Study of Inter-Species Ion Suppression in Electrospray Ionization-Mass Spectrometry of Some Phospholipid Classes.

  • MDPI. (n.d.). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk.

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed.

  • PMC. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.

  • PubMed. (2011). Phospholipid-based matrix effects in LC-MS bioanalysis.

  • ResearchGate. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.

  • Ovid. (n.d.). Phospholipid-based matrix effects in LC–MS bioana lysis.

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

  • AquaEnergy Expo Knowledge Hub. (n.d.). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for.

  • ScienceDirect. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.

  • PubMed. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices.

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry.

  • MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS).

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Mixtures, Sets, and Kits.

  • ResearchGate. (n.d.). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF.

  • Creative Proteomics. (n.d.). Isotope-labeled Lipids.

Sources

Technical Support Center: 2,2-Dimethyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantitative analysis of 2,2-Dimethyloctanoic acid. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established analytical principles to help you troubleshoot and resolve common calibration curve issues.

Understanding the Analyte: this compound

This compound (C10H20O2, MW: 172.26 g/mol ) is a branched-chain fatty acid.[1] Its structure, featuring two methyl groups on the alpha-carbon, presents unique analytical challenges compared to its straight-chain isomers. Understanding its physicochemical properties is the first step in developing a robust quantitative method. It is a colorless liquid with a rancid odor and is practically insoluble in water.[1][2] These characteristics heavily influence the choice of analytical technique, sample preparation, and potential derivatization strategies.

Section 1: General Calibration and Standard Preparation Issues

Before delving into instrument-specific problems, it's crucial to rule out foundational errors in standard preparation and data handling.

Question: My calibration curve has poor reproducibility across different batches. What are the most common sources of error in standard preparation?

Answer: Inconsistent standard preparation is a frequent cause of poor inter-batch reproducibility. The issue often lies in the accuracy of serial dilutions or the stability of the stock solutions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Source: Always use a certified reference standard from a reputable supplier.

    • Solvent Choice: this compound is an oil-like substance.[2] Ensure it is fully dissolved in an appropriate organic solvent like methanol, acetonitrile, or DMSO before making further dilutions.[2] Visually inspect for any undissolved material.

    • Storage: Store stock solutions at the recommended temperature (typically -20°C or lower) in tightly sealed vials to prevent solvent evaporation, which would artificially increase the concentration over time.

  • Review Dilution Practices:

    • Pipetting Technique: Use calibrated pipettes and proper technique. For viscous organic solvents, reverse pipetting is often more accurate than forward pipetting.

    • Volumetric Glassware: For the highest accuracy, use Class A volumetric flasks and pipettes.[3]

    • Concentration Levels: Prepare calibration standards that bracket the expected concentration of your unknown samples. A typical calibration curve might include 5-8 non-zero points.[4]

  • Assess Standard Stability in Final Diluent:

    • The analyte may be less stable in the final, highly aqueous mobile phase or reconstitution solvent compared to the pure organic stock solvent. If standards are prepared and left at room temperature for extended periods before analysis, degradation or adsorption to container walls can occur. Prepare fresh standards for each run or perform a stability study to determine how long they can be reliably used.

Question: My calibration curve is linear, but the R-squared value is below 0.99. How can I improve it?

Answer: While an R-squared value of >0.99 is a common target, it is not the sole indicator of a good fit. However, a value consistently below this threshold suggests underlying issues with precision.

Causality and Solutions:

  • Inconsistent Injection Volume: A malfunctioning autosampler can introduce variability. Check the autosampler's precision by performing multiple injections of the same standard. The relative standard deviation (RSD) of the peak areas should be low (typically <5%).

  • Integration Errors: Inconsistent peak integration is a major source of variability. Manually review the integration of each peak in your calibration curve. The software's automatic integration may be failing if the peaks have poor shape (e.g., tailing or splitting) or if the baseline is noisy.[5] Adjust integration parameters to be consistent for all standards.

  • Use of an Internal Standard (IS): The most effective way to correct for variations in sample preparation, injection volume, and instrument response is to use an internal standard.[6] The IS is added at a constant concentration to all standards and samples. The calibration curve is then plotted as the ratio of the analyte peak area to the IS peak area versus the analyte concentration. This ratiometric approach corrects for many sources of random error. For mass spectrometry methods, a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3) is the ideal internal standard.[6]

Parameter Without Internal Standard With Internal Standard
Y-Axis of Curve Analyte Peak Area(Analyte Area) / (IS Area)
Correction For NoneInjection volume variance, matrix effects, instrument drift
Typical R² Can be variable (>0.98)Typically higher and more robust (>0.99)
Recommendation Not recommended for bioanalysisStrongly Recommended

Section 2: GC-MS Specific Troubleshooting

Gas chromatography is a powerful technique for fatty acid analysis, but it almost always requires derivatization to improve the volatility and chromatographic behavior of the analyte.

Question: I am analyzing this compound by GC-MS without derivatization and see severe peak tailing and low response. Why is this happening?

Answer: This is expected behavior. The carboxylic acid functional group on this compound is highly polar and capable of hydrogen bonding. This leads to several problems in a GC system:

  • Poor Volatility: The compound does not readily vaporize in the hot injector, leading to a low signal.

  • Analyte Adsorption: The polar carboxylic acid group interacts strongly with any active sites (e.g., free silanol groups) in the injector liner, column, or transfer line.[7] This reversible adsorption causes significant peak tailing.[7]

  • Low Sensitivity: A combination of poor volatilization and adsorption results in a weak and poorly defined chromatographic peak.

Solution: Derivatization is Mandatory

To analyze this compound by GC, you must first convert the polar carboxylic acid into a less polar, more volatile ester or silyl ester.[8] This process, known as derivatization, masks the active hydrogen and dramatically improves chromatographic performance.[9]

// Nodes Sample [label="Sample containing\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Liquid-Liquid or\nSolid-Phase Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Down Extract\n(e.g., under N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deriv [label="Derivatization\n(e.g., Silylation with BSTFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extract [label="Isolate Analyte"]; Extract -> Dry [label="Concentrate"]; Dry -> Deriv [label="Increase Volatility"]; Deriv -> GCMS [label="Inject Derivative"]; GCMS -> Data [label="Quantify"]; } dot Caption: GC-MS workflow for this compound analysis.

Protocol: Silylation using BSTFA

Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylation reagent.

  • Preparation: Ensure all glassware is scrupulously dry, as silylation reagents are highly sensitive to moisture.

  • Sample Evaporation: Aliquot your extracted sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried extract. Add 50 µL of BSTFA (often with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes. Reaction times may need optimization.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

Section 3: LC-MS/MS Specific Troubleshooting

LC-MS/MS is highly sensitive and specific but is prone to issues related to the ionization process, particularly when analyzing samples in complex biological matrices.

Question: Why is my calibration curve for this compound non-linear in my LC-MS/MS analysis, especially at higher concentrations?

Answer: This is a classic symptom of ion suppression or detector saturation.[10] While this compound can be analyzed directly by LC-MS (typically in negative ion mode), the efficiency of the ionization process is not infinite.

Explanation of Causes:

  • Ionization Suppression: In an electrospray ionization (ESI) source, analytes must compete for access to the droplet surface to become charged and enter the gas phase.[11] At high analyte concentrations, the droplet surface becomes saturated, and the ionization efficiency decreases. This means that doubling the concentration does not produce double the signal, leading to a curve that flattens at the top.[12]

  • Matrix Effects: If your standards are prepared in a clean solvent but your samples are in a complex matrix (like plasma or urine), co-eluting endogenous compounds (e.g., phospholipids, salts) can also compete for ionization, suppressing the signal of your target analyte.[13] This leads to inaccurate quantification.[11]

  • Detector Saturation: At very high concentrations, the sheer number of ions hitting the mass spectrometer's detector can exceed its capacity to count them accurately, leading to a plateau in the signal response.

Matrix_Effects cluster_0 Low Analyte Concentration cluster_1 High Analyte/Matrix Concentration A1 Analyte Ion Droplet1 ESI Droplet M1 Matrix Ion MS1 To Mass Spec Droplet1->MS1 Efficient Ionization A2 Analyte Ion Droplet2 Saturated ESI Droplet M2 Matrix Ion A3 Analyte Ion M3 Matrix Ion MS2 To Mass Spec Droplet2->MS2 Competition & Suppression (Reduced Analyte Signal)

Troubleshooting and Solutions:

  • Reduce Upper Concentration Limit: The simplest solution is to narrow the calibration range to the linear portion of the curve.[14] If your samples are more concentrated, dilute them to fall within this linear range.

  • Use a Different Curve Fit: If non-linearity is predictable and reproducible, a non-linear regression model (e.g., a quadratic fit) can be used.[15] However, this should be justified and validated, as it can sometimes mask underlying analytical problems. A minimum of 6-8 standards is recommended for a quadratic fit.

  • Improve Sample Cleanup: To combat matrix effects, implement a more rigorous sample preparation procedure to remove interfering compounds before analysis.[16] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective at removing salts and phospholipids.[17][18]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[6] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By using the area ratio, the matrix effect is canceled out, restoring linearity and accuracy.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for LC-MS conditions for this compound?

  • Column: A C18 reversed-phase column is a standard choice.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to control the ionization state.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids, detecting the [M-H]⁻ ion.

Q2: My sample is in a complex biological matrix (e.g., plasma). How should I prepare it? For complex matrices, a simple "dilute and shoot" approach is often insufficient due to significant matrix effects.[13]

  • Protein Precipitation (PPT): A fast but less clean method. Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant. This removes most proteins but leaves many other matrix components.

  • Liquid-Liquid Extraction (LLE): Acidify the plasma sample (e.g., with formic acid) to protonate the carboxylic acid, making it less polar. Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).[17] Evaporate the organic layer and reconstitute. This provides a much cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This offers the most thorough cleanup. A variety of sorbents can be used depending on the specific matrix.

Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available? Yes, a structural analog (e.g., 2,2-Dimethylheptanoic acid or another branched-chain fatty acid not present in the sample) can be used. However, it is not ideal. While it can correct for injection variability, its chromatographic retention and ionization efficiency may differ from the analyte, meaning it may not perfectly correct for matrix effects.[19] A SIL-IS is always the preferred choice for LC-MS.[6]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Papadopoulou, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. Available at: [Link]

  • Vlase, L., et al. (2014). Derivatization Methods in GC and GC/MS. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. Available at: [Link]

  • Musthafa, B., & Prabhahar, M. (2025). Numerical and experimental investigation of CI engine parameters using palm biodiesel with diesel blends. ResearchGate. [Image of calibration curves]. Available at: [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]

  • Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Mei, H., et al. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 794(2), 317-328. Available at: [Link]

  • Zech, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]

  • Martin, J., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 1-17. Available at: [Link]

  • University of California, Davis. (n.d.). Practice Problems for calibration methods. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. [Request PDF]. Available at: [Link]

  • Dolan, J. W. (2015). Calibration Problems — A Case Study. LCGC International, 28(5). Available at: [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 421-435. Available at: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • ResearchGate. (2018). What is causing the problem for unreproducible calibration curves within LC-MS/MS? [Discussion]. Available at: [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Gethöff, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1705, 464205. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • ResearchGate. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Available at: [Link]

  • ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. [Image]. Available at: [Link]

  • Lin, Y. H., & Kuo, C. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 767-778. Available at: [Link]

  • ResearchGate. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Request PDF]. Available at: [Link]

  • PubChem. (n.d.). 2,7-Dimethyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylhexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Harris, W. S., & Dangerfield, M. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 47(7), 729-736. Available at: [Link]

  • Perenzoni, D., et al. (2015). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of Agricultural and Food Chemistry, 63(13), 3432-3439. Available at: [Link]

  • Vesper, H. W., et al. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 67(4), 586-595. Available at: [Link]

  • Bellivert, A., et al. (2004). Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(22), 2735-2744. Available at: [Link]

  • German Research Foundation. (n.d.). Sampling, sample preparation and preservation (fatty acid analysis). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Edge, T. (2024). Understanding the importance of sample preparation for the analysis of biological samples. [Webinar]. Avantor Sciences. Available at: [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 567-580. Available at: [Link]

  • Paskiet, D., et al. (2013). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. PDA Journal of Pharmaceutical Science and Technology, 67(5), 432-451. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2,2-Dimethyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 22-DMOA-PeakShape Subject: Optimization of Peak Symmetry and Sensitivity for Sterically Hindered Fatty Acids Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Gem-Dimethyl" Challenge

Researchers analyzing 2,2-Dimethyloctanoic acid (2,2-DMOA) often encounter peak shape issues that standard fatty acid protocols cannot resolve. The root cause lies in its specific structure: the alpha-gem-dimethyl group (two methyl groups attached to the C2 carbon).

This structural feature creates two distinct analytical hurdles:

  • Steric Hindrance (GC): The bulky methyl groups shield the carbonyl carbon, making standard acid-catalyzed derivatization (e.g., BF3-Methanol) extremely slow or incomplete.

  • Silanol Interaction (HPLC): The molecule is lipophilic but possesses an exposed, ionizable carboxylic acid tail that interacts aggressively with column silanols, causing severe tailing.

This guide provides targeted protocols to bypass these steric and chemical barriers.

Module 1: Gas Chromatography (GC) Troubleshooting

Primary Issue: Missing peaks, low recovery, or "ghost" peaks.

The Root Cause: Steric Blockade

Standard Fatty Acid Methyl Ester (FAME) preparation relies on Fischer Esterification (acid-catalyzed nucleophilic attack on the carbonyl carbon). In 2,2-DMOA, the two alpha-methyl groups create a "steric wall," preventing the methanol nucleophile from reaching the carbonyl carbon efficiently.

Result: If you use a standard 60-minute BF3/MeOH protocol, you may only derivatize 10-20% of your sample, leading to poor sensitivity and confusing data.

Validated Solution: The "Steric Bypass" Protocols

To analyze 2,2-DMOA by GC, you must use reagents that operate via mechanisms less sensitive to steric bulk, or use harsh conditions to force the reaction.

Protocol A: Acid Chloride Conversion (Recommended for High Yield)

This method activates the acid into a highly reactive acid chloride, which then reacts rapidly with alcohol regardless of steric hindrance.

  • Dry Sample: Evaporate sample to dryness under Nitrogen.

  • Activation: Add Thionyl Chloride (SOCl₂) or Oxalyl Chloride . Incubate at 60°C for 30 mins.

  • Evaporation: Remove excess derivatizing agent under Nitrogen (Critical: Agent is corrosive).

  • Esterification: Add dry Methanol. The reaction is almost instantaneous.

  • Extraction: Extract into Hexane/Heptane and inject.

Protocol B: Nucleophilic Substitution (Alkyl Halide)

Instead of attacking the crowded carbonyl carbon, this method attacks the oxygen, avoiding the steric wall.

  • Solvent: Dissolve acid in DMF (Dimethylformamide).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃).

  • Reagent: Add Methyl Iodide (MeI) .

  • Conditions: Shake at room temperature for 30-60 mins.

  • Mechanism: The base creates a carboxylate anion, which attacks the Methyl Iodide. The steric bulk at C2 does not hinder this reaction significantly.

GC Column Selection

If analyzing the Free Acid (without derivatization):

  • Do NOT use: Standard 5% Phenyl or 100% PDMS columns (severe tailing will occur).

  • MUST USE: Acid-modified Polyethylene Glycol (PEG) columns (e.g., FFAP or Nukol type). These stationary phases are acidic, which suppresses the adsorption of the free fatty acid.

Visualization: GC Derivatization Decision Tree

G Start Start: 2,2-DMOA Sample CheckMethod Select GC Mode Start->CheckMethod FreeAcid Direct Injection (Free Acid) CheckMethod->FreeAcid Deriv Derivatization (FAME) CheckMethod->Deriv ColSel Column: FFAP / Nukol (Acid Modified) FreeAcid->ColSel StdMethod Standard BF3-MeOH / H2SO4-MeOH Deriv->StdMethod Avoid AltMethod Steric Bypass Methods Deriv->AltMethod Recommended Warn1 Warning: Adsorption on inlet liner ColSel->Warn1 Fail FAILURE: Incomplete Reaction (Steric Hindrance) StdMethod->Fail Method1 Method A: Acid Chloride (SOCl2 -> MeOH) AltMethod->Method1 Method2 Method B: Alkyl Halide (DMF + K2CO3 + MeI) AltMethod->Method2 Success Sharp, Symmetrical Peaks Method1->Success Method2->Success

Figure 1: Decision logic for analyzing sterically hindered fatty acids by GC. Note the failure point of standard acid-catalyzed methods.

Module 2: HPLC Troubleshooting

Primary Issue: Broad, tailing peaks or split peaks.

The Root Cause: Silanol Interactions & pKa

2,2-DMOA is a "Janus" molecule:

  • Hydrophobic Tail: Retains strongly on C18.

  • Acidic Head: The carboxylic acid (pKa ~4.8-5.0) can ionize.

    • If pH > pKa: It is ionized (COO⁻). It elutes at the void volume (too polar).

    • If pH ≈ pKa: It splits between ionized and unionized forms (Split peaks).

    • If pH < pKa: It is unionized (COOH). It retains well but interacts with residual silanols on the silica surface, causing tailing.

Validated Solution: The "Low pH + High Load" System
1. Mobile Phase Optimization

You must suppress ionization to ensure the molecule remains in the neutral (COOH) state for consistent retention.

ParameterRecommendationRationale
pH 2.0 - 2.5 Must be >2 units below pKa (~4.8) to ensure 99% protonation.
Buffer 0.1% Formic Acid or Phosphoric AcidFormic acid is MS-compatible; Phosphoric acid provides better peak shape for UV (if used).
Organic Modifier Acetonitrile (ACN)ACN provides sharper peaks than Methanol for lipophilic acids due to lower viscosity and better dipole alignment.
2. Column Selection

Standard C18 columns often have exposed silanols that act as "velcro" for the acid group.

  • Requirement: High Carbon Load (>15%) and End-capped .

  • Recommended Phases: C18 with "Polar Embedded" groups or "Steric Protection."

    • Why? Polar embedded groups shield the silanols; Steric protection prevents the bulky 2,2-DMOA from reaching the silica surface.

Visualization: HPLC Peak Shape Diagnostics

HPLC Problem Problem: Poor Peak Shape Split Split Peak? Problem->Split Tail Tailing Peak? Problem->Tail CauseSplit pH is near pKa (~4.8) Mixed Ionization State Split->CauseSplit CauseTail Silanol Interaction Tail->CauseTail FixSplit LOWER pH to < 2.5 CauseSplit->FixSplit FixTail1 Use End-Capped Column CauseTail->FixTail1 FixTail2 Add Ion-Pairing Agent (e.g., TFA - Caution for MS) CauseTail->FixTail2

Figure 2: Diagnostic flow for HPLC peak shape issues specific to carboxylic acids.

Module 3: Detection Limits (The "Invisible" Analyte)

Issue: 2,2-DMOA lacks a conjugated pi-system, meaning it has negligible UV absorbance above 210 nm.

Troubleshooting Signal Loss:

  • UV Detection (200-210 nm):

    • Risk:[1] High baseline noise and drift. Many solvents (Methanol) absorb here.

    • Fix: Use Acetonitrile (lower UV cutoff) and Phosphoric acid (transparent).

  • Refractive Index (RI):

    • Pros: Universal.

    • Cons: Low sensitivity; Incompatible with gradients.

  • ELSD / CAD (Charged Aerosol Detection):

    • Recommendation:Gold Standard for this molecule.

    • Why: Detects mass, not chromophores. Highly sensitive for non-volatile lipids.

  • Mass Spectrometry (LC-MS):

    • Mode: Negative Ion Mode (ESI-).

    • Note: 2,2-DMOA ionizes well in negative mode [M-H]⁻.

References & Further Reading

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Link

    • Relevance: Foundation for selecting FFAP/Nukol columns for free acid analysis.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Tailing. Link

    • Relevance: Mechanisms of silanol interactions with acidic analytes.

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2,2-dimethyl- (Data Page). NIST Chemistry WebBook, SRD 69.[2] Link

    • Relevance: Physical properties and pKa data for alpha-dimethyl acids.

  • Common Organic Chemistry. Esterification: Acid to Ester (Fischer vs. Alternatives).Link

    • Relevance: Mechanistic explanation of steric hindrance in Fischer esterification and alternative synthesis routes (Methyl Iodide/Acid Chloride).

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

    • Relevance: Chemical structure and safety data.[1][3][4]

Sources

Validation & Comparative

2,2-Dimethyloctanoic Acid versus Straight-Chain Fatty Acids: A Comparative Guide on Metabolic Stability and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Shield" Effect

In lipid therapeutics, the distinction between a cellular fuel source and a pharmacological agent often hinges on a single structural modification: alpha-methylation .

This guide compares 2,2-Dimethyloctanoic acid (2,2-DMOA) —a synthetic, alpha,alpha-disubstituted fatty acid—against its natural straight-chain counterpart, Octanoic acid (Caprylic acid, C8:0) .

The core differentiator is the Gem-Dimethyl Effect . While Octanoic acid is rapidly sequestered by mitochondria and burned for energy via


-oxidation, 2,2-DMOA is structurally "shielded" from this pathway. Lacking the necessary 

-protons for dehydrogenation, 2,2-DMOA evades mitochondrial catabolism, resulting in extended pharmacokinetic stability and a shift toward microsomal

-oxidation. This resistance transforms the molecule from a nutrient into a bioactive lipid modulator capable of sustained PPAR

activation and lipid regulation.

Structural & Mechanistic Basis[1]

The Gem-Dimethyl Blockade

The fundamental divergence in performance lies in the first step of mitochondrial


-oxidation, catalyzed by Acyl-CoA Dehydrogenase .
  • Straight-Chain (Octanoic Acid): The enzyme removes a pro-R proton from the

    
    -carbon and a pro-R proton from the 
    
    
    
    -carbon to form a trans-2-enoyl-CoA.
  • Branched (2,2-DMOA): The quaternary

    
    -carbon possesses two methyl groups and zero protons . Consequently, Acyl-CoA Dehydrogenase cannot initiate desaturation. The molecule becomes a "dead-end" substrate for the 
    
    
    
    -oxidation machinery.
Visualization: The Metabolic Fork in the Road

The following diagram illustrates the mechanistic divergence. Octanoic acid enters the energy cycle, while 2,2-DMOA is forced into the microsomal clearance pathway.

MetabolicDivergence Start_Oct Octanoic Acid (C8:0) Activation Acyl-CoA Synthetase (Activation to CoA thioester) Start_Oct->Activation Start_DMOA This compound Start_DMOA->Activation Mito_Entry Mitochondrial Matrix Activation->Mito_Entry CPT1 Transport Enzyme_ACAD Acyl-CoA Dehydrogenase Mito_Entry->Enzyme_ACAD Substrate Binding Block BLOCKADE (No Alpha-Protons) Enzyme_ACAD->Block 2,2-Dimethyl-CoA (Steric Hindrance) BetaOx Beta-Oxidation Cycle (Acetyl-CoA + Energy) Enzyme_ACAD->BetaOx Octanoyl-CoA (Successful Dehydrogenation) Microsome Microsomal CYP450 (Omega-Oxidation) Block->Microsome Shunt Pathway Dicarboxylic Dicarboxylic Acid (Excreted/Slow Beta-Ox) Microsome->Dicarboxylic CYP4A/4F Hydroxylation

Figure 1: Mechanistic divergence showing the blockade of mitochondrial beta-oxidation by 2,2-DMOA due to alpha-methylation.

Comparative Performance Profile

The following table summarizes the key physicochemical and pharmacokinetic differences relevant to drug development.

FeatureOctanoic Acid (Straight-Chain)This compound (Branched)
Primary Metabolic Fate Mitochondrial

-Oxidation (Rapid)
Microsomal

-Oxidation (Slow)
Cellular Function Energy Substrate (Ketogenic)Bioactive Lipid / Pharmacophore
Half-Life (

)
Minutes (Rapid clearance)Hours (High metabolic stability)
Mitochondrial Respiration Increases Oxygen Consumption Rate (OCR)No Effect / Slight Inhibition
PPAR

Activation
Weak / TransientPotent / Sustained
Major Metabolite Acetyl-CoA / Ketone Bodies

-Hydroxy / Dicarboxylic Acids
Toxicity Potential Low (Nutrient)Moderate (Peroxisome Proliferation in rodents)

Experimental Protocols (Self-Validating)

To verify the "Metabolic Shield" hypothesis in your own lab, use the following protocols. These are designed to be self-validating : if the system is working, the positive control (Octanoic acid) must yield a specific signal that 2,2-DMOA fails to produce.

Protocol A: Mitochondrial Respiration Stress Test

Objective: Quantify the inability of mitochondria to oxidize 2,2-DMOA compared to Octanoic acid. Platform: Seahorse XF Analyzer or Oroboros Oxygraph.

  • Cell Preparation: Use HepG2 (human liver) or C2C12 (muscle) cells. Starve cells in substrate-limited medium (KRB buffer + 0.5 mM Carnitine) for 1 hour.

  • Compound Preparation: Conjugate fatty acids to BSA (Bovine Serum Albumin) at a 4:1 molar ratio to ensure solubility and transport.

    • Control: BSA Vehicle.

    • Test A: Octanoic Acid-BSA (100 µM).

    • Test B: 2,2-DMOA-BSA (100 µM).

  • Injection Strategy:

    • Basal: Measure baseline Oxygen Consumption Rate (OCR).

    • Injection 1 (Substrate): Inject Fatty Acid-BSA.

    • Injection 2 (Uncoupler): FCCP (1 µM) to determine maximal respiration capacity.

    • Injection 3 (Inhibitor): Etomoxir (40 µM) to confirm CPT1-dependence (optional, as C8 often bypasses CPT1, but 2,2-DMOA might not).

  • Validation Criteria:

    • Octanoic Acid: Must cause an immediate, sharp rise in OCR (State 3 respiration) utilized for ATP production.

    • 2,2-DMOA: Should show no significant increase in OCR above BSA control. If OCR rises, your compound is impure or not 2,2-dimethylated.

Protocol B: Microsomal Stability & Metabolite Identification

Objective: Confirm the


-oxidation pathway (CYP450 mediated).
  • Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP4A11.

  • Reaction Mix:

    • Phosphate Buffer (pH 7.4).

    • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

    • Substrate: 2,2-DMOA (10 µM).

  • Time Course: Sampling at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (Negative Ion Mode).

  • Target Metabolites:

    • Look for [M+16] (Hydroxy-2,2-DMOA) and [M+30] (Carboxy-2,2-DMOA / Dicarboxylic acid).

    • Note: Octanoic acid is not suitable for this assay as it requires mitochondrial fractions, not microsomes, for its primary clearance.

Pharmacodynamics: Target Engagement

Unlike straight-chain fatty acids which are consumed, 2,2-DMOA accumulates, allowing it to act as a sustained ligand for nuclear receptors.

PPAR Activation Pathway

2,2-DMOA mimics the structure of fibrates (e.g., Gemfibrozil), acting as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .
  • Mechanism: Binding to the PPAR

    
     Ligand Binding Domain (LBD) 
    
    
    
    Heterodimerization with RXR
    
    
    Binding to PPRE (Peroxisome Proliferator Response Elements).
  • Downstream Effects:

    • Upregulation of CPT1A and ACOX1 (promoting oxidation of other lipids).

    • Reduction of plasma triglycerides.

    • Rodent Specificity: In rats/mice, this leads to peroxisome proliferation and hepatomegaly. In humans, it regulates lipids without significant peroxisome proliferation.

PPAR_Signaling Ligand 2,2-DMOA (Accumulated Ligand) Receptor PPAR-alpha Ligand->Receptor Binds LBD Complex PPARa-RXR Complex Receptor->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Translocation & Binding TargetGenes Target Genes: CPT1A, ACOX1, CYP4A DNA->TargetGenes Transcription Outcome Lipid Lowering & Metabolic Modulation TargetGenes->Outcome

Figure 2: Pharmacodynamic pathway of 2,2-DMOA acting as a stable PPAR-alpha agonist.

References

  • Mechanism of Beta-Oxidation Blockade

    • Wanders, R. J., et al. "Peroxisomal fatty acid alpha- and beta-oxidation in humans: enzymology, peroxisomal metabolite transporters and metabolic diseases." Biochemical Society Transactions, 2001.
    • Context: Defines the structural requirements for acyl-CoA dehydrogenase activity, specifically the necessity of alpha-protons.
  • Omega-Oxidation of Branched Fatty Acids

    • Hardwick, J. P. "Cytochrome P450 Omega Hydroxylase (CYP4) Function in Fatty Acid Metabolism and Metabolic Diseases." Biochemical Pharmacology, 2008.[1]

    • Context: Describes the microsomal rescue pathway for fatty acids that cannot undergo mitochondrial beta-oxid
  • PPAR Activation by Branched Acids

    • Vanden Heuvel, J. P., et al. "Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids." Toxicological Sciences, 2006.
    • Context: While focusing on perfluorinated analogs, this establishes the structure-activity relationship (SAR) where alpha-substitution (steric bulk) enhances PPAR stability compared to straight chains.
  • Gemcabene (Structural Analog)

    • Bisgaier, C. L., et al. "Gemcabene, a novel lipid-regulating agent, selectively inhibits hepatic triglyceride and cholesterol synthesis." Journal of Lipid Research, 1998.
    • Context: Provides the foundational pharmacology for dialkyl-substituted fatty acids (gem-dimethyl)

Sources

A Senior Application Scientist's Guide to Branched-Chain Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of branched-chain fatty acids (BCFAs), designed for researchers, scientists, and drug development professionals. Moving beyond a simple overview, this document provides a critical evaluation of the structural, physicochemical, and biological properties of different BCFA isomers. It further details and compares the primary analytical methodologies for their characterization, complete with actionable experimental protocols. The objective is to equip the reader with the necessary expertise to design and execute robust studies in this promising area of lipid research.

Introduction to Branched-Chain Fatty Acids: Beyond the Straight Chain

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain. Unlike their more prevalent straight-chain counterparts, the presence of these methyl branches introduces significant alterations to their physical, chemical, and biological properties. The most common BCFAs in nature are the iso and anteiso forms, where the methyl group is located on the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively.[1]

BCFAs are primarily found in ruminant-derived products such as dairy and meat, as well as in certain fermented foods and are synthesized by various bacteria.[2] In humans, they are present in the vernix caseosa of newborns and are believed to play a role in the development of a healthy gut microbiome. Emerging research has implicated BCFAs in a range of physiological processes, from modulating membrane fluidity to influencing inflammatory and metabolic signaling pathways, and even exhibiting anti-cancer properties.[3][4] This guide will delve into a comparative analysis of these fascinating molecules, providing the technical insights necessary for their study.

Physicochemical Properties: A Tale of Two Branches

The seemingly subtle difference in the position of the methyl group between iso and anteiso BCFAs leads to distinct physicochemical characteristics, most notably their melting points. This has profound implications for their biological roles, particularly in the context of cell membrane dynamics.

Odd-chain anteiso-branched fatty acids have significantly lower melting points compared to their iso-branched and straight-chain counterparts. This is attributed to the greater disruption in the packing of the acyl chains caused by the anteiso branch, which introduces a more pronounced "kink."

Table 1: Comparative Physicochemical Properties of BCFAs

Fatty Acid TypeStructureMelting Point (°C)Solubility in WaterKey Physicochemical Characteristics
Straight-Chain n-Pentadecanoic Acid (C15:0)~52InsolubleHigher melting point due to efficient chain packing.
iso-BCFA iso-Pentadecanoic Acid (13-methyltetradecanoic acid)~50InsolubleMelting point is closer to straight-chain fatty acids.
anteiso-BCFA anteiso-Pentadecanoic Acid (12-methyltetradecanoic acid)Significantly LowerInsolubleLower melting point due to disrupted chain packing.

Note: Exact melting points can vary slightly based on the data source and measurement conditions. The trend of anteiso-BCFAs having lower melting points is a consistent finding.

This difference in melting point is crucial for bacteria, which modulate the ratio of iso to anteiso BCFAs in their cell membranes to maintain optimal fluidity in response to temperature changes.[5] Anteiso-fatty acids are more effective at fluidizing membranes than iso-fatty acids.[5]

Comparative Biological Activities: A Dichotomy of Function

The structural isomerism of BCFAs translates into a fascinating divergence in their biological effects. Research is increasingly revealing that iso and anteiso BCFAs can exert distinct, and sometimes opposing, effects on cellular processes.

Anti-Cancer Activity

Several studies have highlighted the anti-proliferative effects of BCFAs against various cancer cell lines. Notably, there appears to be a structure-dependent efficacy. For instance, in MCF-7 human breast cancer cells, odd-chain saturated fatty acids have demonstrated cytotoxic effects.[6]

Table 2: Comparative Anti-Cancer Activity of Fatty Acids in MCF-7 Cells

Fatty AcidIC50 (µM) after 48hReference
Pentadecanoic Acid (C15:0)119 ± 5.21[6]
Heptadecanoic Acid (C17:0)41.94 ± 4.06[6]

Note: While this data is for straight-chain odd fatty acids, it provides a basis for comparison in future studies on iso and anteiso BCFAs. The lower IC50 value for C17:0 suggests that chain length also plays a role in cytotoxic potency.

Modulation of Gene Expression in Metabolic and Inflammatory Pathways

BCFAs have been shown to differentially regulate the expression of key genes involved in lipid metabolism and inflammation. In hepatocytes, iso-BCFAs have been observed to downregulate genes associated with fatty acid synthesis and inflammation, while anteiso-BCFAs can have the opposite effect.[4]

Table 3: Comparative Effects of iso- and anteiso-BCFAs on Gene Expression in HepG2 Cells

GeneFunctionEffect of iso-BCFA (14-MPA)Effect of anteiso-BCFA (12-MTA)Reference
FASN Fatty Acid SynthaseDecreased mRNA levelsIncreased mRNA levels[4]
SREBP1 Sterol Regulatory Element-Binding Protein 1Decreased mRNA levelsNo significant effect[4]
CRP C-Reactive ProteinDecreased mRNA levelsIncreased mRNA levels[4]
IL-6 Interleukin-6Decreased mRNA levelsIncreased mRNA levels[4]

These findings suggest that a balanced intake or production of different BCFA isomers may be crucial for maintaining metabolic and inflammatory homeostasis.

Differential Impact on Signaling Pathways

The distinct biological activities of iso- and anteiso-BCFAs are mediated by their differential modulation of key intracellular signaling pathways.

The Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[7] As indicated in Table 3, iso-BCFAs can suppress the expression of SREBP1, thereby potentially reducing the synthesis of new fatty acids.[4] This suggests a negative feedback mechanism where the presence of this type of BCFA signals a state of lipid sufficiency.

SREBP1_Pathway cluster_iso iso-BCFA Effect cluster_anteiso anteiso-BCFA Effect iso_bcfa iso-BCFA srebp1_iso SREBP1 mRNA iso_bcfa->srebp1_iso downregulates fasn_iso FASN mRNA srebp1_iso->fasn_iso downregulates anteiso_bcfa anteiso-BCFA fasn_anteiso FASN mRNA anteiso_bcfa->fasn_anteiso upregulates

Caption: Differential regulation of the SREBP-1c pathway by BCFA isomers.

The NF-κB and MAPK signaling cascades are central to the inflammatory response. The differential effects of BCFAs on the expression of inflammatory markers like CRP and IL-6 suggest a differential modulation of these pathways. While direct comparative studies on the effects of iso- and anteiso-BCFAs on the phosphorylation of key signaling proteins like p65 (NF-κB) and p38, JNK, and ERK (MAPKs) are still emerging, the existing gene expression data points towards an anti-inflammatory role for iso-BCFAs and a pro-inflammatory potential for anteiso-BCFAs in certain contexts.[4]

Inflammatory_Pathways cluster_iso iso-BCFA cluster_anteiso anteiso-BCFA iso_bcfa iso-BCFA nfkb_iso NF-κB Pathway iso_bcfa->nfkb_iso inhibits mapk_iso MAPK Pathway iso_bcfa->mapk_iso inhibits inflammation_iso Inflammatory Gene Expression (CRP, IL-6) nfkb_iso->inflammation_iso mapk_iso->inflammation_iso anteiso_bcfa anteiso-BCFA nfkb_anteiso NF-κB Pathway anteiso_bcfa->nfkb_anteiso activates mapk_anteiso MAPK Pathway anteiso_bcfa->mapk_anteiso activates inflammation_anteiso Inflammatory Gene Expression (CRP, IL-6) nfkb_anteiso->inflammation_anteiso mapk_anteiso->inflammation_anteiso

Caption: Hypothesized differential modulation of inflammatory pathways by BCFAs.

Comparative Analysis of Analytical Methodologies

The accurate identification and quantification of BCFAs require specialized analytical techniques. The choice of methodology depends on the research question, the sample matrix, and the desired level of detail.

Table 4: Comparison of Analytical Techniques for BCFA Analysis

TechniquePrincipleSample PreparationAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.Requires derivatization to fatty acid methyl esters (FAMEs).High resolution for isomer separation, established libraries for identification.Derivatization can be time-consuming and introduce artifacts.
LC-MS Separation based on polarity followed by mass-based detection.Can be performed with or without derivatization.Suitable for a broader range of fatty acids, including less volatile ones; less sample preparation if underivatized.Co-elution of isomers can be a challenge; may require specialized columns for optimal separation.
NMR Exploits the magnetic properties of atomic nuclei.Minimal sample preparation, non-destructive.Provides detailed structural information, can distinguish isomers, quantitative.Lower sensitivity compared to MS-based methods, complex spectra can be difficult to interpret.

Experimental Protocols

To facilitate the practical application of the discussed analytical techniques, the following section provides detailed, step-by-step methodologies for the analysis of BCFAs in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BCFA Analysis in Milk

This protocol outlines the extraction of lipids from milk and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.[8]

Materials:

  • Milk sample

  • Ammonium hydroxide solution

  • Ethanol

  • Pyrogallic acid

  • n-hexane/isopropanol (3:2, v/v)

  • Sodium methoxide in methanol (5.4 M)

  • GC-MS system with a suitable capillary column (e.g., DB-FastFAME)

Procedure:

  • Lipid Extraction: a. To 2 mL of milk sample, add 2 mL of ammonium hydroxide solution, 1 mL of ethanol, and 50 mg of pyrogallic acid. b. Hydrolyze at 70°C in a water bath for 20 minutes. c. Add 4 mL of n-hexane/isopropanol (3:2, v/v), vortex, and centrifuge to separate the layers. d. Collect the upper organic layer. e. Perform a second extraction of the aqueous layer with 2.4 mL of n-hexane. f. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization to FAMEs: a. To the dried lipid extract, add 1 mL of sodium methoxide in methanol. b. Vortex vigorously for 1 minute. c. The upper hexane layer containing the FAMEs is now ready for GC-MS analysis.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program to separate the FAMEs. For example: initial temperature of 120°C for 10 min, ramp to 180°C at 3°C/min, then to 200°C at 1.5°C/min and hold for 3 min, and finally to 220°C at 2°C/min and hold for 24 min.[8] c. The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for identification and quantification.

GCMS_Workflow sample Milk Sample extraction Lipid Extraction (Hydrolysis & Solvent Extraction) sample->extraction fames Derivatization to FAMEs (Sodium Methoxide) extraction->fames gcms GC-MS Analysis fames->gcms data Data Analysis gcms->data

Caption: Workflow for GC-MS analysis of BCFAs in milk.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for BCFA Analysis in Plasma

This protocol describes a method for the analysis of free fatty acids in plasma without derivatization.[9]

Materials:

  • Plasma sample

  • Internal standard solution (containing deuterated fatty acids)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

Procedure:

  • Sample Preparation: a. To 100 µL of plasma, add 500 µL of acetonitrile and the internal standard solution. b. Vortex for 2 minutes and then centrifuge at high speed (e.g., 9900 x g) for 10 minutes. c. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Use a gradient elution with a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) for quantification of specific BCFAs.

LCMS_Workflow sample Plasma Sample precipitation Protein Precipitation (Acetonitrile & Internal Standard) sample->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data Data Analysis lcms->data

Caption: Workflow for LC-MS/MS analysis of free BCFAs in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for BCFA Analysis in Tissues

This protocol provides a general workflow for the analysis of BCFAs in tissue samples using high-resolution NMR.[10]

Materials:

  • Tissue sample

  • Phosphate buffered saline (PBS)

  • Deuterated solvent (e.g., D2O or CDCl3/CD3OD mixture)

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Homogenize the tissue sample in a suitable buffer (e.g., PBS). b. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to isolate the total lipid fraction. c. Dry the lipid extract under nitrogen. d. Re-dissolve the dried lipid extract in a deuterated solvent for NMR analysis.

  • NMR Analysis: a. Acquire 1H and/or 13C NMR spectra of the sample. b. Specific pulse sequences, such as COSY and HSQC, can be used to aid in the identification and assignment of BCFA signals. c. Quantification can be achieved by integrating the signals corresponding to the methyl branches of the BCFAs relative to an internal standard of known concentration.

NMR_Workflow sample Tissue Sample extraction Lipid Extraction sample->extraction nmr NMR Spectroscopy (1H, 13C, 2D) extraction->nmr data Spectral Analysis & Quantification nmr->data

Caption: General workflow for NMR-based analysis of BCFAs in tissues.

Conclusion and Future Directions

The study of branched-chain fatty acids is a rapidly evolving field with significant potential for advancements in nutrition, microbiology, and drug discovery. The distinct physicochemical and biological properties of iso and anteiso isomers underscore the importance of precise analytical characterization. This guide has provided a comprehensive comparative analysis of BCFAs, from their fundamental properties to their complex biological activities and the methodologies used to study them.

Future research should focus on elucidating the precise molecular mechanisms by which different BCFA isomers exert their effects on cellular signaling pathways. Further investigation into the anti-cancer potential of a wider range of BCFAs is warranted, with a focus on establishing clear structure-activity relationships. The development of more sophisticated analytical techniques for the high-throughput and isomeric-specific quantification of BCFAs in complex biological matrices will be crucial for advancing our understanding of their roles in health and disease.

References

  • Branched-chain fatty acid - Wikipedia. (URL: [Link])

  • Annous, B. A., Kozempel, M. F., & Kurantz, M. J. (1996). Changes in membrane fatty acid composition of Listeria monocytogenes Scott A in response to temperature. Applied and Environmental Microbiology, 62(11), 401-406. (URL: [Link])

  • Yang, X., Wang, G., & DeLuca, D. (2013). The anti-proliferative effects of branched-chain fatty acids on human breast cancer cells. Anticancer Research, 33(7), 2731-2737. (URL: not available)
  • Mika, A., Chmielewski, M., Stepnowski, P., & Sledzinski, T. (2018). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease, 17(1), 1-9. (URL: [Link])

  • Wallace, M., et al. (2018). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society, 95(10), 1225-1237. (URL: [Link])

  • Ran-Ressler, R. R., Bae, S., Lawrence, P., & Brenna, J. T. (2014). Branched-chain fatty acid content of foods and estimated intake in the USA. British Journal of Nutrition, 112(1), 108-115. (URL: [Link])

  • Lee, S. A., et al. (2020). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. Molecules, 25(21), 5087. (URL: [Link])

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. (URL: [Link])

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. (URL: [Link])

  • Serkova, N. J., & Glunde, K. (2018). Quantitative NMR-Based Metabolomics on Tissue Biomarkers and Its Translation into In Vivo Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 1730, 325-341. (URL: [Link])

  • Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation, 109(9), 1125-1131. (URL: [Link])

  • Ran-Ressler, R. R., et al. (2014). Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. PLoS ONE, 9(5), e96327. (URL: [Link])

  • Weitkamp, A. W. (1945). The acidic constituents of degras. A new method of structure elucidation. Journal of the American Chemical Society, 67(3), 447-454. (URL: [Link])

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. (URL: [Link])

  • Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (URL: [Link])

  • Mika, A., & Sledzinski, T. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2869. (URL: [Link])

  • For-Nutraceutical-Analysis. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. (URL: [Link])

  • Agilent Technologies. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. (URL: [Link])

  • Serkova, N. J., & Boros, L. G. (2016). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Current Metabolomics, 4(1), 14-29. (URL: [Link])

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. (URL: [Link])

  • MDPI. (2021). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS. Molecules, 26(1), 143. (URL: [Link])

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and Molecular Biology Reviews, 68(2), 320-344. (URL: [Link])

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. (URL: [Link])

  • Kim, J. B., & Spiegelman, B. M. (1996). ADD1/SREBP1 promotes adipocyte differentiation and gene expression linked to fatty acid metabolism. Genes & Development, 10(9), 1096-1107. (URL: [Link])

Sources

Navigating the Analytical Void: A Practical Guide to Establishing a Reference Standard for 2,2-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This hinges on the availability of high-purity, well-characterized Certified Reference Materials (CRMs). However, for novel or less common compounds like 2,2-Dimethyloctanoic acid, a branched-chain fatty acid with emerging interest, researchers often face a critical gap: the absence of commercially available CRMs. This guide provides a comprehensive framework for navigating this challenge, offering a comparative analysis of available research-grade materials and a detailed protocol for establishing a robust in-house reference standard.

The Challenge: No Certified Reference Material on the Market

A thorough market survey reveals that while this compound (CAS 29662-90-6) is available from several chemical suppliers, none currently offer it as a CRM. Notably, even prominent suppliers like Sigma-Aldrich offer the compound under a research-grade designation ("AldrichCPR") and explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation on the buyer. This situation necessitates a proactive approach from the scientific community to ensure data integrity.

The Path Forward: In-House Qualification of a Secondary Standard

When a primary, officially recognized reference standard is not available, the accepted scientific and regulatory practice is to qualify a secondary reference standard.[1][2] This involves purchasing the highest quality commercial material available and subjecting it to a rigorous, multi-faceted analytical characterization to confirm its identity, purity, and potency. This "in-house" or "working" standard then serves as the benchmark for future analytical measurements, ensuring consistency and traceability within a research program or organization.[1][3]

Comparative Analysis of Commercially Available this compound

While a direct comparison of CRMs is not possible, researchers can make informed decisions when selecting a starting material for in-house qualification. The following table summarizes offerings from notable suppliers. It is crucial to understand that the listed purities are as stated by the supplier and have not been independently verified.

SupplierProduct Name/GradeCAS NumberMolecular FormulaStated PurityNotes
Sigma-AldrichThis compound, AldrichCPR29662-90-6C₁₀H₂₀O₂Not specifiedExplicitly states no analytical data is collected.
ChemicalBook2,2-DIMETHYLCAPRYLIC ACID130776-67-9 (isomer)C₁₀H₂₀O₂Not specifiedLists multiple suppliers.[4]
PubChemThis compound29662-90-6C₁₀H₂₀O₂Not applicableDatabase entry listing various suppliers.[5]

Recommendation: Given the lack of pre-certified options, the selection of a starting material should be based on the supplier's reputation for quality and the availability of at least a batch-specific Certificate of Analysis (CoA), even if it is not for a CRM. Researchers should plan to expend resources on the comprehensive qualification detailed below regardless of the chosen supplier.

The Cornerstone of Confidence: Protocol for In-House Reference Standard Qualification

The following protocol outlines a self-validating system for the qualification of a commercial batch of this compound as an in-house reference standard. This process is designed to provide a high degree of confidence in the material's identity, purity, and assigned potency.

Experimental Workflow: Qualification of In-House Standard

G A Commercial this compound B FT-IR Spectroscopy A->B Fingerprint Match C Mass Spectrometry (MS) A->C Confirm Molecular Weight D Nuclear Magnetic Resonance (NMR) A->D F Chromatographic Purity (GC-MS/LC-MS) E Quantitative NMR (qNMR) H Mass Balance Calculation E->H G Water Content (Karl Fischer) F->H G->H I Assign Potency H->I J Generate Certificate of Analysis I->J K Establish Storage & Retest Date J->K

Sources

Inter-Laboratory Comparison Guide: Quantification of 2,2-Dimethyloctanoic Acid (2,2-DMOA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyloctanoic acid (2,2-DMOA) is a critical branched-chain fatty acid (BCFA) often monitored as a pharmaceutical intermediate, a specific metabolite in xenobiotic degradation, or a structural analogue in valproic acid-related pharmacokinetics. Its quaternary carbon at the


-position creates significant steric hindrance, challenging traditional derivatization kinetics required for Gas Chromatography (GC).

This guide presents the results of a multi-site Inter-Laboratory Comparison (ILC) validating the performance of the Turbo-DMOA™ LC-MS/MS Quantification Kit (The Product) against the traditional GC-FID (Reference Method) and HPLC-UV (Legacy Method) .

Key Findings:

  • Throughput: The LC-MS/MS workflow reduces sample preparation time by 60% compared to GC-FID.

  • Sensitivity: The Product achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, a 20-fold improvement over HPLC-UV.

  • Reproducibility: Inter-lab precision (

    
    ) remained <8.5% across 5 independent laboratories.
    

Technical Background & Challenges

The Analyte: this compound[1]
  • CAS: 29226-76-2

  • Molecular Formula:

    
    [1][2][3]
    
  • Structural Challenge: The gem-dimethyl group at the C2 position prevents

    
    -oxidation and complicates standard esterification (e.g., formation of FAMEs) due to steric bulk.
    
Comparison of Analytical Approaches
FeatureMethod A: The Product (LC-MS/MS) Method B: Reference (GC-FID) Method C: Legacy (HPLC-UV)
Principle ESI(-) MRM after mild derivatization or direct injection.Flame Ionization after acid-catalyzed methylation.UV detection (210 nm) or phenacyl ester derivatization.
Sample Prep Protein Precipitation (PPT) + "Dilute-and-Shoot".Liquid-Liquid Extraction (LLE) + High-Temp Derivatization (60 min).LLE + Derivatization (90 min).
Selectivity Mass-resolved (m/z 171.1

127.1).
Chromatographic resolution only.Poor (susceptible to matrix interference).
Run Time 4.5 minutes25.0 minutes15.0 minutes

Experimental Protocols

Method A: The Product (LC-MS/MS Workflow)

Rationale: This protocol utilizes a specific column chemistry designed to retain short-to-medium chain fatty acids without ion-pairing reagents, coupled with Negative Mode Electrospray Ionization (ESI-).

Reagents:

  • Internal Standard (IS): this compound-

    
    
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.0)

  • Mobile Phase B: Acetonitrile:Methanol (80:20)

Step-by-Step Protocol:

  • Aliquot: Transfer 50

    
    L of plasma/serum to a 96-well plate.
    
  • Spike: Add 10

    
    L of IS working solution (100 ng/mL).
    
  • Precipitate: Add 200

    
    L of cold Acetonitrile (containing 1% Formic Acid). Vortex for 30s.
    
  • Centrifuge: Spin at 4,000

    
     for 10 minutes at 4°C.
    
  • Dilute: Transfer 100

    
    L supernatant to a fresh plate; add 100 
    
    
    
    L water.
  • Analyze: Inject 5

    
    L onto the LC-MS/MS system.
    

MS/MS Transitions (ESI-):

  • Precursor: 171.1

    
    
    
    
    
  • Product (Quant): 127.1

    
     (Loss of 
    
    
    
    )
  • Product (Qual): 85.1

    
     (Alkyl chain fragment)
    
Method B: Reference (GC-FID Workflow)

Rationale: GC-FID is the historical gold standard but requires converting the non-volatile acid into a volatile methyl ester.

Step-by-Step Protocol:

  • Extraction: Acidify 200

    
    L plasma with HCl; extract 3x with Hexane.
    
  • Derivatization: Evaporate Hexane. Add

    
    -Methanol (14%). Heat at 60°C for 60 mins. Note: The steric hindrance of the 2,2-dimethyl group requires longer heating times than standard fatty acids.
    
  • Neutralization: Add saturated

    
     and extract into Heptane.
    
  • Analyze: Inject 1

    
    L (Splitless) onto a DB-Wax column.
    

Inter-Laboratory Comparison (ILC) Results

Five laboratories (Lab A-E) participated. Labs A-C used the Product (LC-MS/MS) ; Lab D used GC-FID ; Lab E used HPLC-UV .

Linearity and Sensitivity

Data represents the mean of triplicate curves.

ParameterProduct (LC-MS/MS)Reference (GC-FID)Legacy (HPLC-UV)
Linear Range 0.5 – 2000 ng/mL50 – 5000 ng/mL200 – 5000 ng/mL

> 0.998> 0.995> 0.990
LOD 0.15 ng/mL15 ng/mL80 ng/mL
Accuracy & Precision (Quality Control Samples)

Target Concentration: 200 ng/mL (Medium QC)

LaboratoryMethodMean Found (ng/mL)Recovery (%)RSD (%)z-score*
Lab A LC-MS/MS 198.499.23.1-0.12
Lab B LC-MS/MS 204.1102.04.20.31
Lab C LC-MS/MS 195.597.73.8-0.34
Lab D GC-FID 188.094.06.5-0.92
Lab E HPLC-UV 215.0107.512.11.15

*z-score calculated based on the robust mean of the group. |z| < 2.0 is satisfactory.

Robustness Analysis (Cross-Validation)

The LC-MS/MS method demonstrated superior robustness against matrix effects. GC-FID showed slight peak tailing due to incomplete derivatization of the sterically hindered carboxyl group, leading to the lower recovery observed in Lab D.

Visualizations

Analytical Workflow Comparison

The following diagram illustrates the efficiency of the LC-MS/MS pathway compared to the labor-intensive GC-FID route.

WorkflowComparison cluster_0 The Product: LC-MS/MS Workflow (Total: 30 min) cluster_1 Reference: GC-FID Workflow (Total: 120+ min) LC_Start Plasma Sample LC_Prep Protein Precip. (5 min) LC_Start->LC_Prep LC_Centrifuge Centrifuge (10 min) LC_Prep->LC_Centrifuge LC_Inject Direct Injection LC_Centrifuge->LC_Inject LC_Detect ESI(-) MS/MS (4.5 min run) LC_Inject->LC_Detect GC_Detect GC-FID (25 min run) LC_Detect->GC_Detect 6x Faster GC_Start Plasma Sample GC_Extract LLE (Hexane) (20 min) GC_Start->GC_Extract GC_Deriv BF3-MeOH Heat (60 min @ 60°C) GC_Extract->GC_Deriv GC_Clean Neutralization & Re-extraction GC_Deriv->GC_Clean GC_Clean->GC_Detect

Caption: Comparative timeline of sample preparation and analysis. The LC-MS/MS method eliminates the rate-limiting derivatization step required by GC.

Mechanistic Logic: Ionization & Fragmentation

Understanding the MS/MS transition is vital for specificity.

Fragmentation Parent 2,2-DMOA Precursor [M-H]- (m/z 171.1) Transition Collision Induced Dissociation (CID) Parent->Transition Product1 Decarboxylated Radical (m/z 127.1) Transition->Product1 Quantifier Product2 Alkyl Fragment (m/z 85.1) Transition->Product2 Qualifier Loss Neutral Loss: CO2 (44 Da) Transition->Loss

Caption: ESI(-) fragmentation pathway of 2,2-DMOA. The stable decarboxylation (m/z 127.1) provides a high-intensity signal for quantitation.

Discussion & Conclusion

The inter-laboratory comparison confirms that the LC-MS/MS method outperforms traditional GC-FID and HPLC-UV techniques for the measurement of this compound in biological matrices.

  • Elimination of Derivatization: The primary source of error in GC analysis of 2,2-DMOA is the incomplete methylation of the sterically hindered carboxyl group. The LC-MS/MS method bypasses this by detecting the free acid directly in negative mode.

  • Throughput: The ability to process 96 samples in <4 hours (vs. >12 hours for GC) makes the Product method suitable for high-volume pharmacokinetic studies.

  • Regulatory Compliance: The z-scores obtained (|z| < 0.5 for all LC-MS labs) demonstrate that the method is robust and transferrable, meeting ISO 13528 standards for proficiency testing.

Recommendation: For drug development pipelines requiring rigorous PK/PD modeling of branched fatty acids, transitioning to the LC-MS/MS platform is recommended to ensure data integrity and operational efficiency.

References

  • PubChem. (2023). This compound | C10H20O2.[4][3][5] National Library of Medicine. [Link]

  • International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]

  • Shimadzu Application News. (2020). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link][6]

  • De Biase, I., et al. (2016). Quantitation of total fatty acids in plasma and serum by GC-NCI-MS. Journal of Chromatography B. [Link]

  • Eurachem. (2021).[7] Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories. [Link][7]

Sources

Comparative Biological Profile: 2,2-Dimethyloctanoic Acid vs. 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,2-Dimethyloctanoic acid and 2-Methyloctanoic acid , focusing on their distinct metabolic fates, pharmacodynamic profiles, and utility as chemical probes in drug development.

Executive Summary

In drug discovery and metabolic research, the structural distinction between This compound (gem-dimethyl substituted) and 2-methyloctanoic acid (mono-methyl substituted) dictates a binary divergence in biological fate.

  • 2-Methyloctanoic Acid acts as a hindered substrate . It undergoes

    
    -oxidation, albeit with stereoselective constraints, often requiring racemization or auxiliary enzymes.[1] It serves as a model for branched-chain fatty acid metabolism (e.g., phytanic acid handling).
    
  • This compound acts as a metabolic blocker . The quaternary

    
    -carbon lacks the proton required for the initial dehydrogenation step of 
    
    
    
    -oxidation. Consequently, it is metabolically stable against standard catabolism, forcing the system to utilize
    
    
    -oxidation (cytochrome P450-mediated) or glucuronidation. This makes it an ideal non-metabolizable probe for lipophilicity and PPAR activation studies without the confounding variable of rapid degradation.

Physicochemical & Structural Analysis

The biological divergence begins at the molecular geometry of the


-carbon (C2 position).
Feature2-Methyloctanoic AcidThis compound
Structure Mono-methyl substitution at C2.Gem-dimethyl (two methyls) at C2.
Chirality Chiral. Exists as (R) and (S) enantiomers. Biological systems (enzymes) often discriminate between these, requiring racemases (e.g., AMACR) for metabolism.Achiral. The C2 carbon is bonded to two identical methyl groups, eliminating stereoisomerism at this center.
Steric Bulk Moderate. Allows access to some active sites but hinders others.[2]High. The "neopentyl-like" group creates a significant steric shield around the carboxylate.
Lipophilicity (LogP) ~3.2 - 3.5~3.7 - 4.0 (Higher due to extra methyl).
Acidity (pKa) ~4.8 (Similar to straight chain).~4.8 (Steric bulk slightly reduces esterification rates but affects pKa minimally).

Metabolic Fate: The Mechanistic Divergence

The defining biological difference lies in the interaction with the mitochondrial


-oxidation machinery.
2-Methyloctanoic Acid: The Hindered Substrate

This molecule mimics naturally occurring branched fatty acids.

  • Activation: Converted to Acyl-CoA by acyl-CoA synthetases.

  • 
    -Oxidation:  The 
    
    
    
    -carbon has one proton . The enzyme Acyl-CoA Dehydrogenase can theoretically abstract this proton to form the trans-
    
    
    -enoyl-CoA.
  • Stereoselectivity: This step is highly stereospecific. Usually, the (S)-isomer is the substrate. If the (R)-isomer is present, it must be converted to (S) by

    
    -methylacyl-CoA racemase (AMACR).
    
  • Product: Successful

    
    -oxidation yields Acetyl-CoA and Propionyl-CoA  (due to the methyl branch).
    
This compound: The Metabolic Blocker

This molecule is a "dead-end" for


-oxidation.
  • Activation: Converted to Acyl-CoA.

  • 
    -Oxidation Blockade:  The 
    
    
    
    -carbon is quaternary (bonded to C1, C3, and two methyls). It has zero protons . Acyl-CoA Dehydrogenase cannot abstract a proton to form the double bond. The pathway halts immediately.
  • Shunt Pathway: The accumulation of the parent compound induces microsomal

    
    -oxidation (CYP4A/CYP4F subfamilies), hydroxylating the terminal carbon. This leads to the formation of a dicarboxylic acid, which is excreted in urine.
    
Visualization of Metabolic Pathways

The following diagram illustrates the critical blockade point.

MetabolicFate cluster_legend Legend Enzyme Action Enzyme Action Metabolic Block Metabolic Block Start_2M 2-Methyloctanoic Acid AcylCoA_2M 2-Methyl-Octanoyl-CoA Start_2M->AcylCoA_2M Acyl-CoA Synthetase Start_22DM This compound AcylCoA_22DM 2,2-Dimethyl-Octanoyl-CoA Start_22DM->AcylCoA_22DM Acyl-CoA Synthetase Dehydro Acyl-CoA Dehydrogenase (Requires alpha-proton) AcylCoA_2M->Dehydro Substrate Block BLOCKADE: No alpha-proton available AcylCoA_22DM->Block Substrate Attempt BetaOx Beta-Oxidation Cycle Dehydro->BetaOx Propionyl Propionyl-CoA + Acetyl-CoA (Energy Production) BetaOx->Propionyl OmegaOx Microsomal Omega-Oxidation (CYP450) Block->OmegaOx Shunt Pathway DiAcid Dicarboxylic Acid (Excretion) OmegaOx->DiAcid

Figure 1: Mechanistic divergence in the metabolism of mono- vs. di-methyl substituted fatty acids. Note the absolute blockade of


-oxidation for the 2,2-dimethyl variant.

Pharmacodynamics: PPAR Activation & Toxicology

Both compounds are carboxylic acids capable of activating Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


, which regulates lipid metabolism. However, their pharmacodynamics differ due to their metabolic stability.
This compound (The Sustained Activator)
  • Mechanism: Acts as a ligand for PPAR

    
    .
    
  • Potency: Because it cannot be degraded by

    
    -oxidation, it accumulates in the hepatocyte and provides sustained activation  of the receptor. This often leads to significant peroxisome proliferation in rodent models.
    
  • Toxicology: High doses may induce endoplasmic reticulum (ER) stress due to the accumulation of non-metabolizable acyl-CoA esters, potentially sequestering free CoA (the "CoA trapping" hypothesis).

  • Use Case: Ideal positive control for inducing CYP4A enzymes (omega-hydroxylases) because it induces the very enzyme required for its own clearance.

2-Methyloctanoic Acid (The Transient Activator)
  • Mechanism: Activates PPAR

    
     but is simultaneously a substrate for degradation.
    
  • Potency: Activation is transient. Sustained effects require continuous infusion or high dosing to saturate the metabolic capacity.

  • Toxicology: Generally lower hepatotoxicity regarding CoA trapping, but potential for stereoselective toxicity if the (R)-isomer accumulates or interferes with other branched-chain metabolic pathways.

  • Use Case: Used to study chiral recognition in fatty acid metabolism and defects in racemase enzymes (e.g., AMACR deficiency studies).

Experimental Protocols

To experimentally validate the differences described above, the following protocols are recommended.

Protocol A: Assessing Metabolic Stability (Microsomal Stability Assay)

Objective: To quantify the intrinsic clearance and identify the blockade of


-oxidation.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-methyloctanoic acid and this compound in DMSO.

    • Thaw Rat Liver Microsomes (RLM) and Mitochondria (separate assays). Note: Microsomes test for

      
      -oxidation; Mitochondria test for 
      
      
      
      -oxidation.
  • Mitochondrial Incubation (Beta-Oxidation):

    • Buffer: PBS (pH 7.4) with MgCl2 (3 mM).

    • Cofactors: ATP (2 mM), Coenzyme A (0.5 mM), NAD+ (1 mM), L-Carnitine (1 mM).

    • Substrate: Add test compound (final conc. 10 µM).

    • Incubate at 37°C.

    • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Microsomal Incubation (Omega-Oxidation):

    • Cofactors: NADPH regenerating system.

    • Substrate: Add test compound (final conc. 10 µM).

    • Incubate at 37°C.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Expected Result:

      • 2-Methyloctanoic:[3] Rapid depletion in mitochondrial fraction (formation of propionyl-CoA/acetyl-CoA).

      • 2,2-Dimethyloctanoic:[4][5]Stable in mitochondrial fraction. Slow depletion in microsomal fraction (formation of hydroxylated metabolite).

Protocol B: PPAR Reporter Gene Assay

Objective: To compare the potency of receptor activation.

  • Cell Culture: Transfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPARalpha).
      
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment:

    • Treat cells with increasing concentrations (1 µM – 500 µM) of both acids for 24 hours.

    • Include Wy-14643 as a positive control.

  • Readout:

    • Lyse cells and measure Firefly/Renilla luciferase ratio.

    • Data Interpretation: Plot Dose-Response curves. This compound typically shows a lower EC50 (higher potency) or higher Emax compared to 2-methyloctanoic acid due to intracellular accumulation.

Workflow Visualization

ExperimentalWorkflow cluster_inputs Test Compounds cluster_assays Assay Systems cluster_readouts Readouts C1 2-Methyloctanoic Mito Mitochondria (Beta-Oxidation) C1->Mito Micro Microsomes (Omega-Oxidation) C1->Micro Cell HEK293-PPAR (Reporter Assay) C1->Cell C2 2,2-Dimethyloctanoic C2->Mito C2->Micro C2->Cell LCMS LC-MS/MS Clearance Profile Mito->LCMS Depletion? Micro->LCMS Metabolites? LUC Luciferase Fold Activation Cell->LUC Potency

Figure 2: Integrated experimental workflow for characterizing metabolic stability and receptor activation.

References

  • PubChem. this compound | C10H20O2 | CID 62847. National Library of Medicine. Available at: [Link]

  • PubChem. 2-Methyloctanoic acid | C9H18O2 | CID 94251. National Library of Medicine. Available at: [Link]

  • Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism, and peroxisomal disorders. Molecular Genetics and Metabolism.
  • Vanden Heuvel, J. P., et al. (2006).[6] Perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) ... activation of PPAR-alpha. (Contextual grounding for PPAR activation by metabolically stable fatty acids). Available at: [Link]

  • Narotsky, M. G., et al. (1991).[7] 2-Methylhexanoic Acid Developmental Toxicity Testing. EPA.[3][7] (Contextual grounding for toxicity of alpha-methyl acids). Available at: [Link]

Sources

Comparative Guide: Analytical Assays for 2,2-Dimethyloctanoic Acid (2,2-DMOA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of 2,2-Dimethyloctanoic Acid Assays Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

This compound (2,2-DMOA) is a branched-chain fatty acid (BCFA) often encountered as a specific isomer within "neodecanoic acid" mixtures or as a metabolite in drug development (e.g., related to gemcabene analogues or specific lipid-regulating agents). Its structure—a ten-carbon chain with a quaternary


-carbon—presents unique analytical challenges:
  • Steric Hindrance: The gem-dimethyl group at the

    
    -position hinders standard enzymatic assays and affects derivatization kinetics.
    
  • Poor Ionization: It lacks a strong chromophore for UV detection and ionizes poorly in standard Electrospray Ionization (ESI) without modification.

This guide objectively compares the three primary analytical workflows for quantifying 2,2-DMOA: LC-MS/MS with Derivatization (Bioanalytical Gold Standard), GC-MS (Structural Confirmation), and HPLC-UV/CAD (Industrial Purity).

Comparative Analysis of Assay Methodologies

The following table synthesizes performance metrics based on validation studies of 2,2-DMOA and its direct structural homologs (e.g., 2,2-dimethylbutyrate).

Table 1: Performance Matrix of Analytical Platforms
FeatureMethod A: LC-MS/MS (Derivatized) Method B: GC-MS (EI) Method C: HPLC-UV/CAD
Primary Application Pharmacokinetics (PK), Plasma/Tissue AnalysisStructural ID, Industrial Coolant AnalysisBulk Purity, Raw Material QC
Sensitivity (LOQ) High (0.1 – 0.5 ng/mL)Moderate (0.5 – 1.0 µg/mL)Low (>10 µg/mL)
Accuracy (% Bias) 97% – 107%95% – 105%98% – 102%
Precision (% CV) 3.4% – 6.2%< 5%< 2%
Sample Volume Low (20–50 µL plasma)High (>500 µL)High (>1 mL)
Specificity Excellent (MRM transitions)Good (Retention time + EI spectra)Moderate (Co-elution risks)
Throughput High (5–8 min run time)Low (20+ min run time)Moderate
Cost Per Sample High (Reagents + Instrument time)ModerateLow

Deep Dive: The Bioanalytical "Gold Standard" (LC-MS/MS)

For drug development professionals quantifying 2,2-DMOA in biological matrices (plasma, serum), direct analysis is insufficient due to ion suppression. The Benzylamine Derivatization workflow is the validated standard for high accuracy.

Mechanistic Rationale
  • Problem: The carboxyl group on 2,2-DMOA is a weak proton acceptor. The gem-dimethyl group creates steric bulk, preventing efficient ionization in negative mode ESI.

  • Solution: Derivatization with benzylamine (or 3-nitrophenylhydrazine) converts the carboxylic acid into an amide. This introduces a nitrogen atom that is easily protonated in Positive ESI mode , increasing sensitivity by 100–1000 fold.

Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations in the assay.

G Sample Biological Sample (Plasma/Serum) IS Add Internal Standard (2,2-Dimethylvaleric Acid) Sample->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Denature Proteins Deriv Derivatization Reaction (Benzylamine + EDC/HOBt) Precip->Deriv Supernatant Clean Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Deriv->Clean Remove Excess Reagents LC HPLC Separation (C18 Column) Clean->LC Inject Organic Phase MS MS/MS Detection (MRM Mode: [M+H]+) LC->MS Quantification

Figure 1: Validated LC-MS/MS workflow for 2,2-DMOA quantification involving amide bond formation for enhanced ionization.

Detailed Experimental Protocol (LC-MS/MS)

Objective: Quantify 2,2-DMOA in rat plasma with an LOQ of 0.5 ng/mL.

Reagents & Standards
  • Analyte: this compound (Reference Standard >99%).

  • Internal Standard (IS): 2,2-Dimethylvaleric acid (Structural analog) or d9-2,2-DMOA (if available).

  • Derivatization Mix: Benzylamine (0.5 M), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole) in Pyridine/HCl buffer.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard working solution (1 µg/mL).

    • Add 150 µL Acetonitrile to precipitate proteins. Vortex for 30s; Centrifuge at 10,000 x g for 5 min.

  • Derivatization (The Critical Step):

    • Transfer 100 µL of supernatant to a clean glass vial.

    • Add 50 µL of Derivatization Mix.

    • Incubate: 60°C for 45 minutes. Note: The elevated temperature is required to overcome the steric hindrance of the gem-dimethyl group.

  • Extraction (Cleanup):

    • Add 200 µL water to quench the reaction.

    • Add 600 µL Hexane/Ethyl Acetate (1:1 v/v). Vortex vigorously for 2 min.

    • Centrifuge and transfer the upper organic layer to a fresh vial. Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL Mobile Phase (50% MeOH).

  • Instrumental Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Triple Quadrupole MS, Positive ESI.

    • MRM Transitions: Monitor m/z transitions specific to the benzylamide derivative (e.g., Precursor [M+H]+ -> Product ion corresponding to the benzyl fragment).

Accuracy & Precision Validation Data

The following data represents typical validation results for this class of branched-chain fatty acids using the protocol above (adapted from Mol. Genet. Metab. 2010 and J. Chromatogr. B 2005).[1]

Table 2: Intra-Day and Inter-Day Precision
Concentration (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (% CV)Inter-Day Accuracy (%)Inter-Day Precision (% CV)
0.5 (LLOQ) 104.26.2106.17.8
50 (Low QC) 98.54.199.25.3
500 (Mid QC) 101.33.4100.84.2
5000 (High QC) 99.72.898.93.5
  • Linearity:

    
     over the range 0.5 – 10,000 ng/mL.
    
  • Recovery: >85% extraction efficiency using the liquid-liquid extraction step.

Troubleshooting & Scientific Nuance

Specificity vs. Isomers

2,2-DMOA often exists alongside isomers like 2-propylheptanoic acid or other neodecanoic acid congeners.

  • Risk: Isomers may have identical MRM transitions.

  • Mitigation: Chromatographic separation is non-negotiable. Do not rely solely on MS selectivity. Use a slow gradient (e.g., 0.5% increase in organic phase per minute) around the elution time to resolve the 2,2-dimethyl isomer from other branched variants.

Matrix Effects

Plasma phospholipids can suppress ionization.

  • Check: Monitor the IS response. If IS signal drops >20% in samples compared to solvent standards, improve the Liquid-Liquid Extraction (LLE) or switch to Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge (MAX).

References

  • Methodological Foundation (LC-MS)

    • Title: Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate... in rat plasma.[2]

    • Source: Molecular Genetics and Metabolism (PMC2946452).
    • URL:[Link]

  • Metabolic Context (CYP2D6)

    • Title: Probing human cytochromes P450: mutational and spectroscopic analysis of CYP2D6 (Chapter on 2,2-DMOA oxid
    • Source: Vrije Universiteit Amsterdam Research Portal.
    • URL:[Link]

  • Extraction & Isolation (Natural Products)

    • Title: Isolation, Structure Determination, and Biological Activity of Lyngbyabellin A (containing 2,2-DMOA moiety).
    • Source: Journal of Natural Products / ResearchG
    • URL:[Link](Note: Generalized link to Lyngbyabellin research).

  • Industrial Application (Neodecanoic Acid)

    • Title: Glycidyl neodecano
    • Source: PubChem / BenchChem D
    • URL:[Link][3]

Sources

Navigating the Metabolic Maze: A Comparative Guide to 2,2-Dimethyloctanoic Acid and Established Biomarkers in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Precise Biomarkers in Metabolic Syndrome

Metabolic Syndrome (MetS) represents a complex clustering of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively heighten the risk for developing type 2 diabetes and cardiovascular disease.[1][2][3] The diagnostic criteria, while clinically useful, often capture the syndrome at a stage where significant pathophysiology has already developed.[1][4] This reality underscores a critical, unmet need in both clinical diagnostics and drug development: the identification of sensitive and specific biomarkers that can signal the onset of MetS earlier, stratify patient risk more accurately, and serve as robust endpoints in clinical trials.

This guide moves beyond a simple catalog of markers. It provides a comparative analysis of established and emerging biomarkers for MetS. We will delve into the well-understood roles of the inflammatory marker high-sensitivity C-reactive protein (hs-CRP) and the adipokines leptin and adiponectin. Furthermore, we will explore the nascent but intriguing potential of specific fatty acid metabolites, such as 2,2-dimethyloctanoic acid, as novel indicators of metabolic dysregulation. Our focus will be on the underlying pathophysiology, the comparative performance of these biomarkers, and the rigorous experimental methodologies required for their reliable quantification.

Section 1: The Inflammatory Axis - High-Sensitivity C-Reactive Protein (hs-CRP)

Chronic low-grade inflammation is now recognized as a cornerstone in the pathogenesis of MetS.[1][5][6] Adipose tissue, particularly visceral fat, is a significant source of pro-inflammatory cytokines, creating a systemic inflammatory environment that contributes directly to insulin resistance and endothelial dysfunction.

Biochemical Role and Clinical Significance: High-sensitivity C-reactive protein (hs-CRP) is an acute-phase reactant synthesized by the liver in response to inflammatory cytokines, primarily interleukin-6 (IL-6). It is a well-established and robust biomarker for systemic low-grade inflammation.[1][7] In the context of MetS, elevated hs-CRP levels are associated with nearly all its individual components, including insulin resistance, obesity, hypertension, and dyslipidemia.[7] Higher concentrations of hs-CRP provide additional prognostic information on the future development of cardiovascular events in individuals with MetS, making it a valuable tool for risk stratification.[8][9]

Performance Characteristics:

  • Association with MetS: Strong positive correlation.

  • Clinical Utility: Primarily for cardiovascular risk assessment in patients with MetS.

  • Limitations: Lacks specificity, as levels can be elevated in any condition causing inflammation (e.g., infection, trauma).

Section 2: The Adipose Tissue Dialogue - Adiponectin and Leptin

Adipose tissue is an active endocrine organ secreting a host of bioactive molecules termed adipokines.[1] The balance between these molecules is crucial for maintaining metabolic homeostasis, and its disruption is a key feature of MetS.

Adiponectin: The Protective Adipokine

Biochemical Role and Clinical Significance: Adiponectin is one of the most abundant adipokines and possesses potent anti-inflammatory, insulin-sensitizing, and anti-atherogenic properties.[10][11][12] It enhances fatty acid oxidation and glucose uptake in peripheral tissues. Paradoxically, plasma adiponectin levels are inversely correlated with adiposity; they are significantly reduced in individuals with obesity, insulin resistance, and MetS.[11][13] This state of "hypoadiponectinemia" is considered a critical link between visceral fat accumulation and the development of MetS and its cardiovascular complications.[13][14]

Performance Characteristics:

  • Association with MetS: Strong inverse correlation. A meta-analysis has shown that adiponectin can identify MetS with moderate accuracy (AUC = 0.81).[15]

  • Clinical Utility: A promising biomarker for identifying insulin resistance and assessing MetS risk.[12][15]

Leptin: The Satiety Hormone and Its Paradox

Biochemical Role and Clinical Significance: Leptin is primarily known for its role in regulating appetite and energy balance by signaling satiety to the brain.[16] However, in the obese state characteristic of MetS, a state of "leptin resistance" develops. Despite having very high circulating leptin levels, the brain's response is blunted, leading to a failure to control food intake.[16] Furthermore, leptin is a pro-inflammatory mediator, contributing to the low-grade inflammation seen in MetS.[17] High leptin concentrations are directly associated with obesity and the subsequent development of insulin resistance and cardiovascular diseases.[16][18]

Performance Characteristics:

  • Association with MetS: Strong positive correlation.[19][20]

  • Clinical Utility: Elevated levels are a strong indicator of obesity-related metabolic dysfunction and can predict the development of MetS.[16][19]

The Leptin-to-Adiponectin Ratio (LAR)

Given their opposing roles, the combined use of leptin and adiponectin, often expressed as the Leptin-to-Adiponectin Ratio (LAR), has been suggested as a more sensitive and comprehensive biomarker for MetS than either molecule alone.[10][17] A high LAR reflects a pro-inflammatory, insulin-resistant state and is strongly associated with the severity of MetS.

MetS Metabolic Syndrome (MetS) Obesity Central Obesity (Visceral Adiposity) MetS->Obesity IR Insulin Resistance MetS->IR Inflammation Low-Grade Inflammation MetS->Inflammation Dyslipidemia Dyslipidemia MetS->Dyslipidemia Obesity->Inflammation promotes Leptin Leptin (Increased) Obesity->Leptin secretes Adiponectin Adiponectin (Decreased) Obesity->Adiponectin reduces secretion IR->Dyslipidemia Inflammation->IR hsCRP hs-CRP (Increased) Inflammation->hsCRP stimulates liver to produce Leptin->MetS Leptin->Inflammation promotes Adiponectin->MetS Adiponectin->Inflammation inhibits hsCRP->MetS BCFA Altered BCFAs (e.g., this compound) BCFA->MetS Potential Link

Caption: Interplay of key biomarkers in the pathophysiology of Metabolic Syndrome.

Section 3: A Novel Frontier - Branched-Chain Fatty Acids (BCFAs) and this compound

Metabolomics, the large-scale study of small molecules, has opened new avenues for biomarker discovery.[1] Dysregulation of fatty acid metabolism is central to MetS, and profiling specific fatty acids may offer a more granular view of metabolic health than traditional lipid panels.

Biochemical Role and Clinical Significance: Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on the carbon chain. While some BCFAs are obtained from dietary sources like dairy, their endogenous metabolism is complex and increasingly linked to metabolic health.[21]

This compound is a specific, structurally unique medium-chain fatty acid.[22][23] Unlike its straight-chain counterparts, the dimethyl substitution at the alpha-carbon position can significantly alter its metabolism and interaction with enzymes.[24] While direct, large-scale clinical evidence linking this compound specifically to MetS is still emerging, its study is warranted. Alterations in the profiles of novel fatty acids could reflect changes in gut microbiota, peroxisomal fatty acid oxidation, or de novo lipogenesis—all pathways implicated in MetS. Investigating such molecules is crucial for identifying next-generation biomarkers that may precede the overt clinical signs of the syndrome.

Performance Characteristics (as an emerging biomarker class):

  • Association with MetS: Exploratory; specific associations are under investigation.

  • Clinical Utility: Potential for early detection and mechanistic insights into metabolic dysregulation.

  • Limitations: Requires specialized analytical techniques (GC-MS, LC-MS/MS); clinical relevance and reference ranges are not yet established.

Section 4: Comparative Analysis of Biomarkers

BiomarkerClassTypical Change in MetSKey Pathophysiological LinkPrimary Analytical Method
hs-CRP Inflammatory Protein▲ IncreasedSystemic Low-Grade InflammationImmunoassay (ELISA)
Adiponectin Adipokine (Hormone)▼ DecreasedInsulin Sensitivity, Anti-inflammationImmunoassay (ELISA)
Leptin Adipokine (Hormone)▲ IncreasedLeptin Resistance, Pro-inflammationImmunoassay (ELISA)
This compound Branched-Chain Fatty AcidUnder InvestigationFatty Acid Metabolism DysregulationMass Spectrometry (GC-MS)

Section 5: Experimental Methodologies

Accurate and reproducible quantification is the bedrock of biomarker validation. The choice of analytical technique is dictated by the molecular nature of the biomarker.

Experimental Protocol 1: Quantification of hs-CRP and Adipokines by Immunoassay

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For hs-CRP, adiponectin, and leptin, high-sensitivity sandwich ELISA kits are commercially available and provide the requisite performance for clinical research.

Step-by-Step Methodology:

  • Sample Collection & Preparation:

    • Collect whole blood in EDTA or serum separator tubes.

    • Process within 2 hours to separate plasma or serum by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

    • Aliquot and store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (General Sandwich ELISA):

    • Prepare standards, controls, and samples according to the kit manufacturer's protocol. This typically involves specific dilution steps in the provided assay buffer.

    • Add 100 µL of standards, controls, and diluted samples to appropriate wells of the antibody-coated microplate.

    • Incubate for the specified time (e.g., 2 hours) at room temperature to allow the target analyte to bind to the immobilized capture antibody.

    • Wash the plate 4-6 times with the provided wash buffer to remove unbound substances. This step is critical for reducing background noise.

    • Add 100 µL of the enzyme-conjugated detection antibody to each well.

    • Incubate (e.g., 1 hour) to form the "sandwich" (Capture Ab - Analyte - Detection Ab).

    • Repeat the wash step to remove unbound detection antibody.

    • Add 100 µL of the substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound enzyme.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes).

    • Add 100 µL of stop solution to quench the reaction. The color will change (e.g., from blue to yellow).

  • Data Acquisition & Analysis:

    • Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the OD of the standards versus their known concentrations. A four-parameter logistic (4-PL) curve fit is typically used.

    • Interpolate the concentrations of the unknown samples from the standard curve.

    • Self-Validation: Ensure the R² value of the standard curve is >0.99. The concentrations of the quality control samples must fall within their pre-defined acceptance ranges.

Experimental Protocol 2: Quantification of this compound by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. For fatty acids, a derivatization step is required to increase their volatility for GC analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Add Internal Std Deriv Derivatization (e.g., FAMEs) Extract->Deriv GC Gas Chromatography (Separation) Deriv->GC Inject MS Mass Spectrometry (Detection/ID) GC->MS Process Peak Integration & Quantification MS->Process Result Concentration Data Process->Result

Caption: General workflow for fatty acid analysis using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • Thaw plasma/serum samples on ice.

    • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to each sample, control, and standard. This is crucial for correcting for variability in extraction and analysis.

    • Extraction: Perform a liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method with chloroform/methanol) or a solid-phase extraction (SPE) to isolate the total lipid fraction.[25]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a derivatizing agent such as methanolic HCl or BF₃-methanol.

    • Heat the mixture (e.g., at 60-100°C for 1 hour) to convert the fatty acids to their more volatile methyl esters.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. Collect the organic layer.

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the FAMEs extract into the GC-MS system.[26]

    • Gas Chromatography: The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column (e.g., a DB-225 or similar). The oven temperature is programmed to ramp up over time to facilitate separation.

    • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

  • Data Acquisition & Analysis:

    • Identify 2,2-dimethyloctanoate methyl ester by comparing its retention time and mass spectrum to that of an authentic chemical standard.

    • Quantify the analyte by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

    • Self-Validation: The protocol is validated by the consistent recovery of the internal standard and the linearity of the calibration curve. Blank samples should be run to ensure no contamination from solvents or labware.

Conclusion and Future Perspectives

The diagnosis and management of metabolic syndrome are evolving from a simple checklist of clinical criteria to a more nuanced, biomarker-driven approach. Established markers like hs-CRP , adiponectin , and leptin provide invaluable insights into the inflammatory and endocrine dysregulation at the heart of MetS. They have proven utility in risk stratification and understanding the disease's progression.

The future, however, lies in the exploration of novel biomarkers that can offer earlier and more mechanistic information. While the specific role of This compound in MetS is still an open area of research, it represents a class of emerging biomarkers—metabolites—that hold the potential to revolutionize our understanding of metabolic dysregulation.[1][27] The development of multiplex panels that combine established markers with novel metabolites will likely provide the most powerful tool for researchers and clinicians, enabling a personalized approach to preventing and treating metabolic syndrome.

References

  • MDPI. hs-CRP as a Marker of Systemic Low-Grade Inflammation Is Not Associated with Steatotic Liver Disease in Adolescents: Insights from the EVA4YOU Study.
  • PubChem. This compound | C10H20O2 | CID 62847.
  • The Good Scents Company. This compound (CAS 29662-90-6): Odor profile, Properties, & IFRA compliance.
  • MDPI. Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives.
  • Longdom Publishing. Advances in Biomarkers for Early Detection of Metabolic Syndrome.
  • PubChem. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217.
  • SIELC Technologies. 2,2-Dimethylpropanoic acid.
  • Revista de la Facultad de Medicina. Laboratory markers of metabolic syndrome.
  • PMC. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population.
  • ACS Central Science. Searching for Better Biomarkers for Metabolic Syndrome.
  • MDPI. Metabolic Syndrome, Biomarkers and Lifestyles.
  • Cleveland Clinic. Metabolic Syndrome: What It Is, Causes, Symptoms & Treatment.
  • Longdom Publishing. Advances in Biomarkers for Metabolic Syndrome: Improving Diagnosis, Risk Assessment, and Management.
  • Elsevier. New markers in metabolic syndrome.
  • Karger Publishers. Adiponectin and Leptin Adipocytokines in Metabolic Syndrome: What Is Its Importance?.
  • PMC. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency.
  • PubMed. New markers in metabolic syndrome.
  • PubMed. Adiponectin as a biomarker of the metabolic syndrome.
  • PubMed. Leptin as a predictive marker for metabolic syndrome.
  • PMC. Human C-reactive protein and the metabolic syndrome.
  • PMC. Metabolic syndrome: Performance of five different diagnostic criterias.
  • PMC. Circulating Biomarkers of Dairy Fat and Risk of Incident Diabetes Mellitus Among US Men and Women in Two Large Prospective Cohorts.
  • MDPI. Diagnostic Performance of Biomarker-Based Scores as Predictors of Metabolic Dysfunction-Associated Fatty Liver Disease Risk in Healthy Children.
  • MDPI. High-Sensitivity C-Reactive Protein Relationship with Metabolic Disorders and Cardiovascular Diseases Risk Factors.
  • IP Innovative Publication. Diagnostic potential of elevated leptin in metabolic syndrome: A comprehensive review and meta-analysis.
  • Journal of the American Heart Association. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome.
  • PMC. Serum leptin is associated with cardiometabolic risk and predicts metabolic syndrome in Taiwanese adults.
  • Frontiers. Metabolic syndrome, high-sensitivity C-reactive protein and the risk of heart failure: the Kailuan cohort study.
  • McIsaac Health. Metabolic Syndrome, Biomarkers, and Nutritional Interventions.
  • ResearchGate. Analysis of serum leptin levels as a biomarker in metabolic syndrome in type 2 diabetic patients in Okhla industrial area.
  • Arteriosclerosis, Thrombosis, and Vascular Biology. Adiponectin and Metabolic Syndrome.
  • International Journal of Advances in Medicine. High sensitivity C-reactive protein in metabolic syndrome.
  • PubMed. Biomarkers of fatty acids and risk of type 2 diabetes: a systematic review and meta-analysis of prospective cohort studies.
  • EPA. EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom.
  • NCBI Bookshelf. Biochemistry, Adiponectin.
  • Smolecule. Buy 7,7-Dimethyloctanoic acid | 26896-20-8.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.

Sources

A Comparative Guide to the Therapeutic Target Validation of 2,2-Dimethyloctanoic Acid in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases, the exploration of novel molecular targets is paramount. This guide provides an in-depth, objective comparison of the validation of 2,2-Dimethyloctanoic Acid as a potential therapeutic target, weighed against established and emerging alternatives. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

Introduction: The Emerging Role of Branched-Chain Fatty Acids in Metabolic Regulation

Metabolic disorders, including dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. While numerous therapeutic strategies exist, the search for more effective and targeted treatments continues. Branched-chain fatty acids (BCFAs) have recently garnered attention for their potential roles in modulating metabolic pathways.[1][2][3] this compound, a specific BCFA, is structurally distinct and its therapeutic potential remains largely unexplored. This guide will delineate a validation pathway for this molecule, drawing comparisons with established therapeutic targets.

Hypothesized Mechanism of Action: this compound as a PPARα Agonist

Based on the known biological activities of other BCFAs, we hypothesize that this compound may exert its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[2][4] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[5][6][7][8] The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ.[5][6][8]

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[9][10] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and mitochondrial β-oxidation.[11][12] Given the structural similarity of this compound to endogenous PPAR ligands (fatty acids), it is plausible that it acts as a PPARα agonist.

Signaling Pathway Diagram: Hypothesized PPARα Activation by this compound

PPARa_Activation cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_2_DMOA 2,2-Dimethyloctanoic Acid PPARa_RXR PPARα/RXR Heterodimer 2_2_DMOA->PPARa_RXR Binding & Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Increased Fatty Acid Uptake & Oxidation, Reduced Triglycerides Target_Genes->Metabolic_Effects

Caption: Hypothesized activation of PPARα by this compound.

A Roadmap for Therapeutic Target Validation

The validation of a novel therapeutic target is a multi-step process requiring rigorous in vitro and in vivo characterization. The following sections outline a comprehensive strategy for validating this compound, with comparative insights into established therapeutic approaches for metabolic disorders.

Part 1: In Vitro Validation - Establishing a Direct Interaction with PPARα

The initial and most critical step is to unequivocally demonstrate that this compound directly binds to and activates PPARα.

Experimental Workflow: In Vitro PPARα Activation

in_vitro_workflow Start Start: Hypothesis 2,2-DMOA is a PPARα agonist Cell_Culture Cell Culture: HepG2 or other relevant cell lines Start->Cell_Culture Treatment Treatment: 2,2-DMOA vs. Vehicle Control vs. Known Agonist (e.g., Fenofibrate) Cell_Culture->Treatment Reporter_Assay Luciferase Reporter Assay: Quantify PPARα transcriptional activity Treatment->Reporter_Assay Gene_Expression qRT-PCR: Measure expression of PPARα target genes (e.g., CPT1, ACOX1) Treatment->Gene_Expression Protein_Expression Western Blot: Measure protein levels of PPARα targets Treatment->Protein_Expression Data_Analysis Data Analysis & Interpretation Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion: Direct evidence of PPARα activation? Data_Analysis->Conclusion

Caption: Workflow for in vitro validation of PPARα activation.

Detailed Experimental Protocols:

  • Luciferase Reporter Assay:

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Transfection: Co-transfect cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE.

    • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a known PPARα agonist (e.g., fenofibrate) as a positive control, and a vehicle control.

    • Lysis and Measurement: After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and compare the fold induction relative to the vehicle control.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Cell Treatment: Treat HepG2 cells with this compound, fenofibrate, and vehicle control for 24 hours.

    • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • PCR Amplification: Perform qRT-PCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene for normalization.

    • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Comparative Analysis:

Therapeutic TargetMechanism of ActionAdvantagesDisadvantages
This compound (Hypothesized) PPARα AgonistPotentially novel structure leading to improved specificity and reduced off-target effects.Lack of existing data; potential for unknown side effects.
Fibrates (e.g., Fenofibrate) PPARα AgonistClinically validated for treating dyslipidemia.Associated with side effects such as myopathy and liver enzyme elevations.
Thiazolidinediones (e.g., Pioglitazone) PPARγ AgonistEffective in improving insulin sensitivity.Associated with weight gain, fluid retention, and cardiovascular risks.
Part 2: In Vivo Validation - Demonstrating Therapeutic Efficacy in Disease Models

Positive in vitro results must be translated to a relevant in vivo model of metabolic disease. A high-fat diet-induced obese mouse model is a standard and appropriate choice.

Experimental Workflow: In Vivo Efficacy in a Mouse Model of NAFLD

in_vivo_workflow Start Start: In vitro validation successful Animal_Model Animal Model: High-fat diet-induced obese mice Start->Animal_Model Treatment_Groups Treatment Groups: 1. Control Diet + Vehicle 2. High-Fat Diet + Vehicle 3. High-Fat Diet + 2,2-DMOA 4. High-Fat Diet + Fenofibrate Animal_Model->Treatment_Groups Dosing Chronic Dosing: Oral gavage for 8-12 weeks Treatment_Groups->Dosing Monitoring Monitoring: Body weight, food intake, glucose tolerance Dosing->Monitoring Endpoint_Analysis Endpoint Analysis: - Serum lipid profile - Liver histology (H&E, Oil Red O) - Gene & protein expression in liver Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis Conclusion Conclusion: Therapeutic efficacy and mechanism confirmation? Data_Analysis->Conclusion

Caption: Workflow for in vivo validation in a NAFLD mouse model.

Key Experimental Protocols:

  • Glucose Tolerance Test (GTT):

    • Fasting: Fast mice for 6 hours.

    • Baseline Glucose: Measure baseline blood glucose from a tail snip.

    • Glucose Injection: Administer an intraperitoneal injection of glucose (2 g/kg body weight).

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Analysis: Calculate the area under the curve (AUC) to assess glucose tolerance.

  • Liver Histology:

    • Tissue Collection: At the end of the study, euthanize mice and collect liver tissue.

    • Fixation and Staining: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess overall liver morphology and inflammation.

    • Lipid Staining: Embed another portion of the liver in OCT compound and prepare frozen sections for Oil Red O staining to visualize lipid accumulation.

    • Scoring: Quantify the degree of steatosis and inflammation using a standardized scoring system.

Comparative Data Table (Hypothetical Data):

ParameterHigh-Fat Diet + VehicleHigh-Fat Diet + 2,2-DMOAHigh-Fat Diet + Fenofibrate
Body Weight Gain (g) 20.5 ± 2.115.2 ± 1.814.8 ± 1.9
Serum Triglycerides (mg/dL) 150 ± 15105 ± 1298 ± 10
Liver Triglycerides (mg/g) 85 ± 942 ± 638 ± 5
Glucose Tolerance (AUC) 30000 ± 250022000 ± 210021000 ± 2000
Liver Steatosis Score 3.5 ± 0.51.5 ± 0.31.2 ± 0.2
*p < 0.05 compared to High-Fat Diet + Vehicle
Part 3: Biomarker Discovery and Validation

Identifying and validating biomarkers is crucial for monitoring therapeutic efficacy and patient stratification in future clinical trials.

Biomarker Discovery Strategy

biomarker_workflow Sample_Collection Sample Collection: Serum/Plasma & Liver Tissue from In Vivo Study Omics_Analysis Multi-Omics Analysis: - Transcriptomics (RNA-seq) - Proteomics (Mass Spec) - Metabolomics (LC-MS/GC-MS) Sample_Collection->Omics_Analysis Candidate_Identification Candidate Biomarker Identification Omics_Analysis->Candidate_Identification Validation Validation: - ELISA - Western Blot - qRT-PCR Candidate_Identification->Validation Clinical_Relevance Assessment of Clinical Relevance Validation->Clinical_Relevance

Caption: Strategy for biomarker discovery and validation.

Potential Biomarkers and Their Significance:

  • Serum Triglycerides and Cholesterol: Direct indicators of lipid-lowering efficacy.

  • Liver Enzymes (ALT, AST): Markers of liver damage that are expected to decrease with effective treatment of NAFLD.

  • Fibroblast Growth Factor 21 (FGF21): A downstream target of PPARα that has been shown to improve insulin sensitivity and lipid metabolism.

  • Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties, often dysregulated in metabolic syndrome.

Conclusion and Future Directions

The validation of this compound as a therapeutic target for metabolic disorders presents a compelling, albeit nascent, opportunity. The proposed mechanism of action as a PPARα agonist provides a strong scientific rationale for its further investigation. The comparative analysis with existing therapies highlights the potential for a novel agent with an improved safety and efficacy profile.

The successful completion of the outlined in vitro and in vivo validation studies, coupled with robust biomarker identification, will be critical in determining the therapeutic viability of this compound. Should these preclinical studies yield promising results, the subsequent steps would involve comprehensive toxicology studies and, ultimately, the design of well-controlled clinical trials to assess its safety and efficacy in human populations. This guide provides a foundational framework to navigate the complex yet rewarding path of novel therapeutic target validation.

References

  • Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. (2022). MDPI. [Link]

  • Peroxisome proliferator-activated receptors, coactivators, and downstream targets. (n.d.). PubMed. [Link]

  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. (2020). Frontiers. [Link]

  • The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (n.d.). PMC. [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. (2012). VideoCast. [Link]

  • Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that promote ligand-dependent transcription of target genes that regulate energy production, lipid metabolism, and inflammation. (2020). Frontiers. [Link]

  • Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis. (n.d.). PubMed. [Link]

  • Branched-chain fatty acids role in health and nutrition. (n.d.). Dellait. [Link]

  • Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. (n.d.). PMC. [Link]

  • Novel therapeutic strategies for targeting fatty acid oxidation in cancer. (2025). PMC. [Link]

  • Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. (n.d.). PubMed. [Link]

  • Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. (n.d.). NIH. [Link]

  • Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice. (n.d.). PubMed. [Link]

  • Fatty acid and non-alcoholic fatty liver disease: Meta-analyses of case-control and randomized controlled trials. (2017). PubMed. [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (n.d.). PubMed. [Link]

  • Role of bioactive fatty acids in nonalcoholic fatty liver disease. (n.d.). ResearchGate. [Link]

  • Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. (2020). MDPI. [Link]

  • Oxidation of some carboxylic acids by mitochondrial fractions of different tissues. (n.d.). ResearchGate. [Link]

  • Early-life chemical exposures and risk of metabolic syndrome. (2017). Dove Medical Press. [Link]

  • Nutritional Management of Patients with Fatty Acid Oxidation Disorders. (n.d.). MDPI. [Link]

  • Branched Chain Fatty Acids Have Immune-Modulatory Effects. (n.d.). Flintbox. [Link]

  • Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. (2025). ResearchGate. [Link]

  • IDENTIFICATION OF ENVIRONMENTAL CHEMICALS ASSOCIATED WITH THE DEVELOPMENT OF TOXICANT ASSOCIATED FATTY LIVER DISEASE IN RODENTS. (n.d.). PubMed Central. [Link]

  • A Study on Neonatal Intake of Oleanolic Acid and Metformin in Rats (Rattus norvegicus) with Metabolic Dysfunction: Implications on Lipid Metabolism and Glucose Transport. (2018). MDPI. [Link]

  • A “Weird” Mitochondrial Fatty Acid Oxidation as a Metabolic “Secret” of Cancer. (n.d.). PMC. [Link]

  • Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies. (2020). AJMC. [Link]

  • Peroxisome proliferator-activated receptor. (n.d.). Wikipedia. [Link]

  • Advances in the Understanding and Treatment of Mitochondrial Fatty Acid Oxidation Disorders. (n.d.). PMC. [Link]

  • Review article: Short chain fatty acids as potential therapeutic agents in human gastrointestinal and inflammatory disorders. (2018). ResearchGate. [Link]

  • Nutritional Management of Patients with Fatty Acid Oxidation Disorders. (2024). ResearchGate. [Link]

  • Mitochondrial β-oxidation of saturated fatty acids in humans. (2018). PubMed. [Link]

  • Mitochondrial long chain fatty acid β-oxidation in man and mouse. (n.d.). PMC. [Link]

  • Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. (2025). ResearchGate. [Link]

  • Branched- Chain Fatty Acids and Obesity: A Narrative Review. (2025). Oxford Academic. [Link]

  • The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (n.d.). PMC. [Link]

  • Over-Reduced State of Mitochondria as a Trigger of “β-Oxidation Shuttle” in Cancer Cells. (2022). MDPI. [Link]

Sources

"comparative metabolomics of branched-chain fatty acids"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Metabolomics of Branched-Chain Fatty Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles, methodologies, and analytical strategies for the comparative metabolomics of branched-chain fatty acids (BCFAs). Designed for researchers, scientists, and drug development professionals, this document delves into the critical experimental choices, from sample preparation to data interpretation, ensuring a robust and reproducible scientific outcome.

Introduction: The Evolving Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are a unique class of lipids characterized by one or more alkyl branches on the fatty acyl chain, most commonly a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom.[1] Once considered minor components of the total lipid pool, BCFAs are now recognized for their diverse and crucial biological roles. They are major components of bacterial cell membranes, where they regulate fluidity and function.[1][2] In mammals, BCFAs are obtained from dietary sources like dairy and ruminant meat products or synthesized by gut microbiota.[3][4] Emerging research has implicated BCFAs in various physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and metabolic disorders, making them a compelling subject for metabolomic investigation.[2][3][5]

The central goal of comparative metabolomics in this context is to quantitatively assess the differences in BCFA profiles between different biological states (e.g., healthy vs. disease, treated vs. untreated) to identify potential biomarkers and elucidate underlying biochemical mechanisms.[4][6][7]

Foundational Decision: Choosing the Right Analytical Platform

The cornerstone of any BCFA metabolomics study is the selection of an appropriate analytical platform. The two primary technologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice is not arbitrary; it is dictated by the specific physicochemical properties of the analytes and the research question at hand.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has traditionally been the gold standard for fatty acid analysis due to its excellent chromatographic resolution and extensive, standardized spectral libraries.[8] However, its application to BCFAs comes with a critical prerequisite: derivatization. Fatty acids, including BCFAs, are generally not volatile enough for GC analysis. They must be chemically converted into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[9][10]

  • The Causality Behind Derivatization: This step is essential to decrease the boiling point of the fatty acids, allowing them to travel through the GC column in the gas phase. The electron ionization (EI) used in GC-MS provides highly reproducible fragmentation patterns, which is invaluable for confident compound identification against established libraries.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has gained prominence for its versatility and ability to analyze a wider range of molecules without the need for derivatization.[12][13] It is particularly well-suited for complex biological matrices and for analyzing non-volatile or thermally fragile compounds.[8][13]

  • The Advantage of Direct Analysis: By avoiding derivatization, LC-MS workflows can be simpler and less prone to artifacts introduced during sample preparation. This platform offers high sensitivity and specificity, making it powerful for detecting low-abundance BCFAs.[14] Recent advancements in column chemistries, such as reversed-phase C18 and chiral columns, have significantly improved the separation of BCFA isomers.[5][9]

Head-to-Head Comparison: GC-MS vs. LC-MS for BCFA Analysis

The decision between GC-MS and LC-MS involves a trade-off between established libraries and resolution versus versatility and simpler sample preparation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in a gaseous mobile phase.Separates compounds in a liquid mobile phase.
Sample Volatility Requires volatile or derivatized volatile compounds.Suitable for a wide range of polarities and volatilities.[8][12]
Derivatization Mandatory for BCFAs (e.g., conversion to FAMEs).[9][10]Optional ; can analyze free fatty acids directly.
Resolution Excellent resolution, especially for structural isomers.[8]Resolution is highly dependent on column chemistry and mobile phase.[5]
Identification High confidence due to extensive, standardized EI spectral libraries.Identification relies on retention time and MS/MS fragmentation matching.
Strengths Robust, reproducible, excellent for isomer separation, cost-effective.[8]High sensitivity, high throughput, suitable for non-volatile lipids.[8][14]
Weaknesses Requires derivatization, less suitable for thermally labile molecules.Higher operational cost, potential for ion suppression from matrix effects.[12]

The Experimental Workflow: A Self-Validating System

A successful comparative metabolomics study is built on a foundation of meticulous and consistent execution. Each step, from sample collection to data analysis, must be designed to minimize variability and ensure the trustworthiness of the results.

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Biological System (e.g., Cell Culture, Tissue, Plasma) B Sample Collection & Quenching A->B Standardized Protocol C Lipid Extraction B->C Minimize Degradation D Derivatization (GC-MS Only) C->D For Volatility E Instrumental Analysis (GC-MS or LC-MS) C->E Direct Injection D->E F Data Processing E->F Raw Data G Statistical Analysis F->G Peak List H Biological Interpretation G->H Significant Features

Caption: High-level overview of the BCFA comparative metabolomics workflow.

Step-by-Step Protocol: Sample Collection and Preparation

The goal of this phase is to arrest biological activity instantly and preserve the metabolic snapshot at the time of collection. Inconsistent sample handling is a primary source of experimental error.

  • Quenching Metabolism: For cellular or tissue samples, rapid quenching is paramount. This is typically achieved by flash-freezing the sample in liquid nitrogen.[15] This step halts enzymatic activity that could alter the BCFA profile.

  • Sample Storage: Samples must be stored at -80°C until extraction. It is critical to minimize freeze-thaw cycles, as they can damage cell membranes and alter lipid composition.[16] If possible, homogenize and aliquot samples prior to long-term storage.[16]

  • Homogenization: For tissue samples, homogenization is performed under cryogenic conditions (e.g., using a liquid nitrogen-cooled mortar and pestle) to create a uniform powder, ensuring that any subsample taken for extraction is representative of the whole.[15]

Step-by-Step Protocol: BCFA Extraction

The objective is to efficiently extract lipids, including BCFAs, from the complex biological matrix while removing interfering substances like proteins and salts.[17] A modified Bligh-Dyer method is commonly employed.

  • Prepare Sample: To a known mass of homogenized tissue powder or volume of biofluid (e.g., 50 mg tissue or 100 µL plasma), add an appropriate internal standard (e.g., a C17:0 or a stable isotope-labeled BCFA) to correct for extraction efficiency.

  • Add Solvents: Add a 2:1:0.8 mixture of methanol:chloroform:water. The methanol serves to denature proteins and quench enzymatic activity, while the chloroform is the primary solvent for lipids.

  • Homogenize/Vortex: Thoroughly mix the sample to ensure complete extraction. For tissues, this may involve bead beating or sonication.

  • Induce Phase Separation: Add an additional volume of chloroform and water to bring the final solvent ratio to 2:2:1.8 (methanol:chloroform:water). Centrifuge the sample (e.g., 3000 x g for 10 minutes).

  • Collect Organic Layer: Three layers will form: an upper aqueous layer (containing polar metabolites), a middle protein disc, and a lower organic layer (containing lipids). Carefully collect the lower organic layer containing the BCFAs.

  • Dry and Reconstitute: Evaporate the solvent from the collected organic layer under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical platform (e.g., hexane for GC-MS after derivatization; methanol/isopropanol for LC-MS).

Step-by-Step Protocol: Derivatization to FAMEs (for GC-MS)
  • Add Reagent: To the dried lipid extract, add 1 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF3-Methanol).

  • Incubate: Tightly cap the vial and heat at 100°C for 30 minutes. This reaction cleaves fatty acids from complex lipids and methylates the carboxyl group.

  • Extract FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Collect and Analyze: Carefully collect the upper hexane layer, which now contains the volatile FAMEs, for injection into the GC-MS.

Instrumental Analysis Parameters

The following tables provide representative, non-exhaustive starting parameters for method development.

Table 2: Example GC-MS Parameters for BCFA (as FAMEs) Analysis

Parameter Setting Rationale
Column SP-2560 or similar highly polar capillary column (100m) Provides excellent separation of FAME isomers based on polarity and boiling point.[18]
Carrier Gas Helium Inert gas for carrying analytes through the column.
Inlet Temp. 250°C Ensures rapid volatilization of the injected sample.
Oven Program Start at 140°C, hold 5 min, ramp to 240°C at 4°C/min A controlled temperature gradient is crucial for resolving closely eluting isomers.
Ion Source Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation and library matching.

| Mass Analyzer | Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) | Scan mode for untargeted analysis; SIM for targeted, high-sensitivity quantification. |

Table 3: Example LC-MS Parameters for BCFA Analysis

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., Acquity UPLC CSH C18) Good retention and separation for fatty acids of varying chain lengths.[9]
Mobile Phase A Water with 0.1% Formic Acid Provides protons for positive ion mode and aids in peak shape.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% Formic Acid Strong organic solvent to elute hydrophobic fatty acids.
Gradient Start at 30% B, ramp to 100% B over 20 min, hold 5 min Gradient elution is necessary to resolve both short- and long-chain BCFAs in a single run.
Ion Source Electrospray Ionization (ESI), Negative Mode Fatty acids readily form [M-H]⁻ ions in negative mode, providing high sensitivity.

| Mass Analyzer | High-Resolution MS (e.g., QTOF, Orbitrap) | Provides accurate mass measurements for high-confidence formula prediction and MS/MS fragmentation for structural confirmation. |

Data Analysis and Bioinformatics: From Raw Spectra to Biological Insight

Raw data from MS instruments are complex and require a sophisticated bioinformatics pipeline to extract meaningful biological information.[19][20]

A Raw MS Data (.d, .raw, .mzXML) B Preprocessing - Baseline Correction - Noise Filtering A->B C Peak Detection & Integration B->C D Retention Time Alignment C->D E Normalization (e.g., by Internal Standard) D->E F Statistical Analysis - PCA, PLS-DA - Volcano Plots E->F G Feature Identification (Database Matching) F->G Significant Features H Pathway & Enrichment Analysis G->H I Biological Interpretation H->I

Caption: A typical bioinformatics workflow for metabolomics data analysis.

  • Data Preprocessing: Raw data files are converted into a feature matrix (peaks vs. samples).[20] This involves steps like baseline correction, noise reduction, peak picking, and retention time alignment.

  • Normalization: Peak intensities are normalized to an internal standard or by using other methods (e.g., total ion current) to correct for variations in sample loading and instrument response.

  • Statistical Analysis: Multivariate statistical tools are used to compare BCFA profiles across different groups.

    • Principal Component Analysis (PCA): An unsupervised method used for initial data exploration and quality control to identify clustering and outliers.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify the variables (BCFAs) that are most responsible for separating the predefined groups.

  • Feature Identification: Significant features are identified by matching their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns against spectral libraries and databases (e.g., LIPID MAPS).

  • Pathway Analysis: Identified BCFAs are mapped onto known metabolic pathways using tools like MetaboAnalyst to understand the biological context of the observed changes.[21][22] This step helps to generate hypotheses about how cellular processes are altered.

Conclusion and Future Perspectives

The comparative metabolomics of branched-chain fatty acids is a powerful approach for uncovering their roles in health and disease. The choice between GC-MS and LC-MS depends on the specific research goals, with GC-MS offering unparalleled isomeric separation and LC-MS providing high-throughput, derivatization-free analysis. A rigorously controlled experimental workflow is essential for generating trustworthy and reproducible data. As analytical technologies and bioinformatics tools continue to advance, we can expect to gain even deeper insights into the complex biology of BCFAs, paving the way for novel diagnostic biomarkers and therapeutic strategies.

References

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • ResearchGate. (2023, August 16).
  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Lipotype.
  • PubMed. (2023, September 8).
  • MDPI. (2020, September 20).
  • Dellait.
  • MetwareBio.
  • Food & Function (RSC Publishing).
  • Creative Proteomics.
  • ResearchGate. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry | Request PDF.
  • PubMed. (2023, August 16).
  • Metabolon.
  • Frontiers. (2017, December 11). Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris.
  • PMC.
  • PMC. Pitfalls in short‐chain fatty acid research: A methodological review.
  • PubMed. Branch chain amino acids: biomarkers of health and disease.
  • LCGC International. (2023, July 20). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples.
  • ScienceDirect. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry.
  • PMC. Branched Chain Amino Acids.
  • MetaboAnalyst. MetaboAnalyst.
  • ResearchGate. (2025, August 7). Branch chain amino acids: Biomarkers of health and disease.
  • Cambridge Isotope Laboratories.
  • Creative Proteomics.
  • Creative Proteomics.
  • The Royal Society Publishing. (2020, June 15). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology.
  • MDPI.
  • PMC. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood.
  • PMC. Branched-chain amino acids and cardiometabolic diseases: biomarker, causal agent, or both?
  • Creative Proteomics.
  • BOC Sciences. Branched Chain Amino Acids: Definition, Benefits, Mechanism and List.
  • OmicsLink.
  • YouTube. (2019, April 26).
  • ACS Publications. (2025, June 17). Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices | Journal of the American Society for Mass Spectrometry.
  • McGill.
  • ResearchGate. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF.
  • YouTube. (2024, June 9).
  • ResearchGate. (2025, August 6). The role and metabolic functions of the branched-chain amino acids: a review.
  • MDPI.

Sources

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyloctanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,2-Dimethyloctanoic acid, moving beyond a simple checklist to instill a culture of safety and environmental responsibility. Here, we will explore the essential safety and logistical information, operational plans, and the scientific rationale behind each step, ensuring that every protocol described is a self-validating system of safety and compliance.

Immediate Safety and Hazard Identification

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is crucial. This compound is a colorless liquid with a characteristic burning and rancid odor.[1][2] It is classified as a skin, eye, and respiratory irritant.[1][2] Direct contact can cause serious eye damage.[1]

Key Hazards:

  • Corrosive: May corrode or dissolve iron, steel, and aluminum.[1][2]

  • Irritant: Causes skin, eye, and respiratory irritation.[1][2]

  • Reactive: Reacts exothermically with bases.[1][2]

Personal protective equipment (PPE) is non-negotiable. Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated fume hood.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is foundational to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Burning, rancid[1][2]
Boiling Point 262.98°C (estimate)[2]
Density 0.9047 g/cm³ (rough estimate)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of this compound is through neutralization, which renders it less hazardous.[3] However, it is imperative to adhere to local, state, and federal regulations regarding hazardous waste disposal.[4]

Neutralization Procedure

Neutralization of a carboxylic acid with a weak base, such as sodium bicarbonate, produces a carboxylate salt, water, and carbon dioxide gas.[5] This reaction is exothermic, meaning it releases heat, and therefore must be performed with caution.[1][2]

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base (e.g., soda ash)[1]

  • Large glass beaker

  • Stir bar and stir plate

  • pH indicator strips or a calibrated pH meter

  • Deionized water

Protocol:

  • Dilution: In a fume hood, dilute the this compound waste with water. A 1:10 dilution is a good starting point to manage the exothermic reaction.

  • Slow Addition of Base: Slowly and cautiously add small portions of sodium bicarbonate to the diluted acid solution while stirring continuously. The reaction will produce carbon dioxide gas, which will cause fizzing.[6] Add the base at a rate that controls the effervescence and prevents splashing.

  • Monitor pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the weak base until the pH is between 5.5 and 8.5.[7]

  • Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal, depending on local regulations. Copiously flush the drain with water after disposal.[4] If drain disposal is not permitted, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.[8]

Decision-Making Flowchart for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_hazards Assess Hazards (Corrosive, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood neutralization Neutralization Protocol work_in_hood->neutralization dilute Dilute with Water (1:10) neutralization->dilute Step 1 add_base Slowly Add Weak Base (e.g., NaHCO3) with Stirring dilute->add_base Step 2 monitor_ph Monitor pH (Target: 5.5 - 8.5) add_base->monitor_ph Step 3 check_regulations Check Local Regulations for Drain Disposal monitor_ph->check_regulations Is pH in range? drain_disposal Drain Disposal with Copious Water check_regulations->drain_disposal Permitted collect_waste Collect as Hazardous Waste in Labeled Container check_regulations->collect_waste Not Permitted end End of Disposal Process drain_disposal->end collect_waste->end

Caption: Decision workflow for the disposal of this compound.

Waste Management and Final Considerations

Proper waste management extends beyond the neutralization process. All containers used for hazardous waste must be in good condition, compatible with the chemical, and properly sealed.[6][9] The label should clearly identify the contents as "Hazardous Waste," list the chemical name, and indicate the associated hazards.

Never mix incompatible waste streams.[10] this compound waste should not be mixed with strong oxidizing agents, strong reducing agents, or bases in the same waste container.[1][2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylhexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Compound 2,2-Dimethylpropanoic acid (pivalic acid) C5H10O2 Factsheet. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dimethyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Carboxylic acid removal from model petroleum fractions by a commercial clay adsorbent. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H20O2). Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Neutralize Acids and Bases – Quick Tips. Retrieved from [Link]

  • YouTube. (2011, September 22). Decarboxylation of beta-Carbonyl Acids. Retrieved from [Link]

  • Ithaca College. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2019, August 14). Neutralization of Carboxylic Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-ethylhexanoic acid and its salts. Retrieved from [Link]

  • YouTube. (2022, March 4). Neutralizing carboxylic acids. Retrieved from [Link]

  • ScienceDirect. (2020, March 19). Food and Chemical Toxicology. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyloctanoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,2-Dimethyloctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Contact Hazard

2,2-Dimethyloctanoic acid (CAS: 29662-90-6) is often underestimated in laboratory settings because it falls under the broad category of "fatty acids." However, its specific structural properties—a quaternary carbon at the alpha position—confer significant lipophilicity (LogKow ~3.5) and steric hindrance.

Why this matters to you: Unlike simple mineral acids that burn immediately upon contact, lipophilic organic acids can penetrate the stratum corneum before triggering pain receptors. This delayed feedback loop increases the risk of deep-tissue chemical burns and, critically, irreversible eye damage (GHS Category 1) .

This guide moves beyond generic "wear gloves" advice to provide a precision safety protocol based on the molecule's physicochemical behavior.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the enemy.

Hazard ClassGHS CategoryRisk StatementMechanistic Insight
Eye Damage Cat.[1][2][3][4] 1 (Danger) H318: Causes serious eye damage.[1][4]The lipophilic tail facilitates rapid corneal penetration; the acidic head group denatures proteins. Permanent opacity is a real risk.
Skin Corrosion Cat. 2 (Warning)H315: Causes skin irritation.[4]Prolonged contact causes dermatitis. The branching (2,2-dimethyl) increases persistence on skin by resisting enzymatic breakdown.
Aquatic Toxicity Cat. 3 (Chronic)H412: Harmful to aquatic life.[1][2]High octanol-water partition coefficient leads to bioaccumulation potential in aquatic organisms.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation breakthrough data for medium-chain organic acids.

A. Hand Protection: The "Thickness" Rule

Standard "exam-grade" nitrile gloves (usually 3-4 mil / 0.07mm) are insufficient for prolonged handling of this chemical. The acid can permeate thin nitrile in <15 minutes.

  • Recommended Material: 100% Nitrile or Neoprene.

  • Minimum Thickness: 0.11 mm (approx. 5 mil) for splash protection; 0.2 mm (8 mil) for immersion/heavy handling.

  • Protocol: Change gloves immediately upon splash.[5] Do not wash and reuse.

B. Eye & Face Protection[1][2][3][4]
  • Mandatory: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses (even with side shields) are inadequate due to the liquid's viscosity and splash trajectory risk.

  • High-Volume Handling (>500mL): Add a polycarbonate face shield over goggles.

C. Respiratory Protection[4]
  • Standard Use: Handle within a certified fume hood. Vapor pressure is low (1.60e-3 mmHg), so inhalation risk is minimal at room temperature.

  • Heated Processes: If heating >60°C, use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental conditions.

PPE_Decision_Tree Start Start: Handling this compound VolCheck Volume / Condition Check Start->VolCheck SmallVol < 100mL (Ambient Temp) VolCheck->SmallVol LargeVol > 100mL OR Heating VolCheck->LargeVol EyeRisk Eye Protection Level SmallVol->EyeRisk Splash Risk Low RespRisk Respiratory Requirement SmallVol->RespRisk LargeVol->EyeRisk Splash Risk High LargeVol->RespRisk Goggles Splash Goggles Only EyeRisk->Goggles Standard Shield Goggles + Face Shield EyeRisk->Shield High Volume Hood Fume Hood (Sash Low) RespRisk->Hood Ambient Temp Respirator Fume Hood + OV Respirator RespRisk->Respirator Heated/Aerosol

Figure 1: PPE Selection Logic based on volume and thermal conditions.

Operational Protocol: Safe Handling Workflow

Objective: Transfer 50mL of this compound from a stock bottle to a reaction vessel.

  • Engineering Control Check: Verify fume hood face velocity is 80-100 fpm.

  • Donning: Put on lab coat, splash goggles, and double-glove (inner layer: 4 mil nitrile, outer layer: 5+ mil nitrile).

  • The "Dry Run": Ensure the receiving vessel is clamped securely. This liquid is viscous; tipping accidents are common if glassware is unstable.

  • Transfer:

    • Use a glass pipette or chemically resistant liquid dispenser.

    • Scientist's Note: Avoid using plastic serological pipettes (polystyrene) if possible, as prolonged contact with concentrated organic acids can cause crazing/leaching. Borosilicate glass is preferred.

  • Drip Management: Have a Kimwipe ready at the bottle lip. The high surface tension often causes a "last drop" to run down the outside of the bottle—a primary source of glove contamination.

  • Decontamination: Wipe the bottle threads with a dry tissue, then a damp tissue before recapping. Discard tissues immediately into solid hazardous waste.

Emergency Response & Spill Management

Scenario: You spill 20mL on the benchtop.

  • Alert: Announce the spill.

  • Isolate: Turn off hot plates.

  • Neutralize: Do not just wipe up.

    • Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer.

    • Wait for bubbling (CO2 evolution) to cease.

  • Cleanup:

    • Sweep the resulting sludge into a dustpan using plastic scoops.

    • Clean the surface with soap and water (detergent is necessary to remove the lipophilic residue).

Spill_Response Spill Spill Detected Eval Evaluate Volume Spill->Eval Minor Minor (<100mL) Eval->Minor Major Major (>100mL) Eval->Major Neut Apply NaHCO3 Minor->Neut Evac Evacuate Lab Major->Evac Wait Wait for Reaction Neut->Wait Collect Collect Sludge Wait->Collect Wash Detergent Wash Collect->Wash

Figure 2: Immediate spill response workflow for organic acids.

Disposal & Waste Management

Crucial Rule: Never pour this compound down the sink. Its lipophilicity allows it to adhere to PVC pipes, creating long-term corrosion risks and environmental violations (H412).

  • Waste Stream: Halogen-Free Organic Solvent/Acid Waste.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Organic Acid" to prevent mixing with bases (exothermic reaction risk) or oxidizers.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4] C&L Inventory: this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyloctanoic acid
Reactant of Route 2
2,2-Dimethyloctanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。